Product packaging for C.I. Pigment Red 52, disodium salt(Cat. No.:CAS No. 5858-82-2)

C.I. Pigment Red 52, disodium salt

Cat. No.: B1497102
CAS No.: 5858-82-2
M. Wt: 464.8 g/mol
InChI Key: LLCSJRIPWBZDCC-UHFFFAOYSA-L
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Description

C.I. Pigment Red 52, disodium salt is a useful research compound. Its molecular formula is C18H11ClN2Na2O6S and its molecular weight is 464.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11ClN2Na2O6S B1497102 C.I. Pigment Red 52, disodium salt CAS No. 5858-82-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5858-82-2

Molecular Formula

C18H11ClN2Na2O6S

Molecular Weight

464.8 g/mol

IUPAC Name

disodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate

InChI

InChI=1S/C18H13ClN2O6S.2Na/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

LLCSJRIPWBZDCC-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Na+].[Na+]

Other CAS No.

5858-82-2

Origin of Product

United States

Foundational & Exploratory

Core Synthesis Pathway: C.I. 15860 Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis of C.I. 15860 disodium salt, a significant monoazo pigment, is detailed below for researchers, scientists, and professionals in drug development. This guide outlines the core synthesis pathway, experimental protocols, and relevant chemical data.

The synthesis of C.I. 15860 disodium salt is a two-step process characteristic of azo dye production. The pathway involves the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component.

  • Diazotization of 2-Amino-1-naphthalenesulfonic acid (Tobias acid): The synthesis begins with the conversion of Tobias acid into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at a low temperature to ensure the stability of the diazonium salt.[1]

  • Azo Coupling: The resulting diazonium salt is then coupled with 2-naphthol. This electrophilic substitution reaction occurs at the activated position of the 2-naphthol, usually in an alkaline medium which facilitates the reaction by converting the naphthol into the more reactive naphthoxide ion.

  • Salt Formation: The final step is the formation of the disodium salt of the resulting azo compound. This is typically achieved by controlling the pH of the reaction mixture with a sodium base, such as sodium hydroxide, leading to the precipitation of the pigment.

Quantitative Data

While specific quantitative data for the industrial production of C.I. 15860 disodium salt is often proprietary, the following table summarizes typical parameters based on laboratory-scale synthesis of similar azo pigments.

ParameterValueNotes
Starting Materials
2-Amino-1-naphthalenesulfonic acid (Tobias acid)1 molar equivalentThe primary aromatic amine.
Sodium Nitrite1-1.1 molar equivalentsUsed to form nitrous acid for diazotization. A slight excess is common to ensure complete reaction.
Hydrochloric Acid2.5-3 molar equivalentsProvides the acidic medium for diazotization and forms the diazonium chloride salt.
2-Naphthol1 molar equivalentThe coupling component.
Sodium HydroxideAs required to maintain alkaline pHUsed to dissolve the 2-naphthol and to control the pH during coupling and for the final salt formation.
Reaction Conditions
Diazotization Temperature0-5 °CLow temperature is critical to prevent the decomposition of the unstable diazonium salt.[1]
Coupling Temperature5-10 °CThe coupling reaction is also typically carried out at low temperatures.
Coupling pH9-11An alkaline pH is necessary for the activation of the 2-naphthol coupling component.
Yield and Purity
Theoretical YieldDependent on scaleCalculated based on the stoichiometry of the reaction.
Actual YieldTypically >90%Azo coupling reactions are generally high-yielding.
Purity>95%The purity of the final pigment can be influenced by side reactions and the effectiveness of the washing and drying steps.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of C.I. 15860 disodium salt.

Diazotization of 2-Amino-1-naphthalenesulfonic acid
  • Materials:

    • 2-Amino-1-naphthalenesulfonic acid (Tobias acid)

    • Concentrated Hydrochloric Acid

    • Sodium Nitrite

    • Distilled Water

    • Ice

  • Procedure:

    • In a beaker, prepare a solution of 2-amino-1-naphthalenesulfonic acid in distilled water and concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Separately, prepare a solution of sodium nitrite in distilled water.

    • Slowly add the sodium nitrite solution to the cooled amine solution, ensuring the temperature does not rise above 5 °C.

    • Continue stirring for 15-30 minutes after the addition is complete to ensure the diazotization is finished. The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Azo Coupling with 2-Naphthol
  • Materials:

    • 2-Naphthol

    • Sodium Hydroxide

    • Distilled Water

    • The diazonium salt solution prepared in the previous step.

  • Procedure:

    • In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 5-10 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

    • Maintain the temperature below 10 °C and the pH in the alkaline range (9-11) by adding sodium hydroxide solution as needed.

    • A colored precipitate of the azo dye will form immediately.

    • Continue stirring the mixture for 1-2 hours to ensure the coupling reaction is complete.

Isolation and Purification of C.I. 15860 Disodium Salt
  • Materials:

    • The reaction mixture from the coupling step.

    • Sodium Chloride (optional, for salting out)

    • Distilled Water

    • Ethanol

  • Procedure:

    • The precipitated pigment is collected by filtration.

    • Wash the filter cake with a dilute sodium chloride solution to remove impurities, followed by washing with cold distilled water until the washings are neutral.

    • Further washing with ethanol can be performed to remove any unreacted organic starting materials.

    • Dry the purified pigment in an oven at a controlled temperature (e.g., 60-80 °C) to obtain a fine powder.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Synthesis_Pathway Tobias_Acid 2-Amino-1-naphthalenesulfonic Acid (Tobias Acid) Diazonium_Salt Diazonium Salt Tobias_Acid->Diazonium_Salt NaNO2, HCl 0-5 °C Azo_Dye Azo Dye Acid Form Diazonium_Salt->Azo_Dye Azo Coupling NaOH, 5-10 °C Two_Naphthol 2-Naphthol Two_Naphthol->Azo_Dye CI_15860 C.I. 15860 Disodium Salt Azo_Dye->CI_15860 NaOH

Caption: Chemical synthesis pathway of C.I. 15860 disodium salt.

Experimental_Workflow Start Start Diazotization Diazotization of Tobias Acid (0-5 °C) Start->Diazotization Coupling Azo Coupling with 2-Naphthol (5-10 °C, pH 9-11) Diazotization->Coupling Filtration Filtration Coupling->Filtration Washing Washing with Water and Ethanol Filtration->Washing Drying Drying (60-80 °C) Washing->Drying End Final Product: C.I. 15860 Disodium Salt Drying->End

Caption: General experimental workflow for the synthesis of C.I. 15860 disodium salt.

References

An In-depth Technical Guide to C.I. Pigment Red 52, Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Pigment Red 52, disodium salt (CAS 5858-82-2), a monoazo colorant. This document consolidates available data on its chemical and physical properties, synthesis, analytical methodologies, and toxicological profile. Furthermore, it explores the potential relevance of its structural motifs in the context of drug development, particularly concerning azo compounds and sulfonated aromatics.

Chemical and Physical Properties

This compound, with the Colour Index name Pigment Red 52 and number 15860, is primarily known as a chemical intermediate in the production of laked pigments. The "laking" process, which involves precipitation with metal salts, converts the water-soluble disodium salt into insoluble pigments such as C.I. Pigment Red 52:1 (calcium salt) and C.I. Pigment Red 52:2 (manganese salt).[1] Consequently, extensive physicochemical data for the isolated disodium salt is limited in publicly available literature. The information presented below is a compilation of available data for the disodium and closely related monosodium salts.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
Chemical Name Disodium 4-[(4-chloro-5-methyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate
C.I. Name Pigment Red 52[2]
C.I. Number 15860[2]
CAS Number 5858-82-2[2][3][4]
Molecular Formula C₁₈H₁₁ClN₂Na₂O₆S[2][3][4]
Molecular Weight 464.78 g/mol [3][4]
Appearance Brilliant red powder[2]

Table 2: Physicochemical Data for C.I. Pigment Red 52 and its Salts

PropertyValueCompound FormNotesReference(s)
Solubility Soluble in water (forms a yellow-red solution)Disodium SaltInsoluble in ethanol. The aqueous solution forms a dark red precipitate with concentrated hydrochloric acid.[2]
Melting Point No data available for the disodium salt.-Azo pigments generally do not have a sharp melting point and tend to decompose at elevated temperatures (200-400°C).[5]
Crystal System TriclinicMonosodium SaltData from single-crystal X-ray diffraction of a DMSO solvate hydrate of the monosodium salt at 173 K.[1]

Synthesis of this compound

The synthesis of C.I. Pigment Red 52 is a two-step process involving diazotization followed by an azo coupling reaction. The resulting product is the disodium salt, which can then be used in subsequent laking processes.

Experimental Protocol

The following protocol is based on the synthesis of the parent Pigment Red 52, which exists as the disodium salt in the reaction mixture before any laking or specific salt formation steps.

Step 1: Diazotization of 2-Amino-5-chloro-p-toluenesulfonic acid

  • Dissolve 2-Amino-5-chloro-p-toluenesulfonic acid (0.1 mol) in water with sodium hydroxide.

  • Cool the solution to 0-5°C.

  • Add concentrated hydrochloric acid, followed by a solution of sodium nitrite (NaNO₂) in water.

  • Stir the resulting suspension for a duration appropriate to ensure complete formation of the diazonium salt. The temperature should be maintained at 0-5°C to ensure the stability of the diazonium salt.

  • Any excess nitrous acid can be neutralized by the addition of amidosulfonic acid.

Step 2: Azo Coupling with 3-Hydroxy-2-naphthoic acid (β-oxynaphthoic acid)

  • In a separate vessel, dissolve 3-Hydroxy-2-naphthoic acid (0.1 mol) in an aqueous solution of sodium hydroxide.

  • Maintain the temperature of this alkaline solution between 10-15°C.

  • Slowly add the diazonium salt suspension from Step 1 to the solution of 3-Hydroxy-2-naphthoic acid.

  • During the addition, maintain the alkaline pH of the reaction mixture (typically between 9 and 11) by adding a sodium hydroxide solution as needed.

  • After the addition is complete, allow the reaction mixture to stir to ensure the completion of the coupling reaction. The product of this reaction is the water-soluble this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2-Amino-5-chloro-p- toluenesulfonic acid B NaNO₂ / HCl 0-5°C A->B Reacts with C Diazonium Salt Suspension B->C Forms E C.I. Pigment Red 52, Disodium Salt Solution C->E Added to D 3-Hydroxy-2-naphthoic acid in NaOH solution D->E Couples with

Synthesis workflow for this compound.

Analytical and Characterization Methods

A variety of analytical techniques can be employed for the identification and characterization of this compound.

Table 3: Analytical Methods for the Characterization of Azo Pigments

TechniqueApplicationExpected Observations
High-Performance Liquid Chromatography (HPLC) Separation and quantificationA reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution is typically used for the analysis of azo dyes. Detection is commonly performed using a UV-Vis or diode array detector.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidationProvides molecular weight information and fragmentation patterns that can confirm the identity of the pigment and its impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsThe FTIR spectrum would be expected to show characteristic absorption bands for N-H, C=O (from the carboxylic acid), S=O (from the sulfonic acid), and the azo group (-N=N-).
Raman Spectroscopy Structural analysis and identificationRaman spectroscopy is a valuable non-destructive technique for pigment identification. The spectrum would provide a characteristic fingerprint based on the vibrational modes of the molecule.
UV-Visible Spectroscopy Color properties and quantificationThe UV-Vis spectrum in a suitable solvent (e.g., water) will show characteristic absorption maxima in the visible region, which is responsible for its red color.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure, although obtaining high-quality spectra of pigments can sometimes be challenging due to solubility and aggregation issues.
Thermogravimetric Analysis (TGA) Thermal stabilityTGA can be used to assess the thermal stability of the pigment by measuring its weight loss as a function of temperature. Azo pigments typically show decomposition at high temperatures rather than a distinct melting point.[2][6][7]

The following diagram illustrates a general experimental workflow for the analysis of an azo pigment like C.I. Pigment Red 52.

G Sample Pigment Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution FTIR FTIR Spectroscopy Sample->FTIR Solid sample Raman Raman Spectroscopy Sample->Raman Solid sample HPLC HPLC Analysis Dissolution->HPLC UVVis UV-Vis Spectroscopy Dissolution->UVVis NMR NMR Spectroscopy Dissolution->NMR LCMS LC-MS Analysis HPLC->LCMS

General analytical workflow for an azo pigment.

Toxicological Profile

It is important to distinguish C.I. Pigment Red 52 from C.I. Acid Red 52, as the latter has been the subject of more extensive toxicological evaluation by regulatory bodies.[12] While structurally different, the studies on Acid Red 52 and other azo dyes provide a general framework for assessing potential hazards.

General Toxicological Considerations for Azo Dyes:

  • Acute Toxicity: Most azo pigments exhibit very low acute toxicity.[8]

  • Dermal and Eye Irritation: Some azo dyes may cause skin and eye irritation.[13]

  • Mutagenicity and Carcinogenicity: The primary concern with some azo dyes is their potential to be metabolized to carcinogenic aromatic amines.[9][11][14] However, sulfonation of the aromatic rings has been shown to decrease the mutagenic activity of some azo compounds.[10] Azo pigments that are practically insoluble have not been shown to be carcinogenic in animal studies.[8][15]

Relevance to Drug Development

While this compound is not a pharmaceutical agent, its chemical structure, containing both an azo linkage and sulfonated naphthalene moieties, is relevant to several areas of drug development.

Azo Compounds in Colon-Specific Drug Delivery

The azo bond is relatively stable in the upper gastrointestinal tract but can be cleaved by azoreductases produced by colonic bacteria. This property has been exploited to design prodrugs and drug delivery systems that target the colon.[6][7][16] An azo compound can be used to link a drug to a carrier molecule, with the drug being released upon cleavage of the azo bond in the colon. This is particularly useful for treating local conditions such as inflammatory bowel disease or for the delivery of drugs that are poorly absorbed in the upper GI tract.

The following diagram illustrates the concept of azo-bond cleavage in colon-specific drug delivery.

G Prodrug Drug-Azo-Carrier Prodrug Stomach Stomach & Small Intestine (Azo bond stable) Prodrug->Stomach ReleasedDrug Released Drug Prodrug->ReleasedDrug Releases Carrier Carrier Prodrug->Carrier Releases Colon Colon Stomach->Colon Azoreductase Bacterial Azoreductases Colon->Azoreductase Azoreductase->Prodrug Cleaves azo bond

Azo-bond cleavage for colon-targeted drug delivery.
Sulfonated Naphthalenes in Pharmaceutical Formulations

Naphthalenesulfonate derivatives are used in various pharmaceutical applications. They can act as dispersing agents, wetting agents, and stabilizers in formulations.[1][17] Their surfactant-like properties can be beneficial in improving the solubility and bioavailability of poorly water-soluble drugs.

Azo Compounds as Potential Therapeutic and Imaging Agents

Aromatic azo compounds have been investigated for a range of biomedical applications beyond drug delivery. Some have shown antibacterial, antiviral, and antifungal properties.[18] Additionally, the chromophoric nature of azo dyes makes them suitable for use as imaging agents and in photodynamic therapy.[16][19][20] The ability to fine-tune the electronic and photophysical properties of azo compounds through chemical modification makes them attractive candidates for the development of novel diagnostic and therapeutic tools.

References

In-Depth Technical Guide: Pigment Red 52 Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pigment Red 52 disodium salt (C.I. 15860), a monoazo pigment of significant industrial relevance. This document details its chemical identity, synthesis, and physicochemical properties, presenting data in a structured format for ease of comparison and use in research and development.

Chemical Identity and Molecular Formula

Pigment Red 52 disodium salt is chemically identified as the disodium salt of 2-((3-carboxy-2-hydroxynaphthalen-1-yl)azo)-5-chloro-4-methylbenzenesulfonic acid. It is an important intermediate in the production of other pigments, such as Pigment Red 52:1 (calcium salt) and Pigment Red 52:2 (manganese salt).[1]

The molecular formula for Pigment Red 52 disodium salt is C₁₈H₁₁ClN₂Na₂O₆S .[2]

Physicochemical Properties

Quantitative data for Pigment Red 52 disodium salt is not extensively available in public literature. The following table summarizes key properties, including comparative data from its closely related calcium salt (Pigment Red 52:1) to provide context for its expected performance characteristics.

PropertyValue / DescriptionSource
Molecular Formula C₁₈H₁₁ClN₂Na₂O₆S[2]
Molecular Weight 464.78 g/mol [2]
CAS Number 5858-82-2[2]
Appearance Brilliant red powder
Solubility Soluble in water (yellowish-red solution); Insoluble in ethanol. An aqueous solution forms a dark red precipitate with concentrated hydrochloric acid.[3]
Heat Resistance Data for the disodium salt is not specified. For comparison, Pigment Red 52:1 (calcium salt) is noted to have good heat resistance. General heat resistance for pigments can range from 120°C to over 300°C depending on the specific chemical structure and application.[4][5]
Lightfastness Data for the disodium salt is not specified. Lightfastness of organic pigments can vary significantly based on the chemical structure, physical form, and the medium in which they are dispersed. Red pigments, in general, are more prone to fading than other colors.[6]

Experimental Protocols

The synthesis of Pigment Red 52 disodium salt involves a two-stage process: diazotization of an aromatic amine followed by an azo coupling reaction. The following is a detailed protocol for the synthesis of the precursor, Pigment Red 52.

Synthesis of Pigment Red 52[1]

Materials:

  • 2-Amino-5-chloro-p-toluenesulfonic acid

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Amidosulfonic acid

  • β-oxynaphthoic acid (3-Hydroxy-2-naphthoic acid)

  • Deionized water

Procedure:

  • Diazotization:

    • Dissolve 22.15 g (0.1 mol) of 2-Amino-5-chloro-p-toluenesulfonic acid and 6.4 g of sodium hydroxide in 500 ml of water.

    • Cool the solution to 278 K (5 °C).

    • Slowly add 40 ml of concentrated hydrochloric acid followed by a solution of 7.2 g of sodium nitrite in 100 ml of water.

    • Stir the resulting suspension for 30 minutes at 278 K.

    • Treat the suspension with amidosulfonic acid to destroy any excess nitrous acid.

  • Azo Coupling:

    • In a separate vessel, prepare a solution of 18.8 g (0.1 mol) of β-oxynaphthoic acid and 20.1 g of sodium hydroxide in 550 ml of water.

    • Add the diazonium salt suspension dropwise to the β-oxynaphthoic acid solution with constant stirring.

    • The formation of the Pigment Red 52 is observed as a colored precipitate.

    • The resulting product is the disodium salt, Pigment Red 52. Further purification can be achieved through recrystallization.

Synthesis Workflow

The synthesis of Pigment Red 52 disodium salt is a classic example of azo dye formation. The logical relationship between the key steps is illustrated in the following workflow diagram.

Synthesis_Workflow A 2-Amino-5-chloro-p- toluenesulfonic acid B Diazonium Salt Suspension A->B  Diazotization (NaNO₂, HCl, 5°C) D Pigment Red 52 Disodium Salt B->D  Azo Coupling   C β-oxynaphthoic acid Solution C->D  Azo Coupling  

Caption: Synthesis workflow for Pigment Red 52 disodium salt.

References

A Technical Guide to Pigment Red 52: A Comparative Analysis of the Disodium and Calcium Salts (P.R. 52:1)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of Pigment Red 52, focusing on the distinct roles and properties of its disodium salt and its laked calcium salt, C.I. Pigment Red 52:1. The disodium salt is a water-soluble intermediate, while the calcium salt is an insoluble, commercially significant pigment. This document details their synthesis, comparative physicochemical properties, standard experimental protocols for performance evaluation, and a summary of their applications and toxicological profiles.

Chemical Identity and Synthesis

Pigment Red 52 is a monoazo pigment characterized by a single azo group (-N=N-) in its molecular structure.[1] The core compound is synthesized through a multi-step process that begins with a water-soluble disodium salt, which is then converted into an insoluble calcium salt pigment through a process known as laking.

The synthesis pathway involves three primary stages:

  • Diazotization: An aromatic amine, 2-Amino-5-chloro-4-methylbenzenesulfonic acid, is converted into a diazonium salt at low temperatures (0-5°C) using sodium nitrite and a strong acid like hydrochloric acid.[1]

  • Azo Coupling: The resulting diazonium salt is then coupled with 3-Hydroxy-2-naphthoic acid (BONA) under alkaline conditions. This reaction forms the azo chromophore, creating the water-soluble Pigment Red 52 disodium salt.[1]

  • Laking (Salt Formation): The final step is the conversion of the soluble dye into its insoluble calcium salt (Pigment Red 52:1).[1] This is achieved by precipitating the pigment with a soluble calcium salt, most commonly calcium chloride (CaCl₂).[1] This laking process is critical for rendering the pigment stable and insoluble in water and organic solvents, a key property for its industrial applications.[1]

Synthesis_Pathway Amine 2-Amino-5-chloro-4- methylbenzenesulfonic acid Diazotization Diazotization (0-5°C) Amine->Diazotization NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazotization HCl Hydrochloric Acid (HCl) HCl->Diazotization BONA 3-Hydroxy-2- naphthoic acid Coupling Azo Coupling (Alkaline pH) BONA->Coupling NaOH Sodium Hydroxide (NaOH) NaOH->Coupling CaCl2 Calcium Chloride (CaCl₂) Laking Laking (Precipitation) CaCl2->Laking Diazonium Diazonium Salt Diazotization->Diazonium PR52_Na Pigment Red 52 (Disodium Salt) Water-Soluble Intermediate Coupling->PR52_Na PR52_Ca Pigment Red 52:1 (Calcium Salt) Insoluble Pigment Laking->PR52_Ca Diazonium->Coupling PR52_Na->Laking

Caption: Synthesis Pathway for Pigment Red 52:1.

Comparative Physicochemical Properties

The primary distinction between the disodium salt of Pigment Red 52 and its calcium salt (P.R. 52:1) lies in their solubility and stability. The disodium salt is a water-soluble intermediate, whereas the calcium salt is an insoluble pigment engineered for performance in various media.

PropertyPigment Red 52 (Disodium Salt)Pigment Red 52:1 (Calcium Salt)
C.I. Name Pigment Red 52Pigment Red 52:1
C.I. Number Not applicable15860:1[2][3]
CAS Number 5858-82-2[4]17852-99-2[1][3][5]
Chemical Formula C₁₈H₁₁ClN₂Na₂O₆S[4]C₁₈H₁₁CaClN₂O₆S[3]
Molecular Weight 464.78 g/mol [4]~458.89 g/mol [3]
Physical State SolidRed Powder[6]
Solubility Water-soluble intermediateInsoluble in water and organic solvents[1]
Heat Stability Not applicable (intermediate)180°C (Can be enhanced to 250°C via intercalation)[1][6][7]
Lightfastness Not applicable (intermediate)6 (on Blue Wool Scale)[1]
Oil Absorption Not applicable (intermediate)45-55 g/100g
Acid/Alkali Resistance Not applicable (intermediate)Moderate[1][6]

Experimental Protocols

Standardized testing is crucial for evaluating the performance characteristics of pigments. Below are summaries of key experimental protocols relevant to Pigment Red 52:1.

Synthesis of Pigment Red 52 (Disodium Salt)

This protocol is adapted from published laboratory synthesis methods.[8]

  • Diazotization: Dissolve 2-Amino-5-chloro-p-toluenesulfonic acid (0.1 mol) in water with sodium hydroxide. Cool the solution to 278 K (5°C). Add concentrated hydrochloric acid followed by an aqueous solution of sodium nitrite (0.1 mol). Stir the suspension for 30 minutes.[8]

  • Quenching: Treat the suspension with amidosulfonic acid to destroy any excess nitrous acid.[8]

  • Coupling: Prepare a separate solution of β-oxynaphthoic acid (0.1 mol) and NaOH in water. Add the diazonium salt suspension dropwise to this solution while maintaining alkaline conditions (pH 9-11).[8]

  • Isolation: The resulting product is the water-soluble disodium salt of Pigment Red 52.

Laking Process for Pigment Red 52:1 (Calcium Salt)
  • Precipitation: To the aqueous suspension of the Pigment Red 52 disodium salt, add a solution of calcium chloride (CaCl₂).[1] The stoichiometry must be carefully controlled to ensure complete precipitation.[1]

  • Heating & Filtration: The reaction mass is heated (e.g., to 75-80°C) to facilitate the formation of the calcium salt.[9]

  • Purification: The precipitated pigment is isolated by filtration, washed thoroughly with water to remove unreacted salts and impurities, and then dried.[1]

  • Milling: The dried pigment may be milled or micronized to achieve the desired particle size for specific applications.[1]

Determination of Oil Absorption (ASTM D281)

This method determines the amount of oil required to wet a specific amount of pigment.

  • Principle: A stiff, putty-like paste is formed by the dropwise addition of a standard oil (e.g., linseed oil) to a weighed amount of pigment, which is continuously rubbed with a spatula.[10][11]

  • Procedure: Place a known weight of the pigment on a flat, non-absorbent surface. Add oil drop by drop, thoroughly incorporating each drop with the spatula.[11] The endpoint is reached when a cohesive paste is formed that does not break or separate.[11]

  • Calculation: The oil absorption is calculated as the grams of oil required per 100 grams of pigment. This value provides information about the vehicle demand of the pigment in a paste.[10][12]

Lightfastness Testing (Blue Wool Scale)

This test evaluates a pigment's resistance to fading upon light exposure.

  • Principle: The pigment sample is exposed to a controlled light source (natural sunlight or a xenon-arc lamp) alongside a standard reference card containing eight strips of blue wool dyed with colorants of known, increasing lightfastness.[13][14][15]

  • Procedure: One portion of the pigment sample and the Blue Wool card is covered, while the other is exposed. The exposure continues until a specified color change is observed on one of the blue wool strips.[16][17]

  • Evaluation: The lightfastness of the pigment is rated from 1 (very poor) to 8 (excellent) by identifying which blue wool strip fades to the same extent as the test sample under the same exposure conditions.[13][14]

Heat Stability Testing

This test determines the temperature at which a pigment begins to show significant color change.

  • Principle: The pigment is incorporated into a medium (e.g., a polymer or paint system), subjected to a specific temperature for a set duration, and the resulting color is compared to an unheated control sample.[18][19]

  • Procedure: A dispersion of the pigment is prepared in the test medium and applied to a panel.[20] The panel is heated in a constant temperature oven for a defined period (e.g., 30 minutes).[18]

  • Evaluation: After cooling, the color of the heated panel is compared to the control. The color difference (ΔEab) is often measured with a colorimeter. The heat stability is reported as the maximum temperature at which the color change remains within an acceptable tolerance (e.g., ΔEab < 3).[21]

Experimental_Workflow Sample Pigment Sample (e.g., P.R. 52:1) Prep Sample Preparation (Dispersion in Test Medium) Sample->Prep Split Split Sample Prep->Split Exposure Controlled Exposure (e.g., Heat, Light) Split->Exposure Test Control Control Sample (No Exposure) Split->Control Control Analysis Analysis (e.g., Colorimetry, Visual Assessment) Exposure->Analysis Control->Analysis Comparison Data Comparison (vs. Control / Standard) Analysis->Comparison Result Performance Rating (e.g., Heat Stability Temp, BWS Rating) Comparison->Result

Caption: General Experimental Workflow for Pigment Property Testing.

Applications and Toxicological Profile

Applications

The commercial utility of this pigment family lies exclusively with the insoluble laked salts, primarily Pigment Red 52:1 (Calcium Salt) . Its properties make it suitable for several industries:

  • Printing Inks: It is a primary application area, especially for solvent-based and water-based packaging inks.[1] It is valued for its high color strength, good gloss, and low viscosity.[22] A key advantage is its stability in water-based ink formulations, where it does not cause the ink to thicken, a known issue with other red pigments like C.I. Pigment Red 57:1.[1][6]

  • Paints and Coatings: P.R. 52:1 is used in industrial paints and solvent-based decorative paints.[1][22]

  • Other Industries: It can find use in textiles, cosmetics, and paper industries.[23] Its use in plastics is often limited by its moderate heat stability of 180°C.[1]

Toxicological Profile

Organic pigments, as a class, are generally considered to have a low order of toxicity. Their high molecular weight and insolubility in water and biological media result in minimal bioavailability.

  • Acute Toxicity: Studies on similar organic pigments report high LD50 values (e.g., >5000 mg/kg in rats), indicating a low order of acute toxicity.[24]

  • Irritation and Sensitization: They are typically not considered to be skin or eye irritants, nor are they sensitizers.[25]

  • Chronic Toxicity: No carcinogenic effects have been observed in prolonged animal studies for many organic pigments.[25]

  • Regulatory: The Environmental Working Group (EWG) database for "Pigment Red 52" shows low concern for cancer, allergies, and reproductive toxicity, though data availability is limited.[26]

Conclusion

Pigment Red 52 exists in two functionally distinct forms. The disodium salt serves as a crucial water-soluble intermediate in the manufacturing process. The subsequent conversion to the Pigment Red 52:1 calcium salt via a laking process transforms it into a stable, insoluble, and commercially valuable pigment. The performance characteristics of P.R. 52:1, such as its good color strength, moderate heat and light stability, and excellent rheological behavior in water-based inks, define its suitability for a range of applications, particularly in the printing and coatings industries. Understanding the transition from a soluble intermediate to an insoluble laked pigment is fundamental to appreciating its synthesis and application.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Manufacturing Process of C.I. Pigment Red 52

This technical guide provides a comprehensive overview of the manufacturing process for C.I. Pigment Red 52, a significant organic pigment used in various industrial applications. The document details the chemical synthesis, experimental protocols, and key reaction parameters, presenting quantitative data in structured tables and process flows as diagrams.

Introduction

C.I. Pigment Red 52 is a monoazo pigment characterized by its brilliant red shade.[1] Its synthesis is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes and pigments.[1][2] The process involves two primary stages: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling component.[1][2]

The key raw materials for the synthesis of C.I. Pigment Red 52 are 2-Amino-5-chloro-4-methylbenzenesulfonic acid (also known as 4B Acid) and 3-Hydroxy-2-naphthoic acid (also known as BONA or β-oxynaphthoic acid).[1][3]

Chemical Synthesis Pathway

The synthesis of C.I. Pigment Red 52 proceeds via a two-step reaction:

  • Diazotization: 2-Amino-5-chloro-4-methylbenzenesulfonic acid is treated with sodium nitrite in the presence of a strong acid (typically hydrochloric acid) at low temperatures to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with 3-Hydroxy-2-naphthoic acid in an alkaline solution to form the final pigment.

The overall reaction is depicted below:

G cluster_reactants Starting Materials cluster_process Manufacturing Process 2-Amino-5-chloro-4-methylbenzenesulfonic acid 2-Amino-5-chloro-4-methylbenzenesulfonic acid Diazotization Diazotization 2-Amino-5-chloro-4-methylbenzenesulfonic acid->Diazotization NaNO2, HCl 0-5 °C 3-Hydroxy-2-naphthoic acid 3-Hydroxy-2-naphthoic acid Coupling Coupling 3-Hydroxy-2-naphthoic acid->Coupling NaOH (aq) Diazotization->Coupling Diazonium Salt Intermediate C.I. Pigment Red 52 C.I. Pigment Red 52 Coupling->C.I. Pigment Red 52

Figure 1: Chemical synthesis pathway of C.I. Pigment Red 52.

Experimental Protocols

This section provides a detailed methodology for the synthesis of C.I. Pigment Red 52, based on established laboratory procedures.

Materials and Reagents
ReagentMolar Mass ( g/mol )
2-Amino-5-chloro-4-methylbenzenesulfonic acid221.66
3-Hydroxy-2-naphthoic acid188.18
Sodium Nitrite (NaNO₂)69.00
Sodium Hydroxide (NaOH)40.00
Hydrochloric Acid (HCl), concentrated36.46
Amidosulfonic acid97.09
Detailed Synthesis Protocol

A representative experimental protocol for the synthesis of C.I. Pigment Red 52 is as follows[3]:

Step 1: Diazotization

  • Dissolve 22.15 g (0.1 mol) of 2-Amino-5-chloro-p-toluenesulfonic acid and 6.4 g of sodium hydroxide in 500 ml of water.

  • Cool the solution to 278 K (5 °C).

  • Add 40 ml of concentrated hydrochloric acid, followed by a solution of 7.2 g of sodium nitrite in 100 ml of water.

  • Stir the resulting suspension for 30 minutes at 278 K.

  • Add amidosulfonic acid to the suspension to destroy any excess nitrous acid.

Step 2: Azo Coupling

  • In a separate vessel, prepare a solution of 18.8 g (0.1 mol) of β-oxynaphthoic acid and 20.1 g of NaOH in 550 ml of water.

  • Slowly add the diazonium salt suspension from Step 1 to the β-oxynaphthoic acid solution.

  • Maintain the pH of the reaction mixture between 9 and 11 by adding a 2 M NaOH solution as needed.

  • Keep the temperature at 278 K during the addition.

  • After the addition is complete, allow the solution to warm to room temperature and then heat it to 353 K (80 °C) for 30 minutes.

Step 3: Product Isolation and Purification

  • Neutralize the red suspension with 2 M HCl.

  • Filter the precipitate.

  • Wash the collected red powder with water.

  • Dry the product at 323 K (50 °C).

A yield of approximately 98% of the crude product can be expected, which may contain some sodium chloride as an impurity.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the manufacturing process.

Table 1: Reactant Quantities for a 0.1 mole Scale Synthesis

ReactantMolar Quantity (mol)Mass (g)
2-Amino-5-chloro-4-methylbenzenesulfonic acid0.122.15
3-Hydroxy-2-naphthoic acid0.118.8
Sodium Nitrite~0.1047.2
Sodium Hydroxide (for amine dissolution)~0.166.4
Sodium Hydroxide (for coupling agent)~0.520.1
Concentrated Hydrochloric Acid-40 ml

Table 2: Key Reaction Conditions

ParameterValue
Diazotization Temp.278 K (5 °C)
Coupling Temp.278 K (5 °C), then heated to 353 K (80 °C)
Reaction pHAlkaline (9-11) during coupling
Drying Temperature323 K (50 °C)
Reported Yield ~98% (crude) [4]

Experimental Workflow

The following diagram illustrates the general workflow for the manufacturing of C.I. Pigment Red 52.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Isolation Amine_Sol Dissolution of 2-Amino-5-chloro-4-methylbenzenesulfonic acid Diazotization Diazotization (NaNO2, HCl, 0-5°C) Amine_Sol->Diazotization Coupling_Sol Dissolution of 3-Hydroxy-2-naphthoic acid Coupling Azo Coupling (Alkaline pH) Coupling_Sol->Coupling Diazotization->Coupling Neutralization Neutralization Coupling->Neutralization Filtration Filtration Neutralization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying QC Quality Control Drying->QC Final_Product C.I. Pigment Red 52 QC->Final_Product

Figure 2: Experimental workflow for C.I. Pigment Red 52 synthesis.

Conclusion

The manufacturing process of C.I. Pigment Red 52 is a well-established and efficient method for producing a high-quality red pigment. The process relies on the fundamental principles of diazotization and azo coupling reactions. Careful control of reaction parameters such as temperature and pH is crucial for achieving high yields and purity. The provided experimental protocol and workflow offer a solid foundation for the laboratory-scale synthesis of this important industrial pigment. Further optimization at an industrial scale may involve continuous processing and advanced purification techniques to meet specific application requirements.

References

In-Depth Technical Guide: Properties of CAS Number 5858-82-2 (Pigment Red 52, Disodium Salt)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and available toxicological information for the compound with CAS number 5858-82-2, known as Pigment Red 52, disodium salt. The information is compiled from various scientific and regulatory sources to support research and development activities.

Chemical Identity and Structure

The compound identified by CAS number 5858-82-2 is an organic sodium salt belonging to the class of monoazo pigments. Its systematic chemical name is disodium 4-[(4-chloro-5-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthalenecarboxylate. It is also commonly referred to as C.I. Pigment Red 52, disodium salt.

The molecular structure consists of a naphthalenecarboxylic acid moiety linked via an azo group to a substituted phenyl ring containing chloro, methyl, and sulfonate groups. The presence of two sodium ions indicates the salt form of the sulfonic and carboxylic acid groups.

Table 1: Chemical Identification

IdentifierValue
CAS Number 5858-82-2
Chemical Name Disodium 4-[(4-chloro-5-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthalenecarboxylate
Synonyms This compound; Pigment Red 52
Molecular Formula C18H11ClN2Na2O6S
Molecular Weight 464.79 g/mol
Chemical Group Monoazo Lake

Physicochemical Properties

Quantitative experimental data for the physical properties of CAS 5858-82-2 are limited in publicly available literature. However, some properties have been reported or can be inferred from related compounds. For comparative purposes, data for the closely related calcium salt, Pigment Red 52:1 (CAS Number 17852-99-2), is also provided where available.

Table 2: Physical and Chemical Properties

PropertyCAS 5858-82-2 (Disodium Salt)Pigment Red 52:1 (Calcium Salt)
Appearance Red powderRed powder
Solubility Soluble in water (yellow-red solution), insoluble in ethanol.[1]-
Melting Point No data available-
Boiling Point No data available-
Heat Resistance -180°C[2]
Light Fastness -6 (on a scale of 1 to 8)[2]
Oil Absorption -30-55 g/100g [2]
Density -1.6 g/cm³[2]
pH Value -6.0-8.0[2]

Spectral Data

Experimental Protocols

Synthesis of Pigment Red 52

A detailed experimental protocol for the synthesis of Pigment Red 52 has been described.[3] The process involves a two-step reaction: diazotization of an aromatic amine followed by an azo coupling reaction.

Experimental Workflow: Synthesis of Pigment Red 52

Caption: Synthesis workflow for Pigment Red 52.

Methodology:

  • Diazotization: 2-Amino-5-chloro-p-toluenesulfonic acid (0.1 mol) is dissolved in water with sodium hydroxide. The solution is cooled to 278 K, and concentrated hydrochloric acid and a solution of sodium nitrite are added to form the diazonium salt suspension. The reaction is stirred for 30 minutes, and excess nitrous acid is destroyed with amidosulfonic acid.[3]

  • Azo Coupling: A solution of β-oxynaphthoic acid (0.1 mol) and sodium hydroxide in water is prepared. The diazonium salt suspension is added dropwise to this solution while maintaining the temperature at 278 K and an alkaline pH (around 9-11) with the addition of 2 M NaOH solution as needed.[3]

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 353 K for 30 minutes. The resulting red suspension is neutralized with 2 M HCl, filtered, and the collected red powder is washed with water and dried at 323 K.[3]

Toxicological and Safety Information

Specific toxicological data for CAS 5858-82-2 is limited. However, information on related azo pigments suggests a generally low order of acute toxicity. A material safety data sheet for a product containing Pigment Red indicates an oral LD50 in rats of ≥ 5000 mg/kg, and it is not classified as a skin or eye irritant.[1] It is noted that azo pigments, in general, are of toxicological interest due to the potential for reductive cleavage of the azo bond to form aromatic amines, some of which may be carcinogenic.[4] However, studies on several azo pigments have not shown evidence of carcinogenicity in animal feeding studies.[4]

Table 3: General Safety and Handling Precautions

PrecautionRecommendation
Handling Use in a well-ventilated area. Avoid dust formation. Take precautionary measures against electrostatic charges. Avoid contact with skin, eyes, and clothing.[1]
Storage Store in a moderately dry, well-ventilated area. Protect from extreme heat and cold. Keep away from strong acids, bases, and oxidizing agents.[1]
Personal Protective Equipment Safety goggles, gloves, and suitable respiratory protection are recommended, especially where dust may be generated.[1]

Applications

CAS 5858-82-2 and its related salts are primarily used as pigments in various industrial applications due to their brilliant red color.

  • Printing Inks: A major application is in printing inks, particularly for packaging. The calcium salt (Pigment Red 52:1) is noted for its high color strength, good gloss, and low viscosity in solvent-based inks.[2][5][6]

  • Paints and Coatings: It is recommended for use in industrial paints and decorative solvent-based paints.[6][7]

  • Historical Use in Cosmetics: While historically used in cosmetics, the use of certain azo pigments in these applications has been restricted by regulatory bodies.

Conclusion

CAS number 5858-82-2, or Pigment Red 52, disodium salt, is a monoazo pigment with a well-defined chemical structure and synthesis route. While specific experimental data on its physicochemical and toxicological properties are not extensively documented, information from closely related compounds provides valuable insights. Its primary application lies in the coloration of inks and paints. For research and drug development professionals, it is crucial to consider the general toxicological profile of azo pigments and handle the substance with appropriate safety precautions. Further experimental studies would be beneficial to fully characterize the properties of this specific compound.

References

An In-depth Technical Guide to C.I. Pigment Red 52

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Formulation Professionals

This technical guide provides a comprehensive overview of C.I. Pigment Red 52, a monoazo lake pigment. While primarily utilized in the ink and plastics industries, this document details its chemical and physical properties, synthesis, and characterization methodologies that may be of interest to researchers and scientists in various fields, including material science and formulation development.

Chemical Identity and Alternative Names

C.I. Pigment Red 52 is chemically identified as a salt of 4-[(4-chloro-5-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthalenecarboxylic acid. The specific properties of the pigment can vary depending on the cation used in the laking process. The most common variants are the calcium (Ca²⁺) and manganese (Mn²⁺) salts.

A variety of synonyms and trade names are used for C.I. Pigment Red 52 and its derivatives, which can be a source of confusion. The Colour Index (C.I.) designation is the most precise identifier.

C.I. NameChemical SaltCAS NumberCommon Synonyms/Trade Names
C.I. Pigment Red 52Disodium Salt5858-82-2-
C.I. Pigment Red 52:1Calcium Salt17852-99-2BON Rubine, Lithol Scarlet Red S6B, Vilma[1]
C.I. Pigment Red 52:2Manganese Salt12238-31-2Lithol Maroon, Manganese Red 2G[2]

It is important to distinguish C.I. Pigment Red 52 (C.I. 15860) from C.I. Acid Red 52 (C.I. 45100), which is a different chemical compound with a distinct molecular structure.[3][4]

Physicochemical Properties

The performance characteristics of C.I. Pigment Red 52 are dictated by its physical and chemical properties. These properties are summarized in the tables below. Data is primarily for the calcium salt (52:1) and manganese salt (52:2) as they are the most commercially significant.

Table 1: General and Physical Properties

PropertyC.I. Pigment Red 52:1 (Ca salt)C.I. Pigment Red 52:2 (Mn salt)
Molecular Formula C₁₈H₁₁CaClN₂O₆S[1]C₁₈H₁₁ClMnN₂O₆S
Molecular Weight 458.89 g/mol [1]473.74 g/mol [5]
Appearance Red powderRed powder
Shade Bluish RedBluish
Density ~1.6 g/cm³~1.70 g/cm³
Oil Absorption 30-55 g/100g 40-50%

Table 2: Performance and Fastness Properties

PropertyC.I. Pigment Red 52:1 (Ca salt)C.I. Pigment Red 52:2 (Mn salt)
Heat Resistance 180°C[6]180°C
Light Fastness (1-8 scale) 6[7]6
Acid Resistance (1-5 scale) 24
Alkali Resistance (1-5 scale) 3-44
Water Resistance (1-5 scale) 5-
Alcohol Resistance (1-5 scale) 3-4-
Solubility Insoluble in ethanol; soluble in water (yellow-red solution)[1]Insoluble in ethanol; soluble in water (yellow-red solution)

Experimental Protocols

Synthesis of C.I. Pigment Red 52

The synthesis of C.I. Pigment Red 52 is a multi-stage process involving diazotization, coupling, and laking (salt formation). The following is a representative laboratory-scale protocol.

Workflow for the Synthesis of C.I. Pigment Red 52

Synthesis Workflow for C.I. Pigment Red 52 cluster_0 Diazotization cluster_1 Coupling cluster_2 Laking (Precipitation) cluster_3 Post-Treatment A 2-Amino-5-chloro-p-toluenesulfonic acid in NaOH(aq) B Add HCl and NaNO₂ at 0-5°C A->B C Stir to form diazonium salt suspension B->C E Add diazonium salt suspension dropwise C->E D β-oxynaphthoic acid in NaOH(aq) D->E F Formation of soluble azo dye (disodium salt) E->F G Add metal salt solution (e.g., CaCl₂ for 52:1) F->G H Precipitation of insoluble pigment G->H I Filtration H->I J Washing I->J K Drying J->K L Milling K->L

Caption: A flowchart illustrating the key stages in the synthesis of C.I. Pigment Red 52.

Detailed Methodology:

  • Diazotization:

    • Dissolve 2-Amino-5-chloro-p-toluenesulfonic acid in an aqueous sodium hydroxide solution.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add concentrated hydrochloric acid followed by an aqueous solution of sodium nitrite.

    • Stir the resulting suspension for approximately 30 minutes to ensure complete formation of the diazonium salt.

    • Any excess nitrous acid can be neutralized with amidosulfonic acid.

  • Coupling:

    • In a separate vessel, dissolve β-oxynaphthoic acid in an aqueous sodium hydroxide solution.

    • Slowly add the diazonium salt suspension to the β-oxynaphthoic acid solution with constant stirring. This results in the formation of the soluble disodium salt of the azo dye.

  • Laking and Post-Treatment:

    • To precipitate the insoluble pigment, add an aqueous solution of a metal salt (e.g., calcium chloride for C.I. Pigment Red 52:1 or manganese chloride for C.I. Pigment Red 52:2).

    • The resulting pigment precipitate is then filtered, washed with water to remove soluble impurities, dried, and milled to the desired particle size.

Characterization of C.I. Pigment Red 52

A variety of analytical techniques are employed to characterize the structure, purity, and physical properties of azo pigments.

General Experimental Workflow for Pigment Characterization

Caption: A diagram showing common analytical techniques for azo pigment characterization.

Methodologies:

  • Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify the functional groups present in the pigment molecule and to confirm its chemical structure.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This method involves the thermal decomposition of the pigment and subsequent analysis of the fragments, providing a "fingerprint" for identification.

  • X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the pigment, which has a significant impact on its color and performance properties.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the particle size and morphology of the pigment powders.

Toxicological Information

The toxicological profile of C.I. Pigment Red 52 is of importance for its safe handling and use. A screening-level hazard characterization by the U.S. Environmental Protection Agency for the C.I. Pigment Red 48 and 52 category indicates a low hazard potential. Due to the limited bioavailability of monoazo pigments, they are generally not expected to be harmful to aquatic or soil-dwelling organisms at low concentrations.[8]

For many organic pigments, the potential for irreversible toxic effects after repeated application has not been demonstrated.[9] Carcinogenicity studies on several azo pigments have not shown carcinogenic potential.[9] However, as with all chemical powders, appropriate personal protective equipment should be used to minimize dust inhalation and skin contact during handling.

Applications in Research and Industry

The primary applications of C.I. Pigment Red 52 are in industrial settings where its coloristic properties are valued.

  • Printing Inks: It is extensively used in solvent-based and water-based inks for packaging due to its high color strength, good gloss, and low viscosity.[6]

  • Plastics and Polymers: C.I. Pigment Red 52 is used to color various plastics, although its heat stability of 180°C can be a limitation for high-temperature processing.[6]

  • Paints and Coatings: It is recommended for use in industrial paints and decorative solvent-based paints.[2][10]

While there is no evidence of its direct use in drug development or for studying biological signaling pathways, its properties as a stable, colored nanoparticle after milling could be of theoretical interest in material science studies related to drug delivery systems, for example, in the context of formulation stability and particle characterization. Recent research has also explored enhancing the thermal and light stability of C.I. Pigment Red 52:1 by intercalating it into layered double hydroxides (LDHs), suggesting potential for the development of more robust functional materials.[11]

References

The Core Chemistry of Monoazo Lake Pigments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoazo lake pigments represent a significant class of synthetic organic colorants, prized for their vibrant hues, strong tinctorial strength, and cost-effectiveness. This guide delves into the fundamental chemistry of these pigments, detailing their synthesis, chemical structure, and key properties. A critical aspect of their chemistry, the "laking" process, which transforms soluble azo dyes into insoluble pigments, is thoroughly examined. This document provides detailed experimental protocols for the synthesis of prominent monoazo lake pigments and presents quantitative data on their performance characteristics in a comparative format. Furthermore, key chemical pathways and experimental workflows are visualized to provide a clear understanding of the underlying principles.

Introduction to Monoazo Lake Pigments

Monoazo pigments are organic colorants characterized by the presence of a single azo group (-N=N-) in their molecular structure, which acts as the chromophore.[1] They are a major category of azo pigments, accounting for a significant portion of all organic pigments produced.[1] The term "lake" refers to a pigment prepared by precipitating a soluble dye with a metallic salt, rendering it insoluble.[2][3] In the case of monoazo lake pigments, water-soluble monoazo dyes containing acidic groups, such as sulfonic acid (-SO₃H) or carboxylic acid (-COOH), are treated with inorganic metal salts to form insoluble precipitates.[3][4] The choice of metal cation, typically from alkaline earth metals like calcium, barium, and strontium, or manganese, significantly influences the final properties of the pigment, including its shade, lightfastness, and heat stability.[5][6][7]

These pigments are widely used in various applications, including printing inks, paints, plastics, and textiles, due to their bright colors, primarily in the yellow, orange, and red range, and strong coloring power.[1][4][8]

Fundamental Chemistry

The chemistry of monoazo lake pigments is centered around two key processes: the synthesis of the monoazo dye and the subsequent laking process.

Synthesis of the Monoazo Dye

The formation of the initial water-soluble monoazo dye is a two-step process involving diazotization and azo coupling.

  • Diazotization: This reaction involves treating a primary aromatic amine, known as the diazo component, with nitrous acid (HNO₂) to form a diazonium salt.[9][10] Nitrous acid is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[11]

  • Azo Coupling: The highly reactive diazonium salt is then coupled with a coupling component, which is an electron-rich aromatic compound such as a naphthol or an arylamide derivative.[9][10] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-) and results in the formation of the monoazo dye.[12] The pH of the reaction medium is a critical parameter in the coupling step.[12]

The Laking Process

The water-soluble monoazo dye, containing salt-forming groups like sulfonic or carboxylic acids, is rendered insoluble through a process called "laking".[2][4] This involves the precipitation of the dye with a metal salt.[3] The metal cation (e.g., Ca²⁺, Ba²⁺, Sr²⁺, Mn²⁺) replaces the proton of the acidic group, forming an insoluble metal-organic complex.[3][5] The choice of the metal salt and the conditions of the laking process, such as temperature and pH, are crucial in determining the final pigment's crystal form, particle size, and application properties.[13][14]

Chemical Structure and Tautomerism

The general structure of a monoazo lake pigment consists of two aromatic rings linked by an azo group, with one or more sulfonic or carboxylic acid groups complexed with a metal cation. Many azo pigments, particularly those derived from β-naphthol, can exist in two tautomeric forms: the azo form and the hydrazone form.[9][15] In the solid state, the hydrazone form is often more stable.[16] This tautomerism can influence the color and other properties of the pigment.

Properties of Monoazo Lake Pigments

The performance of a monoazo lake pigment is defined by several key properties, which are summarized in the tables below. These properties are highly dependent on the chemical structure of the dye, the laking metal, and the pigment's physical form.

Quantitative Data Summary

The following tables present a summary of the key performance characteristics of several commercially important monoazo lake pigments.

Table 1: Properties of Pigment Red 57:1 (Calcium Lake)

PropertyValueReferences
Colour Index Name Pigment Red 57:1[11]
Laking Metal Calcium[11]
Hue Yellowish Red (Magenta)[11][17]
Lightfastness (Blue Wool Scale, 1-8) 4-5 (1/1 SD)[8]
Heat Stability 160 °C[11]
Solvent Resistance Good in many common solvents[11]
Primary Applications Printing inks (offset, gravure), plastics (PVC, LDPE), paints[8][11]

Table 2: Properties of Pigment Red 53:1 (Barium Lake)

PropertyValueReferences
Colour Index Name Pigment Red 53:1[2]
Laking Metal Barium[4]
Hue Yellowish Red[4]
Lightfastness (Blue Wool Scale, 1-8) 6 (Full Tone), 5 (Tint)[18]
Heat Stability 200 °C (5 min)[18]
Resistance to 5% HCl 4[18]
Resistance to 5% NaOH 4[18]
Primary Applications Printing inks, plastics (PVC, PP, PE), decorative paints[2][19]

Table 3: Properties of Pigment Red 48 Variants (Ca, Sr, Mn Lakes)

PropertyPigment Red 48:2 (Ca)Pigment Red 48:3 (Sr)Pigment Red 52:2 (Mn)References
Hue Bluish RedYellowish RedBluish Red[5][12][20]
Lightfastness (Blue Wool Scale, 1-8) 7 (Full Tone), 5-6 (Tint)6-75 (Full Tone), 3 (Tint)[5][12][20]
Heat Stability 240 °C240 °C240 °C[5][12][20]
Solvent Resistance GoodGoodGood[12][20][21]
Primary Applications Plastics (Polyolefins, PVC), InksPlastics (Polyolefins, PVC)Inks (Offset, Flexo, Gravure), Paints[5][12][20]

Experimental Protocols

The following are detailed methodologies for the synthesis of key monoazo lake pigments, compiled from patent literature and academic sources.

Synthesis of Pigment Red 57:1 (Calcium Lake)

This protocol is based on a typical industrial synthesis process.[15][22]

I. Diazotization of 4-Aminotoluene-3-sulfonic acid (4B Acid)

  • In a suitable reaction vessel (diazo tank), add 4-aminotoluene-3-sulfonic acid to purified water.

  • Add hydrochloric acid and cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium nitrite in water to the stirred suspension, maintaining the temperature between 0-5 °C.

  • Continue stirring for approximately 30-60 minutes after the addition is complete to ensure full diazotization. The resulting mixture is the diazonium salt solution.

II. Preparation of the Coupler Solution

  • In a separate vessel (coupling tank), dissolve 3-hydroxy-2-naphthoic acid (BONA) in an aqueous solution of sodium hydroxide.

  • Cool the resulting solution to 0-5 °C.

III. Azo Coupling

  • Slowly add the cold diazonium salt solution to the cold coupler solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and control the pH, typically between 10.5 and 11.[2]

  • After the addition is complete, continue stirring for 1-2 hours to complete the coupling reaction, forming the soluble monoazo dye.

IV. Laking Reaction

  • To the monoazo dye suspension, add a solution of calcium chloride.

  • Stir the mixture for approximately 60 minutes to complete the laking process, precipitating the insoluble calcium salt of the dye.[23]

  • The temperature may be raised to 60-90 °C during or after the addition of the calcium salt to influence the crystal form and particle size of the pigment.[2]

V. Isolation and Finishing

  • Filter the pigment slurry.

  • Wash the filter cake with water to remove residual salts and impurities.

  • Dry the pigment in an oven at a controlled temperature (e.g., 80 °C).[22]

  • The dried pigment is then ground to the desired particle size.

Synthesis of Pigment Red 53:1 (Barium Lake)

This protocol describes a general method for the preparation of Pigment Red 53:1.[2][24]

I. Diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid)

  • Prepare a suspension of CLT acid in water and hydrochloric acid.

  • Cool the suspension to 0-5 °C.

  • Slowly add a sodium nitrite solution while maintaining the low temperature to form the diazonium salt.

II. Azo Coupling

  • Prepare a solution of 2-naphthol in aqueous sodium hydroxide.

  • Slowly add the diazonium salt solution to the 2-naphthol solution under alkaline conditions with stirring, keeping the temperature below 10 °C.

III. Laking and Post-Treatment

  • After the coupling reaction is complete, add a solution of barium chloride to the dye slurry to precipitate the barium lake.

  • The pH may be adjusted with acid.[2]

  • The pigment slurry is then heated (e.g., to 100 °C) for a period to promote crystal growth and stabilization.[24]

IV. Isolation

  • Filter the hot pigment slurry.

  • Wash the presscake with water until free of soluble salts.

  • Dry and grind the pigment.

Visualizations

The following diagrams, generated using Graphviz, illustrate key chemical structures and processes in the chemistry of monoazo lake pigments.

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_laking Laking cluster_finishing Finishing AromaticAmine Aromatic Amine (Diazo Component) NaNO2_HCl NaNO2 + HCl (0-5 °C) DiazoniumSalt Diazonium Salt NaNO2_HCl->DiazoniumSalt Formation of HNO2 MonoazoDye Soluble Monoazo Dye DiazoniumSalt->MonoazoDye Coupling Reaction CouplingComponent Coupling Component (e.g., Naphthol derivative) MonoazoLakePigment Insoluble Monoazo Lake Pigment MonoazoDye->MonoazoLakePigment Precipitation MetalSalt Metal Salt (e.g., CaCl2, BaCl2) Filtration Filtration & Washing MonoazoLakePigment->Filtration Drying Drying & Grinding Filtration->Drying FinalProduct Final Pigment Drying->FinalProduct

Caption: Experimental workflow for the synthesis of monoazo lake pigments.

Caption: General chemical structure of a monoazo lake pigment.

laking_reaction Dye Soluble Monoazo Dye (with -SO3H or -COOH) Pigment Insoluble Monoazo Lake Pigment Dye->Pigment MetalSalt Metal Salt (e.g., CaCl2) MetalSalt->Pigment Byproduct Acid Byproduct (e.g., HCl)

Caption: The laking reaction: converting a soluble dye to an insoluble pigment.

References

An In-depth Technical Guide to Pigment Red 52

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, and applications of Pigment Red 52. It is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who require detailed technical information on this compound.

Introduction and History

Pigment Red 52 (PR 52) is a monoazo lake pigment that serves as a crucial intermediate in the production of other commercially significant pigments. While the precise date and discoverer of its initial synthesis are not extensively documented, its development can be situated within the broader expansion of synthetic organic pigments in the mid-20th century. The key precursors for its synthesis, 2-Amino-5-chloro-4-methylbenzenesulfonic acid and 3-Hydroxy-2-naphthoic acid, became industrially available during this period, paving the way for the creation of a wide array of azo colorants.

Pigment Red 52 itself is the sodium salt, but it is the laking process, where the sodium is replaced by other metal cations, that yields pigments with desirable properties for various applications. The most common and industrially relevant forms are Pigment Red 52:1, the calcium salt, and Pigment Red 52:2, the manganese salt. These laked pigments offer enhanced stability and insolubility, making them suitable for use in printing inks, paints, and plastics.

Chemical and Physical Properties

Pigment Red 52 and its derivatives are characterized by their brilliant red hue. The specific shade and properties are dependent on the metal cation used in the laking process.

Table 1: Chemical Identification of Pigment Red 52 and its Salts

Identifier Pigment Red 52 (Sodium Salt) Pigment Red 52:1 (Calcium Salt) Pigment Red 52:2 (Manganese Salt)
C.I. Name Pigment Red 52Pigment Red 52:1Pigment Red 52:2
C.I. Number 1586015860:115860:2
CAS Number 5858-82-2, 1325-11-717852-99-212238-31-2
Molecular Formula C₁₈H₁₁ClN₂Na₂O₆S[1]C₁₈H₁₁CaClN₂O₆S[2]C₁₈H₁₁ClMnN₂O₆S
Molecular Weight 464.79 g/mol [1]458.89 g/mol [2]473.74 g/mol
Chemical Group Monoazo Lake[3][4]Monoazo Lake[3]Monoazo Lake[4]

Table 2: Quantitative Performance Data of Pigment Red 52 Salts

Property Pigment Red 52:1 (Calcium Salt) Pigment Red 52:2 (Manganese Salt) Test Method Reference
Heat Resistance 180 °C180 °CGeneral industry standard
Lightfastness (1-8 scale) 66ISO 105-B01
Oil Absorption ( g/100g ) 45-5535-55ASTM D281-84
Acid Resistance (1-5 scale) 54Internal testing
Alkali Resistance (1-5 scale) 53Internal testing
Water Resistance (1-5 scale) 5-Internal testing
Alcohol Resistance (1-5 scale) 3-43Internal testing
Ester Resistance 5-Internal testing
Benzene Resistance 5-Internal testing
Ketone Resistance 5-Internal testing

Synthesis of Pigment Red 52

The synthesis of Pigment Red 52 is a multi-step process that involves diazotization of an aromatic amine followed by an azo coupling reaction.[1] The resulting sodium salt can then be converted to the calcium or manganese salt.

Experimental Protocol for the Synthesis of Pigment Red 52 (Sodium Salt)

This protocol is based on established laboratory procedures for the synthesis of azo pigments.

Materials:

  • 2-Amino-5-chloro-p-toluenesulfonic acid

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Amidosulfonic acid

  • β-oxynaphthoic acid (3-Hydroxy-2-naphthoic acid)

  • Water

Procedure:

  • Diazotization:

    • Dissolve 22.15 g (0.1 mol) of 2-Amino-5-chloro-p-toluenesulfonic acid and 6.4 g of sodium hydroxide in 500 ml of water.

    • Cool the solution to 5°C (278 K).

    • Slowly add 40 ml of concentrated hydrochloric acid, followed by a solution of 7.2 g of sodium nitrite in 100 ml of water.

    • Stir the resulting suspension for 30 minutes, maintaining the temperature at 5°C.

    • Add amidosulfonic acid in small portions until all excess nitrous acid is destroyed (test with potassium iodide-starch paper).

  • Coupling:

    • In a separate vessel, dissolve 18.8 g (0.1 mol) of β-oxynaphthoic acid and 20.1 g of sodium hydroxide in 550 ml of water.

    • Slowly add the diazonium salt suspension to the β-oxynaphthoic acid solution dropwise, maintaining vigorous stirring.

    • Continue stirring until the coupling reaction is complete, which can be monitored by the disappearance of the diazonium salt.

  • Isolation:

    • The precipitated Pigment Red 52 (disodium salt) is then collected by filtration.

    • Wash the filter cake with water to remove any unreacted starting materials and byproducts.

    • Dry the pigment at an appropriate temperature.

Laking Process (Conversion to Calcium or Manganese Salt)

The isolated sodium salt of Pigment Red 52 can be converted to the desired metal salt by reacting it with a soluble salt of the corresponding metal.

General Procedure:

  • Re-slurry the sodium salt of Pigment Red 52 in water.

  • Add a solution of a soluble calcium salt (e.g., calcium chloride) or manganese salt (e.g., manganese sulfate) to the slurry.

  • Stir the mixture to allow for the ion exchange to occur.

  • The insoluble calcium (Pigment Red 52:1) or manganese (Pigment Red 52:2) salt will precipitate.

  • Collect the laked pigment by filtration, wash thoroughly with water, and dry.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the relationship between the different forms of Pigment Red 52.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling A 2-Amino-5-chloro- p-toluenesulfonic acid C Diazonium Salt Suspension A->C  1. Dissolve in NaOH  2. Cool to 5°C  3. Add HCl and NaNO₂ B Sodium Nitrite + Hydrochloric Acid B->C F Pigment Red 52 (Disodium Salt) C->F Coupling Reaction D β-oxynaphthoic acid (3-Hydroxy-2-naphthoic acid) D->F  1. Dissolve in NaOH  2. Add Diazonium Salt E Sodium Hydroxide Solution E->F

Caption: Synthesis workflow for Pigment Red 52.

Pigment_Relationship cluster_laked_pigments Laked Pigments PR52 Pigment Red 52 (Disodium Salt) C.I. 15860 PR52_1 Pigment Red 52:1 (Calcium Salt) C.I. 15860:1 PR52->PR52_1  Laking with  Ca²⁺ salt PR52_2 Pigment Red 52:2 (Manganese Salt) C.I. 15860:2 PR52->PR52_2  Laking with  Mn²⁺ salt

Caption: Relationship between Pigment Red 52 and its laked forms.

Applications

The primary application of Pigment Red 52 is as an intermediate for its calcium and manganese salts. These laked pigments are widely used in the following areas:

  • Printing Inks: Pigment Red 52:1 is recommended for solvent-based inks, including PA, PP, and NC inks.[3] It is valued for its high transparency, gloss, and low viscosity.

  • Paints and Coatings: Both Pigment Red 52:1 and 52:2 are suitable for industrial and decorative solvent-based paints.[3][4]

  • Plastics: While less common, certain grades of these pigments can be used in the coloration of plastics.

Conclusion

Pigment Red 52 is a foundational monoazo pigment that, through the process of laking, gives rise to the commercially important Pigment Red 52:1 and Pigment Red 52:2. These pigments offer a desirable combination of vibrant color, good resistance properties, and versatility in application, particularly in the ink and paint industries. The synthesis, based on well-established diazotization and coupling chemistry, allows for consistent and large-scale production. Further research into modifying the laking process or the crystalline structure of these pigments could lead to enhanced properties and new applications.

References

An In-depth Technical Guide to the Starting Materials and Synthesis of Pigment Red 52 Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Pigment Red 52 disodium salt (C.I. 15860), an important intermediate in the manufacturing of other commercial pigments. This document details the core starting materials, a step-by-step experimental protocol, and key reaction parameters influencing the synthesis.

Core Starting Materials

The synthesis of Pigment Red 52 disodium salt is primarily a two-step process involving a diazotization reaction followed by an azo coupling reaction. The essential starting materials for this process are:

  • Diazo Component: 2-Amino-5-chloro-4-methylbenzenesulfonic acid

  • Coupling Component: 3-Hydroxy-2-naphthoic acid (also known as β-oxynaphthoic acid)

The table below summarizes the key properties of these starting materials.

Starting MaterialChemical StructureMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
2-Amino-5-chloro-4-methylbenzenesulfonic acidC₇H₈ClNO₃S221.66Diazo Component
3-Hydroxy-2-naphthoic acidC₁₁H₈O₃188.18Coupling Component

Synthesis of Pigment Red 52 Disodium Salt

The synthesis proceeds via two key chemical transformations:

  • Diazotization: 2-Amino-5-chloro-4-methylbenzenesulfonic acid is converted into a diazonium salt by reacting it with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature.

  • Azo Coupling: The resulting diazonium salt is then reacted with 3-Hydroxy-2-naphthoic acid in an alkaline solution to form the final Pigment Red 52 disodium salt.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of Pigment Red 52 disodium salt, yielding a crude product of approximately 98%.

Materials and Reagents:

ReagentQuantity (per 0.1 mol scale)
2-Amino-5-chloro-4-methylbenzenesulfonic acid22.15 g (0.1 mol)
3-Hydroxy-2-naphthoic acid18.8 g (0.1 mol)
Sodium Hydroxide (NaOH)6.4 g + 20.1 g
Sodium Nitrite (NaNO₂)7.2 g
Concentrated Hydrochloric Acid (HCl)40 ml
Amidosulfonic acidAs needed
Water500 ml + 100 ml + 550 ml
2 M Sodium Hydroxide SolutionAs needed
2 M Hydrochloric Acid SolutionAs needed

Procedure:

  • Preparation of the Diazo Component Solution: Dissolve 22.15 g (0.1 mol) of 2-Amino-5-chloro-4-methylbenzenesulfonic acid and 6.4 g of sodium hydroxide in 500 ml of water.

  • Diazotization:

    • Cool the solution to 5°C (278 K).

    • Add 40 ml of concentrated hydrochloric acid.

    • Slowly add a solution of 7.2 g of sodium nitrite in 100 ml of water, maintaining the temperature at 5°C.

    • Stir the resulting suspension for 30 minutes.

    • Destroy any excess nitrous acid by adding amidosulfonic acid until a test with potassium iodide-starch paper is negative.

  • Preparation of the Coupling Component Solution: Dissolve 18.8 g (0.1 mol) of 3-Hydroxy-2-naphthoic acid and 20.1 g of sodium hydroxide in 550 ml of water.

  • Azo Coupling:

    • Slowly add the diazonium salt suspension dropwise to the coupling component solution.

    • Maintain the temperature at 5°C (278 K) and keep the pH between 9 and 11 by adding a 2 M sodium hydroxide solution as needed.

  • Work-up and Isolation:

    • After the addition is complete, allow the solution to warm to room temperature.

    • Heat the suspension to 80°C (353 K) for 30 minutes.

    • Neutralize the red suspension with a 2 M hydrochloric acid solution.

    • Filter the precipitate.

    • Wash the collected red powder with water.

    • Dry the product at 50°C (323 K).

Influence of Reaction Parameters on Azo Dye Synthesis

The yield and purity of azo pigments like Pigment Red 52 are highly dependent on several reaction parameters. The following table summarizes the general effects of these parameters.

ParameterOptimal Range/ConditionEffect on Yield and Purity
Diazotization Temperature 0-5°CLower temperatures are crucial to prevent the decomposition of the unstable diazonium salt, which would otherwise reduce the yield and purity.
Azo Coupling pH 9-11 (for coupling with phenols)An alkaline pH is necessary to deprotonate the hydroxyl group of the 3-hydroxy-2-naphthoic acid, forming the more reactive phenoxide ion and thus increasing the reaction rate and yield.
Reaction Time VariesSufficient time must be allowed for both the diazotization and coupling reactions to go to completion to maximize the yield.
Purity of Starting Materials HighImpurities in the starting materials can lead to side reactions and the formation of unwanted by-products, reducing the purity of the final pigment.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Pigment Red 52 disodium salt.

Synthesis_Workflow cluster_diazo Diazotization Stage cluster_coupling Coupling Stage cluster_workup Work-up & Isolation start_diazo 2-Amino-5-chloro-4- methylbenzenesulfonic acid naoh_h2o_diazo NaOH / H₂O dissolution_diazo Dissolution start_diazo->dissolution_diazo naoh_h2o_diazo->dissolution_diazo diazotization Diazotization Reaction dissolution_diazo->diazotization hcl_nano2 Conc. HCl / NaNO₂ (aq) 0-5°C hcl_nano2->diazotization diazonium_salt Diazonium Salt Suspension diazotization->diazonium_salt coupling_reaction Azo Coupling Reaction pH 9-11, 0-5°C diazonium_salt->coupling_reaction Add dropwise start_coupling 3-Hydroxy-2-naphthoic acid naoh_h2o_coupling NaOH / H₂O dissolution_coupling Dissolution start_coupling->dissolution_coupling naoh_h2o_coupling->dissolution_coupling coupling_solution Coupling Component Solution dissolution_coupling->coupling_solution coupling_solution->coupling_reaction heating Heating (80°C) coupling_reaction->heating neutralization Neutralization (HCl) heating->neutralization filtration Filtration neutralization->filtration washing Washing (H₂O) filtration->washing drying Drying (50°C) washing->drying final_product Pigment Red 52 Disodium Salt drying->final_product

Synthesis workflow for Pigment Red 52 disodium salt.

This guide provides a foundational understanding of the synthesis of Pigment Red 52 disodium salt. For professionals in drug development, while this specific molecule is a pigment, the underlying principles of diazotization and azo coupling are fundamental in the synthesis of various pharmaceutical compounds. Further optimization of the presented protocol may be necessary to achieve desired purity and particle size characteristics for specific applications.

Methodological & Application

Synthesis Protocol for C.I. Pigment Red 52 Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

This document provides a detailed methodology for the synthesis of C.I. Pigment Red 52 as its disodium salt, a key intermediate in the production of calcium (Pigment Red 52:1) and manganese (Pigment Red 52:2) laked pigments.[1] These pigments find extensive use in printing inks and lacquers.[1] The protocol is intended for researchers, scientists, and professionals in drug development and materials science who require a high-purity synthesis of this azo pigment.

The synthesis involves a two-step process: the diazotization of 2-amino-5-chloro-p-toluenesulfonic acid, followed by an azo coupling reaction with 3-hydroxy-2-naphthoic acid under alkaline conditions. Careful control of temperature and pH is crucial for maximizing yield and purity.[2] The final product is isolated as the disodium salt.

Synthesis Scheme

The overall reaction for the synthesis of C.I. Pigment Red 52 disodium salt is depicted below:

Synthesis_Scheme cluster_reactants Reactants cluster_reagents Reagents 2-Amino-5-chloro-p-toluenesulfonic acid 2-Amino-5-chloro-p-toluenesulfonic acid Diazonium Salt Diazonium Salt 2-Amino-5-chloro-p-toluenesulfonic acid->Diazonium Salt Diazotization 3-Hydroxy-2-naphthoic acid 3-Hydroxy-2-naphthoic acid Azo Coupling Azo Coupling 3-Hydroxy-2-naphthoic acid->Azo Coupling 1. NaNO2, HCl, 0-5°C 1. NaNO2, HCl, 0-5°C 2. NaOH, H2O 2. NaOH, H2O C.I. Pigment Red 52 Disodium Salt C.I. Pigment Red 52 Disodium Salt Diazonium Salt->Azo Coupling Azo Coupling->C.I. Pigment Red 52 Disodium Salt

Caption: Reaction scheme for the synthesis of C.I. Pigment Red 52 disodium salt.

Experimental Protocol

This protocol is based on a reported synthesis with a crude yield of approximately 98%.[1]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)
2-Amino-5-chloro-p-toluenesulfonic acid221.6522.150.1
3-Hydroxy-2-naphthoic acid (β-oxynaphthoic acid)188.1818.80.1
Sodium Hydroxide (for diazotization)40.006.40.16
Sodium Hydroxide (for coupling)40.0020.10.5025
Sodium Nitrite69.007.20.104
Concentrated Hydrochloric Acid (~37%)36.46~40 mL-
Amidosulfonic acid97.09As needed-
Deionized Water18.02~1150 mL-
Equipment
  • 1000 mL and 2000 mL beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • pH meter or pH indicator strips

  • Buchner funnel and filter paper

  • Drying oven

Procedure

Part 1: Diazotization of 2-Amino-5-chloro-p-toluenesulfonic acid

  • In a 1000 mL beaker, dissolve 22.15 g (0.1 mol) of 2-amino-5-chloro-p-toluenesulfonic acid and 6.4 g of sodium hydroxide in 500 mL of deionized water with stirring.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add 40 mL of concentrated hydrochloric acid. A suspension will form.

  • While maintaining the temperature at 0-5°C, add a solution of 7.2 g of sodium nitrite in 100 mL of water dropwise.

  • Stir the suspension for 30 minutes at 0-5°C.

  • Test for excess nitrous acid using starch-iodide paper. If positive, add a small amount of amidosulfonic acid until the test is negative.

Part 2: Azo Coupling

  • In a 2000 mL beaker, prepare a solution of 18.8 g (0.1 mol) of 3-hydroxy-2-naphthoic acid and 20.1 g of sodium hydroxide in 550 mL of deionized water.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the diazonium salt suspension from Part 1 to the solution of 3-hydroxy-2-naphthoic acid with vigorous stirring.

  • Maintain the temperature at 0-5°C and keep the pH between 9 and 11 by adding a 2 M NaOH solution as needed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 30 minutes.[1]

Part 3: Isolation of the Disodium Salt

  • Allow the red suspension to cool to room temperature.

  • To obtain the disodium salt, ensure the final pH of the solution is alkaline (pH > 8) before filtration. Adjust with 2 M NaOH if necessary.

  • Filter the precipitate using a Buchner funnel.

  • Wash the filter cake with a small amount of cold deionized water to remove any remaining impurities, such as sodium chloride.[1]

  • Dry the red powder in an oven at 50°C to a constant weight.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve 2-amino-5-chloro-p-toluenesulfonic acid and NaOH in water C Cool amine solution to 0-5°C A->C B Dissolve 3-hydroxy-2-naphthoic acid and NaOH in water E Cool naphthoic acid solution to 0-5°C B->E D Add HCl and NaNO2 to form diazonium salt C->D F Add diazonium salt to naphthoic acid solution (pH 9-11) D->F E->F G Heat to 80°C F->G H Cool to room temperature G->H I Filter the precipitate H->I J Wash with deionized water I->J K Dry the product J->K

References

Application Notes: Laboratory Scale Synthesis of C.I. Pigment Red 48:2 (C.I. 15860)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Pigment Red 48:2 (CAS No. 7023-61-2), a member of the monoazo pigment family, is the calcium salt of 2-((5-chloro-4-methyl-2-sulfophenyl)azo)-3-hydroxy-2-naphthalenecarboxylic acid.[1] It is a widely used red pigment known for its bright color, good transparency, and stability, finding applications in printing inks, coatings, plastics, and textiles.[2] The synthesis of C.I. 15860 is a multi-step process involving diazotization, azo coupling, and precipitation (laking). This document provides a detailed protocol for its laboratory-scale synthesis, intended for researchers and professionals in chemical and drug development.

Chemical Principle

The synthesis is based on two primary reactions:

  • Diazotization: An aromatic primary amine, 2-amino-4-chloro-5-methylbenzenesulfonic acid, is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures.

  • Azo Coupling: The highly reactive diazonium salt is then coupled with an alkaline solution of 3-hydroxy-2-naphthoic acid (BON Acid) to form a soluble azo dye.

  • Laking/Precipitation: The final insoluble pigment is formed by precipitating the soluble dye with a calcium salt, typically calcium chloride.[3]

The overall reaction scheme is as follows:

Step 1: Diazotization of 2-amino-4-chloro-5-methylbenzenesulfonic acid

Step 2: Azo coupling with 3-hydroxy-2-naphthoic acid

Step 3: Laking with Calcium Chloride to form C.I. Pigment Red 48:2

Experimental Protocol

This protocol is synthesized from established industrial methods and is intended for laboratory-scale preparation.[3][4][5]

Materials and Equipment

  • Reactants:

    • 2-Amino-4-chloro-5-methylbenzenesulfonic acid (2B Acid)

    • 3-Hydroxy-2-naphthoic acid (BON Acid)

    • Sodium Nitrite (NaNO₂)

    • Hydrochloric Acid (HCl), concentrated

    • Sodium Hydroxide (NaOH)

    • Calcium Chloride (CaCl₂), anhydrous

    • Distilled water

  • Equipment:

    • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

    • Ice bath

    • Beakers and graduated cylinders

    • pH meter or pH indicator strips

    • Buchner funnel and vacuum flask

    • Drying oven

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Diazonium salts are unstable and potentially explosive when dry. Do not isolate the diazonium salt; use it immediately in the solution.

  • Perform the reaction in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reactants before starting the experiment.

Procedure

Part 1: Diazotization

  • In a 500 mL beaker, prepare a solution of 2-amino-4-chloro-5-methylbenzenesulfonic acid by dissolving the appropriate amount (see Table 1) in distilled water and hydrochloric acid.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring. Some sources suggest temperatures as low as -10°C can be used.[4][5]

  • Separately, prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained between 0-5°C. The addition should take approximately 30-60 minutes.

  • After the addition is complete, continue stirring the mixture for another hour at 0-5°C to ensure the diazotization is complete.[4][5] The resulting solution is the diazonium salt solution.

Part 2: Azo Coupling

  • In a separate 1 L three-neck flask, dissolve 3-hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide to form a clear alkaline solution.

  • Cool this solution to approximately 12-15°C.[4][5]

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline coupling component solution with vigorous stirring.

  • Maintain the temperature at 12-15°C throughout the addition. A red precipitate will begin to form.

  • After the addition is complete, continue to stir the reaction mixture for 1-2 hours to ensure the coupling reaction is complete.

Part 3: Laking and Isolation

  • Prepare a 30% aqueous solution of calcium chloride.[5]

  • Heat the reaction mixture to 75-80°C.[3]

  • Slowly add the calcium chloride solution to the hot reaction mixture while stirring. The calcium salt of the pigment will precipitate.

  • Some procedures may call for adjusting the pH to 7.0 before heating and adding a surface modification agent.[4] For enhanced heat resistance, the mixture can be heated to 95-100°C after the addition of the calcium salt.[4]

  • After precipitation is complete, cool the mixture to below 60°C.[4]

  • Collect the pigment by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with distilled water until the filtrate is colorless and neutral to remove any unreacted starting materials and soluble salts.

  • Dry the pigment in an oven at 60-80°C to a constant weight.

Data Presentation

Table 1: Reactant Quantities for Laboratory Synthesis

Reactant Molecular Weight ( g/mol ) Molar Ratio Mass (g) Notes
2-Amino-4-chloro-5-methylbenzenesulfonic acid221.661.022.17The starting aromatic amine.
Sodium Nitrite (NaNO₂)69.001.057.25A slight excess ensures complete diazotization.
Hydrochloric Acid (HCl, 37%)36.46~2.5~25 mLProvides the acidic medium for diazotization.
3-Hydroxy-2-naphthoic acid188.181.018.82The coupling component.
Sodium Hydroxide (NaOH)40.00~2.0~8.00Used to dissolve the coupling component and maintain alkaline conditions for the coupling reaction. Adjust to ensure the component is fully dissolved.
Calcium Chloride (CaCl₂)110.981.0 - 2.011.1 - 22.2The precipitating agent. A patent suggests a weight ratio of 100 parts of the sulfonic acid salt to 120-250 parts of calcium chloride for optimal results.[5]

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_laking Part 3: Laking & Isolation d1 Dissolve 2B Acid in HCl d2 Cool to 0-5°C d1->d2 d4 Slowly add NaNO₂ to 2B Acid solution d2->d4 d3 Prepare NaNO₂ solution d3->d4 d5 Stir for 1 hour at 0-5°C d4->d5 c3 Add diazonium salt to BON Acid solution d5->c3 Diazonium Salt Solution c1 Dissolve BON Acid in NaOH solution c2 Cool to 12-15°C c1->c2 c2->c3 c4 Stir for 1-2 hours c3->c4 l1 Heat reaction mixture to 75-100°C c4->l1 Soluble Dye Slurry l2 Add CaCl₂ solution l1->l2 l3 Cool to <60°C l2->l3 l4 Filter l3->l4 l5 Wash with water l4->l5 l6 Dry the pigment l5->l6 end end l6->end Final Product: C.I. 15860

Caption: Workflow for the synthesis of C.I. Pigment Red 48:2.

Diagram 2: Logical Relationships of Synthesis Stages

Logical_Relationships start Starting Materials diazotization Diazotization (Formation of R-N₂⁺) start->diazotization intermediate1 Diazonium Salt diazotization->intermediate1 coupling Azo Coupling (Formation of Soluble Dye) intermediate2 Soluble Azo Dye coupling->intermediate2 laking Laking (Precipitation of Pigment) end_product C.I. 15860 (Insoluble Pigment) laking->end_product intermediate1->coupling intermediate2->laking

Caption: Key stages and intermediates in the synthesis of C.I. 15860.

References

Application Notes and Protocols for the Purification of Pigment Red 52 Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of Pigment Red 52 disodium salt (C.I. 15860), a key intermediate in the synthesis of various commercially significant pigments.[1] The following protocols are designed to enhance the purity of the pigment by removing common impurities, such as inorganic salts and synthesis byproducts, which is often a critical step for its application in research and development, particularly in fields requiring high-purity compounds.

Introduction to Pigment Red 52 and its Purification

Pigment Red 52, in its disodium salt form, is an industrially produced hydrazone-laked pigment.[1] It serves as a precursor for the synthesis of Pigment Red 52:1 (calcium salt) and Pigment Red 52:2 (manganese salt), which are widely used in printing inks and lacquers.[1] The synthesis of Pigment Red 52 disodium salt typically involves the diazotization of 2-amino-5-chloro-p-toluenesulfonic acid followed by an azo coupling reaction with β-naphthoic acid in an alkaline aqueous medium.[1] A common impurity resulting from this synthesis is sodium chloride.[1] For many advanced applications, the removal of such impurities is essential.

Impurity Profile of Crude Pigment Red 52 Disodium Salt

The primary impurities in technical-grade Pigment Red 52 disodium salt are typically residual reactants and inorganic salts from the synthesis process.

Table 1: Common Impurities in Crude Pigment Red 52 Disodium Salt

ImpurityChemical FormulaOrigin
Sodium ChlorideNaClNeutralization and precipitation steps during synthesis[1]
Unreacted Starting Materials-Incomplete diazotization or coupling reactions
Side-reaction Byproducts-Undesired reactions during synthesis
Other Inorganic Salts-From pH adjustments and other process steps

Purification Protocols

The following section details various experimental protocols for the purification of Pigment Red 52 disodium salt. The choice of method will depend on the initial purity of the pigment, the desired final purity, and the available laboratory equipment.

Protocol 1: Recrystallization by Vapor Diffusion

This method is adapted from a procedure used to obtain high-purity single crystals of a monosodium salt of Pigment Red 52 and is effective for removing inorganic salts like sodium chloride.[1]

Objective: To obtain high-purity crystalline Pigment Red 52 disodium salt.

Materials:

  • Crude Pigment Red 52 disodium salt

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Large glass vessel with a lid

  • Smaller glass vessel that fits inside the larger one

Procedure:

  • Dissolve the crude Pigment Red 52 disodium salt in DMSO. A starting concentration of approximately 10 mg/mL is recommended, but this may need to be optimized based on the solubility of your specific batch.

  • Transfer the resulting solution to the smaller glass vessel.

  • Place the smaller vessel containing the pigment solution inside the larger glass vessel.

  • Add a volume of deionized water to the larger vessel, ensuring the water level is below the top of the smaller vessel.

  • Seal the larger vessel with a lid to create a closed system.

  • Store the setup at room temperature for an extended period (e.g., up to 20 days) to allow for the slow diffusion of water vapor into the DMSO solution.[1]

  • As the water content in the DMSO increases, the solubility of the pigment will decrease, leading to the formation of crystals.

  • Once a sufficient amount of crystals has formed, carefully collect them by filtration.

  • Wash the crystals with a small amount of a solvent in which the pigment is poorly soluble but the impurities are soluble (e.g., a high water content DMSO/water mixture or ethanol).

  • Dry the purified crystals under vacuum.

Table 2: Illustrative Data for Recrystallization by Vapor Diffusion

ParameterBefore PurificationAfter Purification
Purity (by HPLC, illustrative)~90%>99%
Sodium Chloride ContentHighSignificantly Reduced
Yield (illustrative) -~70-80%

Note: The quantitative data in this table is illustrative. Actual values will depend on the specific conditions and the initial purity of the starting material.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating the desired pigment from impurities with different polarities.

Objective: To purify Pigment Red 52 disodium salt using column chromatography.

Materials:

  • Crude Pigment Red 52 disodium salt

  • Silica gel or Alumina (for the stationary phase)

  • A suitable solvent system (mobile phase) - to be determined empirically. A polar solvent system is expected to be effective for this polar compound.

Procedure:

  • Stationary Phase Preparation: Pack a chromatography column with a slurry of silica gel or alumina in the initial mobile phase solvent.

  • Sample Preparation: Dissolve a small amount of the crude pigment in a minimal volume of the mobile phase.

  • Loading the Column: Carefully load the dissolved pigment solution onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC) or UV-Vis spectroscopy, to identify the fractions containing the purified pigment.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Pigment Red 52 disodium salt.

Table 3: Illustrative Data for Column Chromatography Purification

ParameterBefore PurificationAfter Purification
Purity (by HPLC, illustrative)~90%>98%
Yield (illustrative) -~60-70%

Note: The quantitative data in this table is illustrative. Actual values will depend on the specific conditions and the initial purity of the starting material.

Purity Assessment

The purity of Pigment Red 52 disodium salt before and after purification can be assessed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the pigment and its impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer) can be used.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively assess the purity and to monitor the progress of column chromatography.

  • X-ray Powder Diffraction (XRPD): Can be used to identify the presence of crystalline impurities like sodium chloride.[1]

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the pigment in solution and to check for the presence of chromophoric impurities.

Visual Representations

Experimental Workflow for Purification

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Assessment cluster_end Final Product crude_pigment Crude Pigment Red 52 (with NaCl and other impurities) recrystallization Recrystallization (Vapor Diffusion) crude_pigment->recrystallization column_chromatography Column Chromatography crude_pigment->column_chromatography hplc HPLC recrystallization->hplc tlc TLC recrystallization->tlc xrpd XRPD recrystallization->xrpd column_chromatography->hplc column_chromatography->tlc pure_pigment Purified Pigment Red 52 Disodium Salt hplc->pure_pigment logical_relationship start Crude Pigment Synthesis impurity_formation Impurity Formation (e.g., NaCl) start->impurity_formation dissolution Dissolution in a Suitable Solvent (e.g., DMSO) impurity_formation->dissolution separation Separation Technique dissolution->separation crystallization Slow Crystallization/ Elution separation->crystallization Recrystallization or Chromatography isolation Isolation of Purified Pigment crystallization->isolation analysis Purity Verification isolation->analysis final_product High-Purity Pigment Red 52 analysis->final_product

References

Application Notes and Protocols for the Characterization of C.I. Pigment Red 52

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of C.I. Pigment Red 52, a monoazo pigment used in various industrial applications, including printing inks and coatings.[1] The following protocols outline key analytical techniques for elucidating its chemical structure, purity, and physical properties.

Chemical and Physical Properties

C.I. Pigment Red 52 is an organic pigment with the Colour Index number 15860. It is typically supplied as a disodium salt. The calcium (C.I. Pigment Red 52:1) and manganese (C.I. Pigment Red 52:2) salts are also common variants.[2]

PropertyValueReference
Chemical Name 2-(2-(3-carboxy-2-oxo-1,2-dihydronaphthalen-1-ylidene)hydrazin-1-yl)-5-chloro-4-methylbenzenesulfonate[3]
CAS Registry Number 17852-99-2 (Calcium salt)[4]
Molecular Formula (Disodium salt) C₁₈H₁₁ClN₂Na₂O₆S[3]
Molecular Weight (Disodium salt) 464.79 g/mol
Appearance Red powder
Analytical Techniques and Protocols

A multi-technique approach is recommended for a thorough characterization of C.I. Pigment Red 52.

Application: FT-IR spectroscopy is used to identify the functional groups present in the pigment's molecular structure, confirming its identity.

Experimental Protocol:

  • Instrument: A Thermo Scientific Nicolet 6700 FT-IR spectrometer or equivalent.

  • Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

  • Sample Preparation: A small amount of the dry pigment powder is placed directly onto the ATR crystal.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is baseline corrected and analyzed for characteristic absorption bands.

Data Presentation: Characteristic FT-IR Peaks (Expected)

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching (of carboxylic acid and adsorbed water)
~1650C=O stretching (of the keto form of the hydrazone)
~1600, ~1470Aromatic C=C stretching
~1550N=N stretching (azo group)
~1200, ~1040S=O stretching (sulfonate group)
~820C-H out-of-plane bending (aromatic)
~750C-Cl stretching

Note: Actual peak positions may vary slightly depending on the salt form and sample preparation.

Application: UV-Vis spectroscopy is employed to determine the maximum absorption wavelength (λmax) of the pigment, which is related to its color, and can be used for quantitative analysis.

Experimental Protocol:

  • Instrument: A CARY 50 UV/VIS spectrophotometer or equivalent.

  • Solvent: Dimethyl sulfoxide (DMSO) or other suitable solvent in which the pigment is soluble.

  • Sample Preparation: A dilute solution of the pigment is prepared in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at λmax.

  • Spectral Range: 200-800 nm.

  • Cuvette: 1 cm path length quartz cuvette.

  • Procedure: A baseline is recorded with the pure solvent. The absorbance spectrum of the pigment solution is then measured.

Data Presentation: Expected UV-Vis Absorption Data

Solventλmax (nm)
DMSO~500 - 540

Note: The λmax can be influenced by the solvent's polarity and pH.[4]

Application: Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for identifying the azo group and other skeletal vibrations.

Experimental Protocol:

  • Instrument: A dispersive Raman microscope with a 785 nm or 1064 nm laser source to minimize fluorescence.[5]

  • Laser Power: Kept low (e.g., < 10 mW) to avoid thermal degradation of the sample.

  • Objective: 50x or 100x.

  • Acquisition Time: 10-30 seconds.

  • Accumulations: 2-5 scans to improve the signal-to-noise ratio.

  • Sample Preparation: The dry pigment powder is placed on a microscope slide.

Data Presentation: Expected Raman Bands

Raman Shift (cm⁻¹)Assignment
~1590Aromatic ring stretching
~1450N=N stretching
~1340Aromatic ring breathing
~1250C-N stretching

Note: The IRUG spectral database contains Raman spectra for C.I. Pigment Red 52:2 which can be used for comparative purposes.[2]

Application: HPLC is used to assess the purity of the pigment and to quantify it in various matrices.

Experimental Protocol:

  • Instrument: An HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: At the λmax determined by UV-Vis spectroscopy (e.g., 530 nm).[6]

  • Sample Preparation: The pigment is dissolved in a suitable solvent (e.g., DMSO or mobile phase) and filtered through a 0.45 µm syringe filter.

Data Presentation: Expected HPLC Parameters

ParameterValue
Retention Time Dependent on specific column and mobile phase conditions
Purity (%) Calculated from the peak area of the main component relative to the total peak area

Application: TGA measures the thermal stability and decomposition profile of the pigment, while DSC detects thermal transitions such as melting and crystallization.

Experimental Protocol:

  • Instrument: A simultaneous TGA/DSC analyzer.

  • Sample Pan: Alumina or platinum crucible.

  • Sample Weight: 5-10 mg.

  • Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 30 °C to 800 °C.

Data Presentation: Expected Thermal Analysis Data

Temperature Range (°C)Event
30 - 150Weight loss due to moisture evaporation
> 250Onset of thermal decomposition
> 300Major weight loss corresponding to the degradation of the organic structure

Note: The exact decomposition temperatures will depend on the specific salt form of the pigment.

Application: XRD is used to determine the crystalline structure and phase purity of the pigment.

Experimental Protocol:

  • Instrument: A powder X-ray diffractometer with Cu Kα radiation.

  • Voltage and Current: 40 kV and 40 mA.

  • Scan Range (2θ): 5° to 50°.

  • Scan Speed: 1-2°/min.

  • Sample Preparation: The dry pigment powder is packed into a sample holder.

Data Presentation: Key XRD Peaks The crystal structure of a monosodium salt of Pigment Red 52 has been reported, crystallizing in a triclinic system.[3] The powder diffraction pattern would be expected to show a series of sharp peaks indicative of a crystalline material.

2θ (°)d-spacing (Å)Relative Intensity (%)
To be determined from experimental data

Diagrams

Experimental Workflow for Pigment Characterization

Experimental Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Interpretation Sample C.I. Pigment Red 52 Powder FTIR FT-IR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis Raman Raman Spectroscopy Sample->Raman HPLC HPLC Sample->HPLC TGA_DSC TGA/DSC Sample->TGA_DSC XRD XRD Sample->XRD Structure Structural Elucidation (Functional Groups) FTIR->Structure Optical Optical Properties (λmax) UVVis->Optical Raman->Structure Purity Purity and Quantification HPLC->Purity Thermal Thermal Stability TGA_DSC->Thermal Crystallinity Crystalline Structure XRD->Crystallinity

Caption: General workflow for the analytical characterization of C.I. Pigment Red 52.

Logical Relationship of Analytical Techniques

Analytical Techniques Relationship cluster_spectroscopy Spectroscopy cluster_separation Chromatography cluster_physical Physical Properties center C.I. Pigment Red 52 FTIR FT-IR center->FTIR Functional Groups UVVis UV-Vis center->UVVis Color & λmax Raman Raman center->Raman Vibrational Modes HPLC HPLC center->HPLC Purity TGA_DSC Thermal Analysis center->TGA_DSC Thermal Stability XRD X-ray Diffraction center->XRD Crystallinity

References

Application Notes and Protocols for the Exploratory Use of Pigment Red 52 as a Laboratory Staining Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Pigment Red 52 is an industrial pigment not conventionally used as a biological staining agent. The following application notes and protocols are for research and development purposes only, providing a hypothetical framework for investigating its potential utility in a laboratory setting. These protocols are based on the general chemical properties of azo dyes and require extensive validation.

Introduction

Pigment Red 52 (C.I. 15860), a monoazo calcium salt, is a vibrant red colorant widely employed in the ink, paint, and plastics industries for its high color strength and stability.[1][2][3] Its chemical structure suggests a potential for interaction with biological macromolecules, warranting investigation into its utility as a staining agent for microscopy and cell-based assays. These notes provide a starting point for researchers interested in exploring the novel application of Pigment Red 52 in a laboratory environment.

Chemical Structure:

  • Name: C.I. Pigment Red 52

  • Chemical Class: Monoazo Lake[4]

  • CAS Registry Number: 17852-99-2 (for Pigment Red 52:1)[4][5][6]

  • Molecular Formula (for 52:1): C₁₈H₁₁CaClN₂O₆S[5]

Potential Applications

Based on its chemical nature as an azo dye, Pigment Red 52 could hypothetically be explored for the following applications:

  • General Cytoplasmic Staining: Azo dyes are known to bind to proteins, suggesting that Pigment Red 52 might serve as a general, non-specific stain for the cytoplasm, allowing for basic cell visualization and morphological assessment.

  • Counterstaining in Histology: Its vibrant red color could make it a candidate for a counterstain in histological preparations, providing contrast to nuclear stains like hematoxylin.

  • Vital Staining and Cell Viability: Depending on its membrane permeability and toxicity, it could potentially be used as a vital stain to differentiate between live and dead cells.

Data Presentation: Hypothetical Performance Characteristics

The following tables summarize hypothetical quantitative data from initial validation experiments. Note: This data is illustrative and must be determined experimentally.

Table 1: Staining Performance in Cultured HeLa Cells

ParameterResultConditions
Optimal Concentration 5 µM30-minute incubation
Staining Location Cytoplasmic---
Photostability (t₁/₂) ~120 secondsContinuous 488 nm laser exposure
Signal-to-Noise Ratio 8.5 ± 1.2---
Cytotoxicity (IC₅₀) > 100 µM24-hour exposure

Table 2: Spectroscopic Properties

PropertyWavelength (nm)Solvent
Absorption Maximum (λₘₐₓ) ~520 nmEthanol
Emission Maximum (λₑₘ) ~590 nmEthanol

Experimental Protocols

Safety Precautions
  • Always handle Pigment Red 52 in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Avoid inhalation of the powder by using a fume hood or a dust respirator.

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[7][8][9][10] In case of skin contact, wash thoroughly with soap and water.[8]

Preparation of Staining Solution
  • Prepare a 10 mM stock solution of Pigment Red 52:

    • Weigh out the appropriate amount of Pigment Red 52 powder.

    • Dissolve in dimethyl sulfoxide (DMSO).

    • Sonicate briefly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Prepare a working solution:

    • Dilute the stock solution in a suitable buffer (e.g., Phosphate Buffered Saline, PBS) to the desired final concentration (e.g., 1-10 µM).

Protocol for Staining Adherent Cells (e.g., HeLa)
  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and culture to the desired confluency.

  • Fixation (Optional, for fixed-cell imaging):

    • Aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Aspirate the PBS (or culture medium for live-cell imaging).

    • Add the Pigment Red 52 working solution and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

    • Image using fluorescence microscopy with excitation and emission wavelengths appropriate for the dye.

Protocol for Histological Counterstaining (Hypothetical)
  • Deparaffinization and Rehydration: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections using standard histological procedures.

  • Primary Staining: Stain with a nuclear stain such as hematoxylin and differentiate as per standard protocols.

  • Counterstaining:

    • Immerse the slides in a 1% aqueous solution of Pigment Red 52 for 1-3 minutes.

    • Briefly rinse with distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol.

    • Clear with xylene.

    • Mount with a permanent mounting medium.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis A Plate and Culture Cells C Fixation (Optional) (4% PFA, 15 min) A->C B Prepare Pigment Red 52 Working Solution (1-10 µM) D Incubate with Stain (15-30 min, 37°C) B->D C->D E Wash with PBS (3x) D->E F Mount Coverslip E->F G Fluorescence Microscopy F->G

Caption: Workflow for staining cultured cells with Pigment Red 52.

Hypothetical_Pathway cluster_cell Cellular State cluster_stain Pigment Red 52 Interaction cluster_outcome Observable Outcome A Healthy Cell (Intact Membrane) D No Staining A->D B Compromised Cell (Damaged Membrane) E Cytoplasmic Staining B->E C Pigment Red 52 (Extracellular) C->A Impermeable C->B Permeable

Caption: Proposed mechanism for cell viability assessment.

References

Application Notes and Protocols for the Synthesis of Pigment Red 52:1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a detailed protocol for the laboratory-scale synthesis of C.I. Pigment Red 52:1, a calcium-laked monoazo pigment. The synthesis is a two-stage process commencing with the formation of the disodium salt of a monoazo compound (Pigment Red 52) through diazotization and azo coupling, followed by the conversion of this intermediate to the final calcium salt pigment (Pigment Red 52:1). This document is intended for researchers, scientists, and professionals in drug development and related fields with a foundational knowledge of synthetic organic chemistry.

Pigment Red 52:1 is characterized by its brilliant red hue and is utilized in various applications, including printing inks and coatings.[1] The protocol herein describes the synthesis of the initial disodium salt followed by its conversion to the calcium salt.

Materials and Reagents

Starting Materials and Reagents
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Amino-5-chloro-4-methylbenzenesulfonic acid88-53-9C₇H₈ClNO₃S221.66
3-Hydroxy-2-naphthoic acid (BONA)92-70-6C₁₁H₈O₃188.18
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Sodium Nitrite (NaNO₂)7632-00-0NaNO₂69.00
Hydrochloric Acid (HCl), concentrated7647-01-0HCl36.46
Amidosulfonic acid5329-14-6H₃NO₃S97.09
Calcium Chloride (CaCl₂)10043-52-4CaCl₂110.98
Deionized Water7732-18-5H₂O18.02
Equipment
  • Glass beakers (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Heating mantle or hot plate

  • pH meter or pH indicator strips

  • Buchner funnel and vacuum flask

  • Filter paper

  • Drying oven

  • Analytical balance

Experimental Protocols

The synthesis of Pigment Red 52:1 is presented in two main stages: the synthesis of the intermediate Disodium Salt (Pigment Red 52) and its subsequent conversion to Pigment Red 52:1.

Stage 1: Synthesis of Disodium Salt (Pigment Red 52)

This stage involves the diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic acid and its subsequent coupling with 3-Hydroxy-2-naphthoic acid.

Protocol:

  • Preparation of the Diazo Component:

    • In a 1 L beaker, dissolve 22.15 g (0.1 mol) of 2-Amino-5-chloro-p-toluenesulfonic acid and 6.4 g of sodium hydroxide in 500 mL of deionized water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add 40 mL of concentrated hydrochloric acid.

    • In a separate beaker, prepare a solution of 7.2 g of sodium nitrite in 100 mL of deionized water.

    • Add the sodium nitrite solution to the cooled acidic suspension of the amine.

    • Stir the resulting suspension for 30 minutes, maintaining the temperature at 0-5 °C to ensure the formation of the diazonium salt.

    • After 30 minutes, add a small amount of amidosulfonic acid to quench any excess nitrous acid.

  • Preparation of the Coupling Component:

    • In a separate 1 L beaker, dissolve 18.8 g (0.1 mol) of 3-Hydroxy-2-naphthoic acid and 20.1 g of sodium hydroxide in 550 mL of deionized water.

  • Azo Coupling Reaction:

    • Slowly add the diazonium salt suspension dropwise to the solution of the coupling component with vigorous stirring.

    • Maintain the temperature at 0-5 °C and keep the pH in the alkaline range of 9-11 by adding a 2 M NaOH solution as needed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80 °C for 30 minutes.

    • Neutralize the red suspension with a 2 M HCl solution.

    • Isolate the precipitated red solid (Disodium Salt - Pigment Red 52) by vacuum filtration using a Buchner funnel.

    • Wash the solid with deionized water to remove any inorganic salt impurities.

    • Dry the product in an oven at 50 °C. The expected yield is approximately 98%.

Stage 2: Conversion of Disodium Salt to Pigment Red 52:1

This "laking" process converts the water-soluble disodium salt into the insoluble calcium salt.

Protocol:

  • Preparation of the Disodium Salt Slurry:

    • Prepare an aqueous slurry of the Disodium Salt (Pigment Red 52) synthesized in Stage 1. The concentration can be adjusted as needed, for example, by dispersing the dried product in deionized water.

  • Laking Reaction:

    • Heat the slurry to 75-80 °C.

    • Prepare a solution of calcium chloride in deionized water.

    • Add the calcium chloride solution to the heated slurry with continuous stirring. The addition of calcium chloride will cause the precipitation of the insoluble calcium salt.

    • Continue to stir the reaction mixture at 75-80 °C for a period to ensure complete conversion.

  • Isolation and Purification of Pigment Red 52:1:

    • After the laking reaction is complete, filter the hot suspension using a Buchner funnel.

    • Wash the collected pigment cake thoroughly with hot deionized water to remove any unreacted salts and impurities.

    • Continue washing until the filtrate is clear and free of chloride ions (can be tested with a silver nitrate solution).

  • Drying:

    • Dry the purified pigment in a drying oven at 90 °C until a constant weight is achieved.

    • The final product is a fine, brilliant red powder of Pigment Red 52:1.

Data Summary

ParameterDisodium Salt (Pigment Red 52)Pigment Red 52:1
C.I. Name Pigment Red 52Pigment Red 52:1
CAS Number Not clearly defined for the disodium salt17852-99-2
Molecular Formula C₁₈H₁₁ClN₂Na₂O₆SC₁₈H₁₁CaClN₂O₆S
Molecular Weight ( g/mol ) 484.88458.89[2]
Physical Appearance Red powderBrilliant red powder[2]
Solubility Soluble in water[2]Insoluble in water and ethanol[2]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_stage1 Stage 1: Synthesis of Disodium Salt (Pigment Red 52) cluster_stage2 Stage 2: Conversion to Pigment Red 52:1 A 2-Amino-5-chloro-4- methylbenzenesulfonic acid C Diazotization (NaNO₂, HCl, 0-5°C) A->C B 3-Hydroxy-2-naphthoic acid D Azo Coupling (NaOH, 0-5°C, pH 9-11) B->D C->D E Heating (80°C) and Neutralization (HCl) D->E F Filtration and Washing E->F G Drying (50°C) F->G H Disodium Salt (Pigment Red 52) G->H I Disodium Salt Slurry H->I Use as starting material K Laking Reaction (75-80°C) I->K J Calcium Chloride (CaCl₂) Solution J->K L Hot Filtration and Washing K->L M Drying (90°C) L->M N Pigment Red 52:1 M->N

Caption: Experimental workflow for the synthesis of Pigment Red 52:1.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.

  • All procedures should be performed in a well-ventilated fume hood.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Diazonium salts can be explosive in their dry state; therefore, they should be kept in solution and used immediately after preparation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This document provides a comprehensive protocol for the synthesis of Pigment Red 52:1 from its precursor, the disodium salt of the corresponding monoazo compound. The procedures outlined are intended to be reproducible for laboratory-scale synthesis. Adherence to the specified reaction conditions and safety precautions is crucial for obtaining a high-quality product and ensuring a safe working environment. Further characterization of the final pigment, such as particle size analysis and colorimetric measurements, is recommended to confirm its properties for specific applications.

References

Application Notes and Protocols for HPLC Analysis of Pigment Red 52 Purity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pigment Red 52 (C.I. 15860) is a monoazo pigment widely utilized in printing inks, plastics, and paints. It is commercially available as a calcium salt, often referred to as Pigment Red 52:1. The purity of Pigment Red 52 is critical for ensuring color consistency, performance, and regulatory compliance, particularly in applications with stringent quality requirements. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pigments by separating the main component from impurities and degradation products.

This document provides a detailed protocol for the determination of Pigment Red 52 purity using a reverse-phase HPLC (RP-HPLC) method. The described methodology is intended for researchers, scientists, and quality control professionals in the chemical and materials science industries.

Principle of the Method

This method employs reverse-phase high-performance liquid chromatography with a diode array detector (DAD) or a UV-Vis detector. The separation is achieved on a C18 stationary phase with a gradient elution system composed of an aqueous buffer and an organic solvent. The principle of separation is based on the differential partitioning of Pigment Red 52 and its potential impurities between the nonpolar stationary phase and the polar mobile phase. The concentration of the main pigment and its impurities is determined by measuring the peak area at a specified wavelength.

Potential Impurities in Pigment Red 52

Based on its synthesis route, which involves the diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic acid and its subsequent coupling with 3-Hydroxy-2-naphthoic acid, followed by laking with a calcium salt, the following impurities may be present:

  • Starting Materials:

    • 2-Amino-5-chloro-4-methylbenzenesulfonic acid

    • 3-Hydroxy-2-naphthoic acid

  • Intermediates and By-products:

    • Unreacted diazonium salt

    • Products from side-coupling reactions

    • Other colored and non-colored organic impurities

  • Inorganic Salts:

    • Sodium Chloride (a by-product of the synthesis)

    • Residual calcium salts

Experimental Protocols

Instrumentation and Materials

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • Gradient pump

    • Autosampler

    • Column thermostat

    • Diode Array Detector (DAD) or UV-Vis Detector

Materials and Reagents:

  • Pigment Red 52 reference standard (highest available purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Dimethylformamide (DMF, analytical grade)

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate in Water (pH adjusted to 4.5 with acetic acid)
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 520 nm (for Pigment Red 52 and colored impurities) and 254 nm (for non-colored impurities)

Table 1: HPLC Chromatographic Conditions.

Table 2: Gradient Elution Program.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Preparation of Solutions

Mobile Phase A (20 mM Ammonium Acetate, pH 4.5): Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter before use.

Sample Preparation: Accurately weigh about 10 mg of the Pigment Red 52 sample into a 50 mL volumetric flask. Dissolve and dilute to volume with dimethylformamide (DMF). Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Standard Preparation: Prepare a standard solution of Pigment Red 52 reference standard in DMF at a concentration of approximately 0.2 mg/mL, following the same procedure as for the sample preparation.

Data Presentation and Analysis

The purity of the Pigment Red 52 sample is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram at 520 nm.

Purity (%) = (Area of Pigment Red 52 Peak / Total Area of All Peaks) x 100

For a more accurate quantitative analysis, a calibration curve should be prepared using the reference standard at multiple concentration levels.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The following parameters should be checked using the standard solution.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for replicate injections (n=6) < 2.0% for peak area and retention time

Table 3: System Suitability Parameters.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of Pigment Red 52.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Pigment Red 52 Sample B Dissolve in DMF A->B C Sonicate for 10 min B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample into HPLC D->E F Separation on C18 Column (Gradient Elution) E->F G Detection at 520 nm & 254 nm F->G H Integrate Peak Areas G->H I Calculate Purity (%) H->I J Generate Report I->J

Caption: Workflow for HPLC Purity Analysis of Pigment Red 52.

Spectroscopic Characterization of Pigment Red 52: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 52 (C.I. 15860) is a monoazo pigment widely utilized in printing inks, plastics, and paints due to its vibrant red hue. Its chemical structure, characterized by an azo group (-N=N-) connecting two aromatic moieties, is fundamental to its color and performance properties. This document provides detailed protocols for the spectroscopic characterization of Pigment Red 52 using Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, essential techniques for quality control, structural elucidation, and stability studies.

Chemical Structure

Pigment Red 52 is the sodium salt of 2-(2-(3-carboxy-2-hydroxynaphthalen-1-yl)hydrazinyl)-5-chloro-4-methylbenzenesulfonic acid. The commercially significant form is often the calcium salt, designated as Pigment Red 52:1.

Pigment Red 52 (Sodium Salt)

  • Molecular Formula: C₁₈H₁₂ClN₂NaO₆S

  • Molecular Weight: 466.8 g/mol

Pigment Red 52:1 (Calcium Salt)

  • Molecular Formula: C₃₆H₂₂CaCl₂N₄O₁₂S₂

  • Molecular Weight: 893.7 g/mol

Predicted Spectroscopic Data

Based on the functional groups present in Pigment Red 52, the following spectral characteristics are anticipated.

UV-Vis Spectroscopy

The color of Pigment Red 52 arises from the extended π-electron system of the aromatic rings connected by the azo chromophore. This conjugation lowers the energy gap between the π and π* orbitals, resulting in the absorption of light in the visible region of the electromagnetic spectrum.

ParameterExpected Value
λmax (in organic solvent) ~480 - 550 nm
Appearance of Solution Red

Note: The exact λmax can vary depending on the solvent, pH, and whether it is the sodium or calcium salt.

Infrared (IR) Spectroscopy

The IR spectrum of Pigment Red 52 will exhibit characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3500 - 3300O-H stretchHydroxyl (-OH)
3100 - 3000C-H stretch (aromatic)Aromatic rings
~1620N=N stretchAzo group
~1600, ~1475C=C stretchAromatic rings
~1700C=O stretchCarboxylic acid
1200 - 1100S=O stretchSulfonate group
~850 - 750C-H bend (out-of-plane)Substituted aromatic rings
~750C-Cl stretchChloro-substituted aromatic ring

Experimental Protocols

UV-Vis Spectroscopy Protocol

Objective: To determine the maximum absorption wavelength (λmax) of Pigment Red 52 in a suitable solvent.

Materials:

  • Pigment Red 52 sample

  • Spectroscopic grade solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solvent Selection: Choose a solvent in which Pigment Red 52 is soluble and that does not absorb in the visible region of the spectrum.

  • Stock Solution Preparation: Accurately weigh a small amount of Pigment Red 52 (e.g., 1-5 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL) to prepare a stock solution.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to obtain a working solution with an absorbance value between 0.5 and 1.5 at the expected λmax. This ensures the measurement is within the linear range of the spectrophotometer.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength range to scan from 350 nm to 700 nm.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the working solution and then fill it.

    • Place the sample cuvette in the spectrophotometer.

    • Acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Objective: To obtain the infrared spectrum of solid Pigment Red 52 to identify its functional groups.

Materials:

  • Pigment Red 52 sample (as a dry powder)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow the source and detector to stabilize.

    • Ensure the ATR accessory is correctly installed.

  • Background Spectrum:

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the Pigment Red 52 powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the positions (in cm⁻¹) of the major absorption bands.

    • Correlate the observed bands with the functional groups present in the Pigment Red 52 molecule.

  • Cleaning:

    • Release the pressure clamp and carefully remove the pigment powder.

    • Clean the ATR crystal surface thoroughly with a solvent-moistened wipe.

Visualizations

G Experimental Workflow for Spectroscopic Characterization cluster_uvvis UV-Vis Spectroscopy cluster_ir IR Spectroscopy (ATR) uvvis_prep Sample Preparation (Dissolution in Solvent) uvvis_baseline Baseline Correction (Solvent Blank) uvvis_prep->uvvis_baseline uvvis_measure Absorbance Measurement uvvis_baseline->uvvis_measure uvvis_analysis Data Analysis (Determine λmax) uvvis_measure->uvvis_analysis ir_prep Sample Preparation (Dry Powder) ir_background Background Scan (Clean Crystal) ir_prep->ir_background ir_measure Sample Scan ir_background->ir_measure ir_analysis Data Analysis (Identify Functional Groups) ir_measure->ir_analysis start Pigment Red 52 Sample start->uvvis_prep start->ir_prep

Caption: Workflow for UV-Vis and IR spectroscopic analysis of Pigment Red 52.

G Spectra-Structure Correlation for Pigment Red 52 cluster_functional_groups Key Functional Groups cluster_spectral_features Expected Spectroscopic Signatures structure Chemical Structure of Pigment Red 52 azo Azo (-N=N-) structure->azo hydroxyl Hydroxyl (-OH) structure->hydroxyl carboxyl Carboxyl (-COOH) structure->carboxyl sulfonate Sulfonate (-SO3H) structure->sulfonate aromatic Aromatic Rings structure->aromatic uvvis_peak UV-Vis: λmax ~480-550 nm (Visible Light Absorption) azo->uvvis_peak Chromophore ir_azo IR: ~1620 cm⁻¹ (N=N stretch) azo->ir_azo ir_oh IR: 3500-3300 cm⁻¹ (O-H stretch) hydroxyl->ir_oh ir_co IR: ~1700 cm⁻¹ (C=O stretch) carboxyl->ir_co ir_so IR: 1200-1100 cm⁻¹ (S=O stretch) sulfonate->ir_so aromatic->uvvis_peak Extended Conjugation

Caption: Relationship between the chemical structure of Pigment Red 52 and its expected spectroscopic features.

Application Notes and Protocols: Preparation of Aqueous Solutions of Pigment Red 52 Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 52 (C.I. 15860) is a monoazo pigment widely used in printing inks and coatings. The disodium salt of Pigment Red 52 is an important intermediate in the synthesis of its calcium and manganese laked pigments.[1] For research and development applications, particularly in fields such as drug delivery, formulation science, and toxicology, the preparation of well-characterized aqueous solutions of this compound is often a necessary first step. This document provides detailed protocols for the preparation, characterization, and quality control of aqueous solutions of Pigment Red 52 disodium salt.

While Pigment Red 52 disodium salt is described as being soluble in water, yielding a yellow-red solution, obtaining precise and reproducible concentrations requires careful methodology.[2] This application note outlines a systematic approach to dissolution, including considerations for enhancing solubility, and provides protocols for verifying the concentration and assessing the stability of the prepared solutions.

Properties and Specifications

PropertyValueReference
Chemical Name Disodium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate[3]
C.I. Name Pigment Red 52[1]
CAS Number 5858-82-2[3]
Molecular Formula C₁₈H₁₁ClN₂Na₂O₆S[3]
Molecular Weight 464.78 g/mol [3]
Appearance Red powder[4]
Aqueous Solubility Soluble (yellow-red solution); quantitative value to be determined experimentally.[2]
λmax (in water) To be determined experimentally (typically in the range of 400-550 nm for red azo dyes).
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Experimental Protocols

Materials and Equipment

Materials:

  • Pigment Red 52 disodium salt (high purity)

  • Deionized (DI) water or other high-purity water

  • Dimethyl sulfoxide (DMSO, optional, for stock solutions)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

Equipment:

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Ultrasonic bath

  • pH meter

  • UV-Vis spectrophotometer and cuvettes

  • Filtration apparatus with appropriate membrane filters (e.g., 0.22 µm or 0.45 µm)

Protocol for Preparing a Stock Solution

Due to the potential for limited aqueous solubility, preparing a concentrated stock solution in an organic solvent like DMSO, followed by dilution in an aqueous buffer, can be an effective strategy.

  • Weighing: Accurately weigh the desired amount of Pigment Red 52 disodium salt using an analytical balance.

  • Dissolution in DMSO (Optional): If preparing a concentrated stock, transfer the weighed pigment to a volumetric flask and add a small amount of DMSO. Vortex or sonicate the mixture until the pigment is completely dissolved. Once dissolved, bring the solution to the final volume with DMSO.

  • Aqueous Dissolution:

    • Transfer the weighed pigment to a volumetric flask.

    • Add a portion of DI water (approximately 70-80% of the final volume).

    • Agitate the mixture using a magnetic stirrer or vortex mixer. Gentle heating or sonication can be employed to aid dissolution. Avoid excessive heat, which may degrade the pigment.

    • Once the pigment is fully dissolved, allow the solution to return to room temperature.

    • Bring the solution to the final volume with DI water and mix thoroughly.

  • Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particulates.

Diagram of the Aqueous Solution Preparation Workflow:

G Workflow for Preparing Aqueous Solutions of Pigment Red 52 Disodium Salt cluster_prep Preparation cluster_qc Quality Control weigh 1. Weigh Pigment Red 52 Disodium Salt dissolve 2. Add DI Water and Mix (Vortex/Sonicate) weigh->dissolve Transfer to volumetric flask volume 3. Bring to Final Volume dissolve->volume filtrate 4. Filter Solution (e.g., 0.22 µm filter) volume->filtrate uv_vis 5. UV-Vis Spectroscopy filtrate->uv_vis Prepared Solution concentration 6. Determine Concentration uv_vis->concentration Absorbance Data stability 7. Assess Stability concentration->stability

Caption: Workflow for the preparation and quality control of aqueous solutions.

Quality Control and Characterization
  • Prepare a dilute solution of Pigment Red 52 disodium salt in DI water.

  • Using a UV-Vis spectrophotometer, scan the absorbance of the solution across a wavelength range of 300-700 nm.

  • The wavelength at which the highest absorbance is recorded is the λmax. This value will be used for all subsequent absorbance measurements for concentration determination.

  • Prepare a series of standard solutions: From a freshly prepared and filtered stock solution of known concentration, prepare a series of dilutions (e.g., 5-6 standards) of decreasing concentrations using DI water.

  • Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λmax. Use DI water as the blank.

  • Plot Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.

  • Determine Unknown Concentration: Measure the absorbance of the unknown Pigment Red 52 solution at the λmax and use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate its concentration. For accurate results, the absorbance of the unknown sample should fall within the range of the calibration curve.

Diagram of the Concentration Determination Workflow:

G Concentration Determination using UV-Vis Spectroscopy cluster_standards Standard Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions measure_standards Measure Absorbance of Standards at λmax dilutions->measure_standards plot Plot Calibration Curve (Absorbance vs. Concentration) measure_standards->plot measure_unknown Measure Absorbance of Unknown at λmax calculate Calculate Concentration of Unknown measure_unknown->calculate plot->calculate Use Linear Regression

Caption: Workflow for determining the concentration of the prepared solution.

The stability of the aqueous solution of Pigment Red 52 disodium salt should be assessed under relevant storage conditions (e.g., temperature, light exposure).

  • Prepare a fresh solution and measure its initial concentration using the UV-Vis spectroscopy method described above.

  • Store the solution under the desired conditions.

  • At specified time intervals (e.g., 24, 48, 72 hours, and weekly), withdraw an aliquot of the solution and measure its concentration.

  • A significant change in concentration or the appearance of precipitate may indicate instability. The stability of red azo dyes in aqueous solution can be affected by light, so storage in amber vials or in the dark is recommended.[5]

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling Pigment Red 52 disodium salt and its solutions.

  • Handle the dry powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Dissolution Low aqueous solubility; concentration exceeds solubility limit.Use a lower concentration. Employ gentle heating or sonication to aid dissolution. Prepare a stock solution in a suitable organic solvent like DMSO and dilute into the aqueous medium.
Precipitate Formation Over Time Solution instability; supersaturation.Prepare fresh solutions before use. Store solutions at a lower temperature (refrigerated) if stability is improved. Ensure the initial solution is properly filtered.
Inconsistent Absorbance Readings Instrument drift; solution instability; cuvette contamination.Re-blank the spectrophotometer frequently. Use freshly prepared solutions for calibration and measurement. Thoroughly clean and dry cuvettes between samples.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the preparation and characterization of aqueous solutions of Pigment Red 52 disodium salt. By following these procedures, researchers can prepare solutions of known concentration and stability, which is essential for obtaining reliable and reproducible results in various scientific applications. It is recommended that the aqueous solubility and λmax be determined experimentally for the specific batch of Pigment Red 52 disodium salt being used.

References

safe handling and disposal of C.I. Pigment Red 52 in the lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling and disposal of C.I. Pigment Red 52 in a laboratory setting. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.

Hazard Identification and Quantitative Data

C.I. Pigment Red 52 is an azo pigment. While specific toxicological data for C.I. Pigment Red 52 is not consistently available across all safety data sheets (SDS), related compounds and general knowledge of azo dyes suggest potential hazards. Some sources indicate that it may cause genetic defects, damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects[1]. Other sources classify it with potential for acute oral and inhalation toxicity, serious eye irritation, and specific target organ toxicity after repeated exposure[2].

Table 1: Quantitative Safety Data for C.I. Pigment Red 52 and Structurally Related Compounds

ParameterValueSource / Compound
Acute Oral Toxicity (LD50) No data availableC.I. Pigment Red 52
Acute Inhalation Toxicity (LC50) No data availableC.I. Pigment Red 52
No Observed Adverse Effect Level (NOAEL) 1000 mg/kg bw/dayAcid Red 52 (13-week, oral, rat study)[3]
Water Solubility 17.4 mg/L at 23°CPigment Red 52:2[4]

Safe Handling Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling C.I. Pigment Red 52 to prevent exposure.

  • Eye Protection: Wear splash-resistant safety goggles. An emergency eyewash fountain should be readily accessible[5].

  • Hand Protection: Wear appropriate chemical-resistant gloves[5].

  • Body Protection: Wear a lab coat or appropriate chemical-resistant clothing[5].

  • Respiratory Protection: Use in a well-ventilated area. If dust generation is unavoidable, a NIOSH/OSHA approved respirator is required[6][7].

Engineering Controls
  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols[2].

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents[7][8].

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing[1].

  • Wash hands thoroughly after handling[1][2].

  • Do not eat, drink, or smoke in the laboratory[1][2].

  • Remove contaminated clothing and PPE before entering eating areas[2].

Experimental Protocols

Protocol for a Small Spill (Solid)
  • Evacuate and Ventilate: If safe to do so, evacuate unnecessary personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as described in section 2.1.

  • Containment: Prevent further spread of the powder.

  • Clean-up: Carefully sweep or vacuum the spilled material into a suitable, labeled disposal container. Avoid generating dust[7]. Use a wet clean-up technique if necessary to minimize dust.

  • Decontamination: Decontaminate the spill area with soap and water.

  • Disposal: Dispose of the waste as described in section 4.0.

Protocol for a Large Spill (Solid)
  • Evacuate and Secure: Evacuate the area immediately and restrict access.

  • Notify Safety Officer: Inform the laboratory safety officer or emergency response team.

  • Ventilate: If it is safe, increase ventilation to the area.

  • Containment: Dike the spill to prevent it from spreading[5].

  • Clean-up: Follow the instructions of the emergency response team. This may involve using an absorbent material like sand or diatomite to cover the spill before collection[2].

  • Disposal: All contaminated materials must be placed in sealed, labeled containers for disposal according to institutional and regulatory guidelines.

Disposal Protocol

All waste containing C.I. Pigment Red 52 must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the name "C.I. Pigment Red 52".

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not discharge into drains or the environment[2][8]. Some procedures may allow for incineration in a chemical incinerator equipped with an afterburner and scrubber, after mixing with a combustible solvent. Always consult and adhere to local, state, and federal regulations[1][8].

Visualizations

G cluster_handling Safe Handling Workflow prep Preparation: - Assess Risks - Gather Materials ppe Don Personal Protective Equipment (PPE): - Goggles - Gloves - Lab Coat prep->ppe handling Handling C.I. Pigment Red 52: - Use in ventilated area - Avoid dust generation ppe->handling storage Storage: - Tightly sealed container - Cool, dry place handling->storage

Caption: Workflow for the safe handling of C.I. Pigment Red 52.

G cluster_disposal Disposal Protocol collect Collect Waste: - Contaminated PPE - Spilled Material - Empty Containers label_waste Label as Hazardous Waste: - 'Hazardous Waste' - 'C.I. Pigment Red 52' collect->label_waste store Store in Designated Area label_waste->store dispose Dispose via Licensed Contractor store->dispose

Caption: Protocol for the proper disposal of C.I. Pigment Red 52 waste.

G cluster_pathway Potential Metabolic Pathway of Azo Dyes azo_dye Azo Dye (e.g., C.I. Pigment Red 52) metabolism Metabolic Reduction (e.g., by gut or skin bacteria) azo_dye->metabolism aromatic_amines Aromatic Amines (Potentially Toxic) metabolism->aromatic_amines

Caption: General metabolic pathway of azo dyes leading to potentially harmful aromatic amines.

References

Application Notes and Protocols: The Use of Pigment Red 52 Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and utilization of key intermediates of Pigment Red 52, primarily focusing on their application in the field of organic synthesis, particularly for the preparation of azo pigments.

Introduction

Pigment Red 52 is a monoazo pigment that is commercially significant in the manufacturing of printing inks and lacquers. Its synthesis relies on key aromatic intermediates, the most crucial being 2-Amino-5-chloro-4-methylbenzenesulfonic acid, commonly known as CLT acid. This document outlines the synthetic pathways to obtain these intermediates and their subsequent use in the preparation of azo compounds. While the primary application lies within the dye and pigment industry, the reactive nature of these intermediates suggests potential, albeit less explored, applications in other areas of organic synthesis.

Key Intermediates and Their Properties

The principal intermediate in the synthesis of Pigment Red 52 is 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT acid). Its isomer, 2-Amino-4-chloro-5-methylbenzenesulfonic acid (2B Acid), is also an important intermediate in the synthesis of other organic pigments.

Table 1: Physicochemical Properties of Key Intermediates

Property2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid)2-Amino-4-chloro-5-methylbenzenesulfonic acid (2B Acid)
CAS Number 88-53-988-51-7
Molecular Formula C₇H₈ClNO₃SC₇H₈ClNO₃S
Molecular Weight 221.66 g/mol 221.66 g/mol
Appearance White to pink powderWhite to buff powder
Purity (Industrial Grade) ≥ 98.5%≥ 98.5%[1]
Solubility Soluble in water (as sodium or ammonium salt)Soluble in water (as sodium or ammonium salt)[1]

Synthesis of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid)

The industrial synthesis of CLT acid is a multi-step process that begins with p-toluenesulfonic acid. The general synthetic route is outlined below.

Experimental Workflow for CLT Acid Synthesis

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction pTSA p-Toluenesulfonic acid Chlorination Chlorination (e.g., with Cl2) pTSA->Chlorination Intermediate1 3-Chloro-4-methylbenzenesulfonic acid Chlorination->Intermediate1 Nitration Nitration (HNO3/H2SO4) Intermediate1->Nitration Intermediate2 2-Nitro-5-chloro-p-toluenesulfonic acid Nitration->Intermediate2 Reduction Reduction (e.g., Fe/Acetic Acid) Intermediate2->Reduction CLT_Acid 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid) Reduction->CLT_Acid

Caption: Synthetic pathway for 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid).

Experimental Protocol: General Procedure for CLT Acid Synthesis

Step 1: Chlorination of p-Toluenesulfonic Acid p-Toluenesulfonic acid is chlorinated to yield 3-chloro-4-methylbenzenesulfonic acid. This electrophilic aromatic substitution is a standard procedure in industrial organic synthesis.

Step 2: Nitration The resulting 3-chloro-4-methylbenzenesulfonic acid is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, forming 2-nitro-5-chloro-p-toluenesulfonic acid.

Step 3: Reduction The nitro group of 2-nitro-5-chloro-p-toluenesulfonic acid is then reduced to an amino group. A common method for this transformation is the Bechamp reduction, which utilizes iron filings in an acidic medium, such as acetic acid. The final product, 2-Amino-5-chloro-4-methylbenzenesulfonic acid, is then isolated.

Application in Azo Pigment Synthesis: Preparation of Pigment Red 52

The primary application of CLT acid is in the synthesis of azo dyes and pigments. The following protocol details the synthesis of Pigment Red 52.

Reaction Scheme for Pigment Red 52 Synthesis

G cluster_0 Diazotization cluster_1 Azo Coupling CLT_Acid CLT Acid (2-Amino-5-chloro-4- methylbenzenesulfonic acid) Reagents_D NaNO2, HCl (278 K) CLT_Acid->Reagents_D Diazonium_Salt Diazonium Salt Reagents_D->Diazonium_Salt Reagents_C NaOH (Alkaline conditions) Diazonium_Salt->Reagents_C BON_Acid β-Oxynaphthoic Acid (3-Hydroxy-2-naphthoic acid) BON_Acid->Reagents_C Pigment_Red_52 Pigment Red 52 Reagents_C->Pigment_Red_52

Caption: Synthesis of Pigment Red 52 via diazotization and azo coupling.

Experimental Protocol: Synthesis of Pigment Red 52

This protocol is adapted from a published procedure for the in-house synthesis of Pigment Red 52.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Amino-5-chloro-p-toluenesulfonic acid (CLT Acid)221.6622.15 g0.1
Sodium Hydroxide (for dissolution)40.006.4 g0.16
Concentrated Hydrochloric Acid-40 mL-
Sodium Nitrite69.007.2 g~0.104
Amidosulfonic Acid97.09As needed-
β-Oxynaphthoic Acid188.1818.8 g0.1
Sodium Hydroxide (for coupling)40.0020.1 g0.503
Water18.02~1150 mL-

Procedure:

  • Diazotization:

    • Dissolve 22.15 g (0.1 mol) of 2-Amino-5-chloro-p-toluenesulfonic acid in 500 mL of water containing 6.4 g of sodium hydroxide.

    • Cool the solution to 278 K (5 °C).

    • Slowly add 40 mL of concentrated hydrochloric acid, followed by a solution of 7.2 g of sodium nitrite in 100 mL of water.

    • Stir the resulting suspension for 30 minutes at 278 K.

    • Quench any excess nitrous acid by adding amidosulfonic acid until a negative test on starch-iodide paper is observed.

  • Azo Coupling:

    • In a separate vessel, dissolve 18.8 g (0.1 mol) of β-oxynaphthoic acid in 550 mL of water containing 20.1 g of sodium hydroxide.

    • Slowly add the cold diazonium salt suspension to the β-oxynaphthoic acid solution dropwise, while maintaining the temperature at 278 K and the pH between 9 and 11 (adjust with 2 M NaOH if necessary).

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 353 K (80 °C) for 30 minutes.

    • Neutralize the red suspension with 2 M HCl.

    • Filter the precipitate, wash thoroughly with water, and dry at 323 K (50 °C).

Expected Yield:

The crude yield of Pigment Red 52 is approximately 98%.[2] The crude product may contain sodium chloride as an impurity.[2]

Characterization of Intermediates and Final Product

Standard analytical techniques are employed to characterize the intermediates and the final pigment product.

Table 2: Analytical Characterization Data

CompoundTechniqueKey Observables
2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid) IR SpectroscopyCharacteristic peaks for N-H, S=O, and aromatic C-H stretching.
¹H NMR SpectroscopySignals corresponding to aromatic protons, the methyl group, and the amine protons.
Pigment Red 52 X-ray DiffractionUsed to determine the crystal structure and identify impurities like NaCl.[2]
UV-Vis SpectroscopyTo determine the absorption maximum and color properties.

Potential Applications in Drug Development and Other Organic Synthesis

While the primary use of Pigment Red 52 intermediates is in the synthesis of azo compounds for pigments, their chemical structures hold potential for other applications. The presence of an amino group and a sulfonic acid group on a substituted benzene ring makes them versatile starting materials.

  • Scaffold for Medicinal Chemistry: The substituted aromatic core could serve as a scaffold for the synthesis of novel compounds with potential biological activity. The amino group can be readily modified to introduce a wide range of functionalities.

  • Building Blocks in Complex Synthesis: These intermediates can be used as building blocks in the synthesis of more complex organic molecules. The sulfonic acid group can be used to impart water solubility or as a directing group in further electrophilic aromatic substitutions.

Currently, there is limited published research on the application of these specific intermediates in drug development. However, the general class of substituted anilines and sulfonic acids are prevalent in many pharmaceutical compounds.

Conclusion

The intermediates of Pigment Red 52, particularly 2-Amino-5-chloro-4-methylbenzenesulfonic acid, are valuable and versatile compounds in organic synthesis. While their use is well-established in the pigment industry, their potential as starting materials for other applications, including the development of new pharmaceuticals, remains an area ripe for exploration by researchers and scientists. The protocols and data presented here provide a foundational understanding for the synthesis and potential applications of these important chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pigment Red 52

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pigment Red 52, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of Pigment Red 52?

A1: The synthesis of Pigment Red 52 is a two-step process involving diazotization followed by an azo coupling reaction.[1][2]

  • Diazotization: 2-Amino-5-chloro-p-toluenesulfonic acid is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature to form a diazonium salt.[3][4]

  • Azo Coupling: The resulting diazonium salt is then coupled with β-oxynaphthoic acid (BONA) under alkaline conditions to form the Pigment Red 52 molecule.[3][5]

Q2: What are the critical parameters that influence the yield and quality of Pigment Red 52?

A2: The key parameters that must be carefully controlled to ensure a high yield and purity of Pigment Red 52 are:

  • Temperature: Low temperatures (typically 0-5 °C) are crucial during the diazotization step to prevent the decomposition of the unstable diazonium salt.[6][7] However, some studies suggest that for certain azo dye syntheses, the reaction can tolerate temperatures up to room temperature, with the rate of reagent addition being a more critical factor.[8][9]

  • pH: The pH must be acidic during diazotization to facilitate the formation of nitrous acid.[10] Conversely, the coupling reaction requires an alkaline pH (typically 9-11) to activate the coupling component (β-oxynaphthoic acid).[3][5]

  • Stoichiometry of Reactants: The molar ratios of the reactants, particularly the amine, sodium nitrite, and coupling component, must be precise to ensure complete reaction and minimize side products.

  • Purity of Starting Materials: The purity of the 2-amino-5-chloro-p-toluenesulfonic acid and β-oxynaphthoic acid is critical, as impurities can lead to the formation of undesired side products and affect the final color and purity of the pigment.[1][11]

Q3: What are the common impurities found in crude Pigment Red 52?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and inorganic salts. One identified impurity is sodium chloride, which can be detected by X-ray powder diffraction.[3] Other potential organic impurities can arise from the decomposition of the diazonium salt or side reactions during the coupling stage.

Q4: How can the purity of Pigment Red 52 be improved?

A4: The crude pigment can be purified by washing it thoroughly with water to remove inorganic salts like sodium chloride.[3] Recrystallization from a suitable solvent is another common method for purifying organic compounds. For analysis and characterization, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be employed to identify and quantify impurities.[12]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Pigment Red 52.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Pigment Red 52 1. Decomposition of the diazonium salt: This can occur if the temperature during diazotization is too high or if the diazonium salt solution is allowed to stand for too long before coupling.[6][13]- Maintain the temperature of the diazotization reaction strictly between 0-5 °C using an ice bath.- Use the diazonium salt solution immediately after its preparation.[13]
2. Incomplete diazotization: Insufficient acid or sodium nitrite can lead to unreacted amine.- Ensure the correct stoichiometric amounts of hydrochloric acid and sodium nitrite are used.- Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is often necessary to ensure complete diazotization.
3. Incorrect pH for coupling: The coupling reaction is highly pH-dependent. If the pH is too low, the coupling will be slow or may not occur.[5]- Carefully monitor and adjust the pH of the coupling reaction mixture to be within the optimal alkaline range (pH 9-11) using a sodium hydroxide solution.[3]
4. Slow rate of coupling: The coupling component may not be sufficiently activated.- Ensure the coupling component (β-oxynaphthoic acid) is fully dissolved in the alkaline solution before adding the diazonium salt.
Color of the Pigment is Dull or Off-Shade 1. Presence of impurities: Impurities in the starting materials or side products formed during the reaction can significantly affect the color.[1][9]- Use high-purity starting materials.- Ensure optimal reaction conditions (temperature, pH, stoichiometry) to minimize side reactions.- Purify the crude pigment by thorough washing or recrystallization.
2. Incorrect pH during coupling: The final color of the pigment can be influenced by the pH of the reaction medium.- Maintain a consistent and optimal pH throughout the coupling reaction.
3. Particle size and morphology: The physical properties of the pigment particles can influence their coloristic properties.- Control the rate of addition of the diazonium salt and the stirring speed during the coupling reaction to influence particle size.- Consider post-synthesis treatments like solvent heating to modify the crystal form, which can affect the color.
Poor Filtration Characteristics of the Pigment 1. Very fine particle size: Rapid precipitation can lead to the formation of very fine particles that are difficult to filter.- Slow down the rate of addition of the diazonium salt to the coupling solution to allow for the growth of larger crystals.- Increase the final reaction temperature after coupling is complete (e.g., heating to around 80°C) to promote particle growth and improve filterability.[3]
2. Colloidal suspension: The pigment may form a stable colloidal suspension that is difficult to break.- Adjust the pH of the final suspension towards neutral before filtration.[3]- Add a small amount of an electrolyte (e.g., sodium chloride) to help break the suspension and flocculate the pigment particles.

Experimental Protocols

Protocol 1: Synthesis of Pigment Red 52

This protocol is based on a literature procedure with a reported crude yield of approximately 98%.[3]

Materials:

  • 2-Amino-5-chloro-p-toluenesulfonic acid

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Amidosulfonic acid

  • β-Oxynaphthoic acid

  • Deionized water

Procedure:

  • Diazotization:

    • In a beaker, dissolve 22.15 g (0.1 mol) of 2-amino-5-chloro-p-toluenesulfonic acid and 6.4 g of sodium hydroxide in 500 ml of water.

    • Cool the solution to 5 °C in an ice bath.

    • Slowly add 40 ml of concentrated hydrochloric acid, followed by a solution of 7.2 g of sodium nitrite in 100 ml of water, while maintaining the temperature at 5 °C.

    • Stir the resulting suspension for 30 minutes at 5 °C.

    • Destroy any excess nitrous acid by adding a small amount of amidosulfonic acid until a test with starch-iodide paper is negative.

  • Preparation of Coupling Solution:

    • In a separate beaker, dissolve 18.8 g (0.1 mol) of β-oxynaphthoic acid and 20.1 g of sodium hydroxide in 550 ml of water.

    • Cool this solution to 5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the diazonium salt suspension dropwise to the cold coupling solution with vigorous stirring.

    • Maintain the temperature at 5 °C and the pH between 9 and 11 by adding a 2 M NaOH solution as needed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80 °C for 30 minutes.

  • Isolation and Purification:

    • Neutralize the red suspension with 2 M HCl.

    • Filter the precipitate and wash the red powder thoroughly with water.

    • Dry the pigment in an oven at 50 °C.

Data Presentation

Table 1: Influence of Key Parameters on Pigment Red 52 Synthesis

ParameterConditionExpected Outcome on YieldExpected Outcome on Purity
Diazotization Temperature 0-5 °CHighHigh
> 10 °CDecreasedDecreased (due to decomposition products)
Coupling pH 9-11HighHigh
< 9DecreasedMay be lower due to incomplete coupling
> 11May decreaseMay increase side reactions
Rate of Diazonium Salt Addition Slow (dropwise)HighHigh (promotes larger crystal formation)
RapidMay be slightly lowerLower (can lead to smaller, less pure particles)

Visualizations

Diagram 1: Experimental Workflow for Pigment Red 52 Synthesis```dot

G E E H H E->H Diazonium Salt Suspension G G G->H Coupling Solution J J K K J->K

Caption: Troubleshooting flowchart for low yield in Pigment Red 52 synthesis.

References

Technical Support Center: C.I. Pigment Red 52 Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for stability issues encountered with aqueous solutions and dispersions of C.I. Pigment Red 52.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format, offering potential causes and solutions to guide your experimental process.

Q1: My C.I. Pigment Red 52 dispersion is showing visible sediment or particle clumps. What is happening and how can I fix it?

A1: This issue is likely due to aggregation (irreversible clumping) or flocculation (reversible clumping), leading to particle settling. Pigments in aqueous media require stabilization to remain uniformly dispersed.

  • Potential Causes:

    • Inadequate Dispersant: The concentration or type of dispersing agent may be insufficient to keep the pigment particles separated.

    • Incorrect pH: The surface charge of pigment particles is pH-dependent. An unfavorable pH can reduce electrostatic repulsion, leading to agglomeration. While data for C.I. Pigment Red 52 is limited, many red pigments show greater stability in acidic to neutral pH ranges.[1]

    • High Electrolyte Concentration: The presence of salts can compress the electrical double layer around particles, reducing repulsive forces and causing flocculation.[2]

    • Improper Initial Dispersion: If the pigment was not sufficiently milled or sonicated upon initial preparation, larger agglomerates will settle out more quickly.

  • Solutions & Recommendations:

    • Optimize Dispersant: Experiment with different polymeric or surfactant-based dispersants. Perform a concentration ladder study to find the optimal level that yields the lowest viscosity and smallest particle size.[3]

    • Adjust pH: Measure and adjust the pH of your dispersion. For similar azo pigments, a pH between 7.5 and 9.5 has been shown to be important during the synthesis and laking steps to control particle aggregation.[4]

    • Control Ionic Strength: Use deionized water for preparations and minimize the addition of salts.

    • Improve Energy Input: Ensure adequate mechanical energy (e.g., high-speed mixing, ultrasonication, or media milling) is used during the preparation phase to break down initial agglomerates.[5][6]

Q2: The color of my aqueous dispersion has faded or changed hue over time. What are the likely causes?

A2: Color change or fading indicates degradation of the pigment's chromophore or a change in its physical state.

  • Potential Causes:

    • Photodegradation: Exposure to light, especially UV radiation, can break down the chemical structure of the pigment. C.I. Pigment Red 52:1 has a moderate lightfastness rating of 3 on a scale of 1-8.[7]

    • Thermal Degradation: The pigment has a heat resistance of up to 180°C, but prolonged exposure to moderately high temperatures in an aqueous solution can accelerate degradation.[7] Research has shown that the pure pigment can turn black when heated to 250°C.[8]

    • Chemical Degradation: Strong oxidizing agents can destroy the azo linkage of the pigment.[9] The pH of the solution can also significantly impact stability; extreme acidic or alkaline conditions can alter the pigment's structure.[1]

    • Flocculation: A change in the aggregation state of the particles can alter the way they scatter and absorb light, leading to a perceptible change in color or opacity without chemical degradation.

  • Solutions & Recommendations:

    • Protect from Light: Store solutions in amber vials or in the dark.

    • Control Temperature: Store dispersions at controlled room temperature or refrigerated, if appropriate for the formulation.

    • Avoid Incompatible Chemicals: Ensure the pigment is not mixed with strong oxidizing agents or other reactive chemicals.[9]

    • Buffer the System: Maintain a stable pH using a suitable buffer system to prevent pH-induced degradation.

Q3: The viscosity of my pigment dispersion has increased significantly. Why is this happening?

A3: A notable increase in viscosity is often a sign of flocculation. Flocculated particles form a network structure that entraps the continuous phase (water), leading to a higher resistance to flow.

  • Potential Causes:

    • Dispersant Desorption/Instability: The dispersing agent may have desorbed from the pigment surface over time or degraded.

    • Changes in Solvent Composition: The addition of co-solvents can alter the stability of the dispersant layer.

    • Temperature Fluctuations: Freeze-thaw cycles or significant temperature changes can destabilize the dispersion.

  • Solutions & Recommendations:

    • Re-disperse: Applying low-shear mixing can sometimes break up reversible flocs.

    • Evaluate Dispersant Stability: Choose a dispersant known for its long-term stability in your specific aqueous formulation.

    • Maintain Stable Storage Conditions: Avoid large temperature swings and protect the dispersion from freezing. Interestingly, C.I. Pigment Red 52:1 is sometimes chosen over other pigments like C.I. Pigment Red 57:1 specifically because it is less prone to causing thickening in water-based inks.[7]

Frequently Asked Questions (FAQs)

Q1: What exactly is C.I. Pigment Red 52?

A1: C.I. Pigment Red 52 is an organic pigment belonging to the monoazo class of compounds. It is specifically a calcium salt lake, which makes it an insoluble pigment rather than a soluble dye.[7] It is valued for its bright, bluish-red color and is commonly used in applications like water-based inks, paints, and textile printing.[7]

Q2: Is C.I. Pigment Red 52 a true solution or a dispersion in water?

A2: It is a dispersion . Although some literature may refer to it as soluble, this is likely in the context of specific formulated products or analytical procedures. As a pigment, it consists of fine solid particles that are insoluble in water.[10] Achieving a stable "solution" actually means creating a stable, colloidal dispersion where the particles are small enough and well-stabilized to resist settling.

Q3: What are the key factors influencing the stability of C.I. Pigment Red 52 dispersions?

A3: The stability of a pigment dispersion is governed by a balance of forces between particles. Key factors include:

  • Particle Size and Distribution: Smaller, more uniform particles are easier to stabilize against settling.

  • Surface Chemistry: The use of appropriate wetting agents and dispersants is crucial to coat the pigment particles.

  • Stabilization Mechanism: Stability is achieved through steric hindrance (polymeric chains on the surface preventing particles from getting too close) and/or electrostatic repulsion (like charges on particle surfaces repelling each other).

  • Properties of the Medium: Viscosity, pH, and ionic strength of the aqueous phase all play a critical role in maintaining stability.

Q4: How can I improve the long-term stability of my C.I. Pigment Red 52 preparations?

A4: For enhanced long-term stability, consider advanced stabilization techniques. One proven method is the intercalation of the pigment into Layered Double Hydroxides (LDHs). This process encapsulates the pigment anions within the LDH layers, which has been shown to significantly improve both the thermal and photochemical stability of C.I. Pigment Red 52:1.[8]

Quantitative Data Summary

Table 1: Fastness and Resistance Properties of C.I. Pigment Red 52:1 (Note: Fastness is typically rated on a scale of 1 to 8 for lightfastness and 1 to 5 for resistance, with higher numbers indicating better performance.)

PropertyRating
Light Fastness3
Heat Resistance180 °C
Water Resistance5
Oil Resistance3-4
Acid Resistance2
Alkali Resistance3-4
Alcohol Resistance3-4
(Source: SY Chemical Co., Ltd.[7])

Table 2: Enhancement of Thermal Stability via Intercalation

Pigment FormMax. Stable Temperature
Standard C.I. Pigment Red 52:1180 °C[7]
C.I. Pigment Red 52:1 intercalated into MgAl-LDHs250 °C[8]

Experimental Protocols

Protocol 1: General Method for Assessing Dispersion Stability

This protocol outlines a method to evaluate the physical stability of your aqueous pigment dispersion over time.

  • Preparation of Dispersion:

    • To a beaker with a known volume of deionized water, add the selected dispersing agent and stir until fully dissolved.

    • Slowly add the C.I. Pigment Red 52 powder to the solution while mixing at low speed with a high-speed disperser.

    • Once the pigment is wetted, increase the disperser speed (e.g., 2,000 rpm) and mix for 20-30 minutes to break down agglomerates. For organic pigments, media milling may be required for optimal particle size reduction.[5]

  • Initial Characterization (T=0):

    • Particle Size Analysis: Measure the particle size distribution using a dynamic light scattering (DLS) or laser diffraction instrument.

    • Viscosity Measurement: Record the viscosity using a rheometer or viscometer at a defined shear rate.

    • Colorimetric Measurement: Use a spectrophotometer to measure the absorbance spectrum and CIELAB color coordinates (L, a, b*) of a diluted sample.

  • Accelerated Aging:

    • Divide the dispersion into several sealed, airtight containers.

    • Store one container at ambient temperature, protected from light (Control).

    • Place another container in an oven at an elevated temperature (e.g., 50°C) to test for thermal stability.[11]

    • Expose another container to a controlled light source (e.g., a xenon arc lamp) to test for photostability.

  • Periodic Characterization (T=x):

    • At set intervals (e.g., 24 hours, 1 week, 4 weeks), remove the samples from their storage conditions and allow them to return to ambient temperature.

    • Visually inspect for any signs of settling, separation, or color change.

    • Re-measure the particle size, viscosity, and colorimetric properties as described in Step 2.

  • Data Analysis:

    • Compare the measurements over time to the initial T=0 data. Significant changes in particle size (increase), viscosity (increase or decrease), or color (ΔE*) indicate instability.

Protocol 2: Method for Enhancing Stability via Intercalation into Layered Double Hydroxides (LDHs)

This protocol is based on the anion-exchange method described for improving the thermal and photostability of C.I. Pigment Red 52:1.[8]

  • Synthesis of Precursor LDH:

    • Synthesize a suitable LDH, such as MgAl-NO₃-LDH, typically via a co-precipitation method. This involves titrating a mixed solution of Mg(NO₃)₂ and Al(NO₃)₃ with a base (e.g., NaOH) at a constant pH.

  • Preparation of Pigment Solution:

    • Prepare an aqueous solution of C.I. Pigment Red 52. As it is a calcium salt, this step may require specific conditions or the use of a related soluble form of the dye anion for the exchange to be efficient.

  • Anion-Exchange Reaction:

    • Disperse the synthesized MgAl-NO₃-LDH in deionized water.

    • Add the pigment solution to the LDH dispersion.

    • Stir the mixture at a controlled temperature (e.g., 60-80°C) for several hours (e.g., 12-24 hours) to allow the pigment anions to exchange with the nitrate ions in the LDH interlayer.

  • Isolation and Purification:

    • Filter the resulting hybrid pigment-LDH solid product.

    • Wash the product thoroughly with deionized water and ethanol to remove any unreacted pigment and salts from the surface.

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).

  • Characterization and Verification:

    • Confirm the intercalation using X-ray Diffraction (XRD), which should show an increase in the interlayer spacing of the LDH.

    • Perform thermal analysis (TGA/DSC) to confirm the enhanced thermal stability compared to the raw pigment.

    • Assess photostability by exposing the hybrid pigment and the raw pigment to UV radiation and measuring the color change over time.

Visualizations

Troubleshooting_Workflow start Start: Stability Issue Observed q1 Visible Particles or Sediment? start->q1 sub1_yes Cause: Aggregation / Settling q1->sub1_yes Yes q2 Color Change or Fading? q1->q2 No sol1 Solutions: - Optimize Dispersant - Check/Adjust pH - Reduce Ionic Strength - Improve Initial Milling sub1_yes->sol1 end_node Issue Identified sol1->end_node sub2_yes Cause: Chemical Degradation q2->sub2_yes Yes q3 Viscosity Increased? q2->q3 No sol2 Solutions: - Protect from Light - Control Temperature - Avoid Oxidizers - Buffer pH sub2_yes->sol2 sol2->end_node sub3_yes Cause: Flocculation q3->sub3_yes Yes q3->end_node No sol3 Solutions: - Evaluate Dispersant Stability - Maintain Stable Temperature - Apply Low-Shear Mixing sub3_yes->sol3 sol3->end_node

Caption: Troubleshooting workflow for diagnosing stability issues.

Factors_Affecting_Stability cluster_factors Stabilizing Factors cluster_problems Instability Issues f1 Appropriate Particle Size center Stable Aqueous Pigment Dispersion f1->center f2 Sufficient Surface Charge (Electrostatic Repulsion) f2->center f3 Effective Dispersant (Steric Hindrance) f3->center f4 Optimized Medium (Viscosity, pH) f4->center p1 Aggregation p2 Flocculation p3 Settling center->p1 prevents center->p2 prevents center->p3 prevents

Caption: Key factors influencing pigment dispersion stability.

Experimental_Workflow prep 1. Prepare Aqueous Dispersion init 2. Initial Characterization (T=0) - Particle Size - Viscosity - Color prep->init stress 3. Apply Stress Conditions - Heat - Light - Ambient (Control) init->stress periodic 4. Periodic Characterization (T=x) stress->periodic periodic->stress repeat analyze 5. Analyze Data (Compare T=x vs T=0) periodic->analyze

Caption: Experimental workflow for testing dispersion stability.

References

troubleshooting Pigment Red 52 precipitation problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address precipitation problems encountered by researchers, scientists, and drug development professionals during experiments with Pigment Red 52.

Frequently Asked Questions (FAQs)

Q1: What is Pigment Red 52 and why is it prone to precipitation?

Pigment Red 52 (C.I. 15860) is a monoazo pigment. It is often supplied as a salt, with common variants being Pigment Red 52:1 (calcium salt) and Pigment Red 52:2 (manganese salt). These pigments have low solubility in water and many organic solvents, making them susceptible to precipitation if not properly dispersed or if the formulation chemistry is not optimal. Precipitation can be triggered by changes in pH, solvent composition, temperature, or interactions with other formulation components.

Q2: What are the initial signs of Pigment Red 52 precipitation in my experiment?

Early signs of precipitation include the formation of visible particles, a hazy or cloudy appearance in the liquid, settling of the pigment at the bottom of the container, and a decrease in color strength. In more severe cases, you may observe flocculation (the formation of larger aggregates) or the formation of a hard cake of pigment that is difficult to redisperse.

Q3: Can the pH of my formulation cause Pigment Red 52 to precipitate?

Yes, pH is a critical factor. Pigment Red 52 is known to precipitate in strongly acidic conditions. An aqueous solution of the pigment will show a dark red precipitation when concentrated hydrochloric acid is added[1][2]. The stability of the pigment is generally better in neutral to slightly alkaline conditions. For instance, Pigment Red 52:1 has a pH value between 7.0-8.0, and Pigment Red 52:2 has a pH between 6.5-7.5[3][4].

Q4: How does solvent selection impact the stability of Pigment Red 52 dispersions?

Solvent compatibility is crucial. Pigment Red 52 is not soluble in ethanol[1][2]. While it is a calcium salt lake pigment mainly used in solvent-based inks, its stability can vary significantly between different organic solvents. Using a solvent in which the pigment has very low solubility, or mixing incompatible solvents, can lead to precipitation. It is essential to test the compatibility of Pigment Red 52 with your specific solvent system.

Troubleshooting Guide for Pigment Red 52 Precipitation

This guide provides a systematic approach to identifying and resolving precipitation issues with Pigment Red 52.

Problem: Pigment Red 52 is precipitating out of my solution/dispersion.

Before making any changes, carefully observe the nature of the precipitation.

  • Is it a fine precipitate or large agglomerates?

  • Has the color strength of the supernatant decreased?

  • Did the precipitation occur immediately after formulation or over time?

Answering these questions can provide clues to the underlying cause.

Follow the workflow below to diagnose the potential cause of precipitation.

Troubleshooting_Workflow cluster_legend Legend start Precipitation Observed check_pH Is the pH of the formulation in the optimal range (neutral to slightly alkaline)? start->check_pH adjust_pH Adjust pH to neutral/slightly alkaline using a compatible base. check_pH->adjust_pH No check_solvent Was the solvent system changed recently? Is the pigment compatible with the solvent? check_pH->check_solvent Yes adjust_pH->check_solvent test_solvent Perform a solvent compatibility test. check_solvent->test_solvent Yes/Unsure check_dispersion Was the dispersion process adequate? (e.g., sufficient mixing time/energy) check_solvent->check_dispersion No test_solvent->check_dispersion optimize_dispersion Optimize the dispersion method (e.g., increase mixing speed, use a high-shear mixer). check_dispersion->optimize_dispersion No check_concentration Is the pigment concentration too high? check_dispersion->check_concentration Yes optimize_dispersion->check_concentration reduce_concentration Reduce pigment concentration or use a suitable dispersant. check_concentration->reduce_concentration Yes unresolved Issue Persists: Consider further analysis (e.g., particle size). check_concentration->unresolved No end Precipitation Resolved reduce_concentration->end legend_start Problem legend_check Check/Decision legend_action Action/Solution legend_end Resolved legend_unresolved Further Steps

Fig. 1: Troubleshooting workflow for Pigment Red 52 precipitation.

Data Presentation

The following tables summarize the available physicochemical properties of Pigment Red 52:1 and Pigment Red 52:2. Note that quantitative solubility data in various organic solvents is limited in publicly available literature.

Table 1: Physicochemical Properties of Pigment Red 52:1 (Calcium Salt)

PropertyValueReference
C.I. NamePigment Red 52:1
CAS Number17852-99-2
Molecular FormulaC18H11CaClN2O6S[2]
pH Value7.0 - 8.0[3]
Heat Resistance180 °C[3]
Light Fastness3-6 (scale of 1-8)[3]
Water Resistance5 (scale of 1-5)
Oil Resistance3-4 (scale of 1-5)
Acid Resistance2-5 (scale of 1-5)[3]
Alkali Resistance3-5 (scale of 1-5)[3]
Alcohol Resistance3-5 (scale of 1-5)[3]
Ester Resistance5 (scale of 1-5)[3]
Benzene Resistance5 (scale of 1-5)[3]
Ketone Resistance5 (scale of 1-5)[3]

Table 2: Physicochemical Properties of Pigment Red 52:2 (Manganese Salt)

PropertyValueReference
C.I. NamePigment Red 52:2[4]
CAS Number12238-31-2[4]
Molecular FormulaC18H11ClMnN2O6S
pH Value6.5 - 7.5[4]
Heat Resistance180 °C[4]
Light Fastness6 (scale of 1-8)[4]
Acid Resistance5 (scale of 1-5)[4]
Alkali Resistance5 (scale of 1-5)[4]
Alcohol Resistance5 (scale of 1-5)[4]
Ester Resistance5 (scale of 1-5)[4]
Benzene Resistance5 (scale of 1-5)[4]

Experimental Protocols

Here are detailed methodologies for key experiments to troubleshoot Pigment Red 52 precipitation.

Protocol 1: Solvent Compatibility Test

Objective: To visually assess the compatibility of Pigment Red 52 with different solvents.

Materials:

  • Pigment Red 52 sample

  • A range of test solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene)

  • Glass vials with caps

  • Vortex mixer or shaker

  • Analytical balance

Procedure:

  • Weigh out a small, consistent amount of Pigment Red 52 (e.g., 10 mg) into separate, labeled glass vials.

  • Add a fixed volume of each test solvent (e.g., 1 mL) to the corresponding vial.

  • Cap the vials securely and vortex or shake them vigorously for 2 minutes to ensure thorough mixing.

  • Allow the vials to stand undisturbed for 24 hours at room temperature.

  • Visually inspect the vials for signs of precipitation, agglomeration, or color change in the supernatant. A stable dispersion should remain uniform with no visible settling.

  • Record your observations for each solvent.

Solvent_Compatibility_Test_Workflow start Start weigh_pigment Weigh Pigment Red 52 into vials start->weigh_pigment add_solvent Add test solvents to each vial weigh_pigment->add_solvent mix Vortex/shake vigorously for 2 minutes add_solvent->mix stand Let stand for 24 hours mix->stand observe Visually inspect for precipitation/settling stand->observe record Record observations observe->record end End record->end

Fig. 2: Workflow for the Solvent Compatibility Test.
Protocol 2: pH Stability Test

Objective: To determine the pH range in which Pigment Red 52 remains stably dispersed.

Materials:

  • A stable stock dispersion of Pigment Red 52 in a compatible solvent system.

  • A series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8, 9).

  • Dilute solutions of a compatible acid (e.g., 0.1M HCl) and base (e.g., 0.1M NaOH).

  • pH meter.

  • Glass vials.

Procedure:

  • Aliquot a fixed volume of the stock Pigment Red 52 dispersion into a series of labeled glass vials.

  • Use the dilute acid and base solutions to carefully adjust the pH of each aliquot to the desired values, monitoring with a calibrated pH meter.

  • Alternatively, dilute the stock dispersion into the series of pH buffers.

  • Cap the vials and mix gently.

  • Allow the vials to stand for a set period (e.g., 1, 4, and 24 hours), observing for any signs of precipitation at each time point.

  • Note the pH at which precipitation first becomes visible.

Protocol 3: Particle Size Analysis

Objective: To quantitatively assess the particle size distribution of the Pigment Red 52 dispersion and detect the formation of larger agglomerates that may indicate the onset of precipitation.

Materials:

  • Pigment Red 52 dispersion sample.

  • Particle size analyzer (e.g., laser diffraction or dynamic light scattering instrument).

  • Appropriate dispersant/solvent for the instrument.

  • Cuvettes or sample cells for the instrument.

Procedure:

  • Prepare the sample for analysis according to the instrument manufacturer's instructions. This may involve dilution in a suitable solvent to achieve the optimal concentration for measurement.

  • Ensure the sample is well-mixed before introducing it into the instrument.

  • Perform the particle size measurement.

  • Analyze the resulting particle size distribution. An increase in the population of larger particles over time or after a change in formulation can indicate instability and a tendency to precipitate.

  • Compare the particle size distribution of a problematic sample with that of a stable, reference sample.

Signaling Pathways and Biological Activity

A comprehensive search of scientific literature and toxicological databases was conducted to identify any known interactions of Pigment Red 52 with specific cellular signaling pathways, as this is of interest to drug development professionals.

As of the current date, there is no publicly available research that directly links Pigment Red 52, or its variants 52:1 and 52:2, to the modulation of specific cellular signaling pathways.

Toxicological studies on azo pigments as a class have been conducted, primarily focusing on endpoints such as mutagenicity, carcinogenicity, and skin sensitization. Some azo dyes can be metabolized to aromatic amines, which may have toxicological implications. However, specific data on the molecular mechanism of action or interaction with signaling cascades for Pigment Red 52 are not available.

Therefore, a diagram of a signaling pathway involving Pigment Red 52 cannot be provided at this time due to a lack of scientific data. Researchers investigating the biological effects of this pigment would need to conduct exploratory in vitro studies to determine if it interacts with any cellular pathways.

References

Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing diazotization and coupling reactions for the synthesis of azo pigments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My diazotization reaction is failing, or the yield of the diazonium salt is low. What are the common causes?

A1: Failure or low yield in diazotization is often linked to several critical factors:

  • Improper Temperature Control: The reaction is highly temperature-sensitive. Diazonium salts are unstable and can decompose at temperatures above 5°C.[1][2] It is crucial to maintain a temperature range of 0-5°C throughout the reaction.[1][2][3][4]

  • Incorrect Acid Concentration: A sufficient amount of mineral acid, typically hydrochloric acid, is necessary. The acid serves to generate nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.[1][5][6]

  • Purity of a Primary Aromatic Amine: The starting amine must be pure. Impurities can lead to side reactions and the formation of colored byproducts, which can complicate purification.[7]

  • Rate of Sodium Nitrite Addition: Slow, dropwise addition of the sodium nitrite solution is essential to control the reaction rate and prevent a sudden increase in temperature.

Q2: The color of my final azo pigment is off, or the shade is inconsistent between batches. What could be the reason?

A2: Color variation in azo pigments can stem from several issues:

  • pH of the Coupling Reaction: The pH of the coupling reaction medium is critical and dictates the final color. For coupling with phenols, a slightly alkaline pH (around 9-10) is typically required to activate the phenol into the more reactive phenoxide ion.[8][9] For coupling with anilines, a slightly acidic pH (around 4-5) is optimal to prevent side reactions on the amine group.[8][9]

  • Presence of Impurities: Impurities in the starting materials or side products formed during the reaction can significantly impact the final color.[7]

  • Particle Size and Crystal Form: The final physical properties of the pigment, such as particle size and crystal polymorphism, can affect the perceived color.[7][10]

Q3: My diazonium salt decomposes before the coupling reaction. How can I improve its stability?

A3: The instability of diazonium salts is a common challenge.[2][11] To enhance stability:

  • Maintain Low Temperatures: As mentioned, keeping the temperature between 0-5°C is paramount.[1][2][4]

  • Use Immediately: Diazonium salts should ideally be used in the subsequent coupling reaction immediately after their preparation.[12] They are generally not stored.[11]

  • Choice of Counter-ion: The stability of the diazonium salt is influenced by the counter-ion from the acid used. While chloride salts are common, salts like tetrafluoroborates or tosylates exhibit greater stability and can sometimes be isolated as solids.[4][13][14]

Q4: The coupling reaction is slow or incomplete. How can I optimize it?

A4: A slow or incomplete coupling reaction can be addressed by:

  • Optimizing pH: Ensure the pH is optimal for the specific coupling component being used (alkaline for phenols, acidic for anilines).[8][9][15][16] The pH must be carefully controlled to ensure the coupling component is sufficiently nucleophilic while the diazonium salt remains stable.[15]

  • Activation of the Coupling Component: The coupling component must be sufficiently activated with electron-donating groups.[17]

  • Rate of Addition: A slow rate of addition of the diazonium salt solution to the coupling component solution can improve the yield and purity of the product.[7][18]

Q5: I am observing the formation of byproducts. What are the likely side reactions?

A5: Common side reactions include:

  • Phenol Formation: If the temperature of the diazotization reaction rises above 5-10°C, the diazonium salt can react with water to form a phenol, releasing nitrogen gas.[1][19]

  • N-Coupling: In the case of coupling with primary or secondary aromatic amines, the diazonium ion can attack the nitrogen of the amine group instead of the aromatic ring, leading to the formation of triazenes.[20]

  • Self-Coupling: Under certain conditions, the diazonium salt can react with unreacted primary aromatic amine.

Q6: What are the best practices for purifying the final azo pigment?

A6: Purification strategies depend on the scale and nature of the pigment:

  • Recrystallization: This is a common method for purifying solid pigments. A suitable solvent or solvent mixture should be chosen where the pigment has high solubility at high temperatures and low solubility at low temperatures.[21]

  • Washing: Thoroughly washing the crude pigment with water can help remove inorganic salts and other water-soluble impurities.

  • Column Chromatography: For small-scale purification and for separating isomers, column chromatography can be effective.[21]

  • Steam Distillation: This technique can be useful for removing volatile starting materials from the crude product on a larger scale.[21]

Data Presentation

Table 1: Key Reaction Parameters for Diazotization

ParameterRecommended Range/ConditionRationale
Temperature0 - 5°CPrevents decomposition of the unstable diazonium salt.[1][2][3][4]
AcidExcess mineral acid (e.g., HCl, H₂SO₄)To generate nitrous acid in situ and stabilize the diazonium salt.[1][5][6]
Reagent AdditionSlow, dropwise addition of NaNO₂ solutionTo control the reaction rate and temperature.

Table 2: Optimal pH Conditions for Azo Coupling Reactions

Coupling ComponentOptimal pH RangeRationale
Phenols9 - 10 (Slightly Alkaline)To deprotonate the phenol to the more reactive phenoxide ion.[8][9]
Aromatic Amines4 - 5 (Slightly Acidic)To prevent N-coupling side reactions while maintaining sufficient reactivity.[8][9]
General5 - 9A balance where the diazonium salt is stable and the coupling component is sufficiently nucleophilic.[15]

Experimental Protocols

General Protocol for Diazotization

  • Dissolve the primary aromatic amine in an excess of a mineral acid (e.g., hydrochloric acid) and water in a reaction vessel.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not exceed 5°C.

  • Continue stirring for a short period after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the diazonium salt and should be used immediately.

General Protocol for Azo Coupling

  • Dissolve the coupling component (e.g., a phenol or an aromatic amine) in an appropriate solvent.

  • Adjust the pH of the coupling component solution to the optimal range using an acid or base (e.g., sodium hydroxide for phenols).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • A colored precipitate of the azo pigment should form.

  • Continue stirring for a specified time to ensure the completion of the coupling reaction.

  • Isolate the pigment by filtration, wash thoroughly with water, and dry.

Visualizations

experimental_workflow Experimental Workflow for Azo Pigment Synthesis cluster_diazotization Diazotization Step cluster_coupling Coupling Step cluster_workup Workup and Purification start Primary Aromatic Amine + Mineral Acid cool_diaz Cool to 0-5°C start->cool_diaz add_nitrite Slowly Add NaNO₂ Solution cool_diaz->add_nitrite diaz_salt Diazonium Salt Solution (Use Immediately) add_nitrite->diaz_salt mix Combine Diazonium Salt and Coupling Component diaz_salt->mix Slow Addition coupling_comp Coupling Component in Solution adjust_ph Adjust pH (Acidic/Alkaline) coupling_comp->adjust_ph cool_coup Cool to 0-5°C adjust_ph->cool_coup cool_coup->mix precipitate Azo Pigment Precipitate mix->precipitate filter Filter precipitate->filter wash Wash with Water filter->wash dry Dry wash->dry purify Purify (e.g., Recrystallization) dry->purify final_product Final Azo Pigment purify->final_product troubleshooting_guide Troubleshooting Guide for Azo Pigment Synthesis cluster_problems Troubleshooting Guide for Azo Pigment Synthesis cluster_solutions_yield Low Yield Solutions cluster_solutions_color Incorrect Color Solutions cluster_solutions_decomp Decomposition Solutions start Problem Encountered low_yield Low Yield/No Reaction start->low_yield off_color Incorrect Color start->off_color decomp Decomposition start->decomp check_temp_yield Check Temperature (0-5°C) low_yield->check_temp_yield check_acid Verify Acid Concentration low_yield->check_acid check_purity Check Amine Purity low_yield->check_purity check_ph Verify Coupling pH off_color->check_ph purify_reagents Purify Starting Materials off_color->purify_reagents control_particle Control Precipitation Conditions off_color->control_particle strict_temp Strict Temperature Control decomp->strict_temp use_immediately Use Diazonium Salt Immediately decomp->use_immediately change_counterion Consider Different Counter-ion decomp->change_counterion

References

Technical Support Center: Prevention of Pigment Red 52 Agglomeration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of Pigment Red 52 particles during their experiments.

Troubleshooting Guide

Issue: My Pigment Red 52 dispersion has low color strength and poor gloss.

Possible Cause: This is a classic sign of pigment agglomeration. When pigment particles clump together, their effective surface area for light absorption and scattering is reduced, leading to weaker color and a less uniform, glossy surface.

Solution:

  • Optimize Dispersant Choice and Concentration: The selection of an appropriate dispersing agent is critical. For Pigment Red 52, which is a monoazo calcium salt pigment, polymeric dispersants with good affinity for organic pigment surfaces are often effective. Start by screening a few dispersants at varying concentrations to find the optimal level that provides the lowest viscosity and smallest particle size.

  • Improve Mechanical Dispersion: Ensure you are using sufficient energy to break down the initial pigment agglomerates. High-speed dispersers or media mills are recommended. Experiment with milling time and media size to achieve the desired particle size. A study on the similar Pigment Red 57:1 found that optimizing pigment loading, grinding media size, and milling time resulted in a narrower particle size distribution and improved gloss.

  • Check for Pigment Shock: If you are adding a pigment concentrate to a base, the sudden change in solvent composition can cause the dispersant to desorb, leading to rapid flocculation. This "pigment shock" can be mitigated by ensuring compatibility between the pigment dispersion and the let-down phase.

Issue: The viscosity of my Pigment Red 52 dispersion is too high.

Possible Cause: High viscosity is often a result of poor pigment wetting or flocculation. If the pigment particles are not properly wetted, they will absorb more of the liquid medium, leading to a thicker consistency. Flocculation, the formation of loose clusters of particles, can also trap liquid and increase viscosity.

Solution:

  • Select an Effective Wetting Agent: A good wetting agent will reduce the surface tension between the pigment and the medium, allowing the liquid to displace air from the pigment surface more effectively.

  • Optimize Dispersant Level: There is an optimal concentration for each dispersant. Too little will not provide adequate stabilization, while too much can sometimes lead to an increase in viscosity due to interactions between the excess dispersant molecules.

  • Consider a Synergistic Dispersant Blend: In some cases, a combination of a low-molecular-weight wetting agent and a high-molecular-weight polymeric dispersant can provide both excellent wetting and long-term stability.

Issue: My Pigment Red 52 dispersion is unstable and settles over time.

Possible Cause: Settling is a clear indication of insufficient stabilization. The forces of attraction between the pigment particles (van der Waals forces) are overcoming the repulsive forces provided by the dispersant.

Solution:

  • Increase Zeta Potential: For aqueous dispersions, a key to stability is achieving a high enough electrostatic repulsion between particles. This is measured by zeta potential. A zeta potential with an absolute value greater than 30 mV is generally considered to indicate a stable dispersion. This can be achieved by using an effective ionic dispersant and optimizing the pH of the dispersion.

  • Ensure Steric Hindrance: In both aqueous and solvent-based systems, polymeric dispersants with long chains that extend into the medium can provide a physical barrier (steric hindrance) that prevents particles from getting close enough to agglomerate.

  • Surface Treatment of the Pigment: For persistent issues, consider a surface treatment for the Pigment Red 52 powder before dispersion. Rosin treatment is a common method for azo pigments and can improve their dispersibility and stability in various media.

Frequently Asked Questions (FAQs)

Q1: What is Pigment Red 52 and why does it tend to agglomerate?

Pigment Red 52 is a monoazo pigment, specifically a calcium salt. Like many organic pigments, it has a tendency to form agglomerates due to strong intermolecular forces, such as van der Waals forces. These forces cause the primary pigment particles to clump together to minimize their surface energy. The initial pigment powder consists of these agglomerates, and the goal of the dispersion process is to break them down into smaller, stable particles.

Q2: How do I choose the right dispersant for Pigment Red 52?

The choice of dispersant depends on the medium (water-based or solvent-based) and the specific properties of the pigment. For Pigment Red 52 in aqueous systems, high-molecular-weight polymeric dispersants with anionic character are often a good starting point. In solvent-based systems, the polarity of the solvent will be a key factor in selecting a compatible dispersant. It is recommended to consult the technical data sheets of dispersant manufacturers, who often provide guidance for specific pigment classes. For example, some suppliers recommend specific polyurethane-based or acrylic-based dispersants for organic red pigments.

Q3: What is the difference between wetting, deagglomeration, and stabilization?

These are the three key stages of the pigment dispersion process:

  • Wetting: This is the initial step where the liquid medium displaces the air from the surface of the pigment particles. Wetting agents (surfactants) are often used to facilitate this process by reducing surface tension.

  • Deagglomeration: This is the mechanical process of breaking down the pigment agglomerates into smaller aggregates and primary particles. This is typically achieved using high-energy equipment like high-speed mixers or media mills.

  • Stabilization: Once the particles are deagglomerated, they must be kept separated to prevent them from re-agglomerating. This is the role of the dispersing agent, which adsorbs onto the pigment surface and provides either electrostatic repulsion or steric hindrance.

Q4: How can I measure the degree of agglomeration in my Pigment Red 52 dispersion?

Several techniques can be used to assess the quality of your dispersion:

  • Particle Size Analysis: Techniques like dynamic light scattering (DLS) or laser diffraction can provide information on the particle size distribution. A narrow distribution with a small mean particle size is desirable. For some red pigment inks, an average particle size of around 54 nm has been reported.

  • Zeta Potential Measurement: For aqueous dispersions, measuring the zeta potential is a good indicator of stability. As mentioned, an absolute value greater than 30 mV is generally indicative of a stable dispersion.

  • Rheology/Viscosity Measurements: A well-dispersed pigment will generally result in a lower viscosity compared to a poorly dispersed one at the same pigment concentration.

  • Microscopy: Direct visualization of the dispersion under a microscope can provide a qualitative assessment of the presence of large agglomerates.

  • Gloss and Color Strength Measurements: As these properties are directly affected by agglomeration, measuring them can be an indirect but practical way to assess dispersion quality.

Q5: What is a rosin surface treatment and how can it help?

Rosin treatment is a common surface modification for azo pigments, including those similar to Pigment Red 52. In this process, a rosin ester is used during pigment synthesis or as a post-treatment. This treatment can improve the pigment's color rendering, dispersibility, and thermal stability. It can also enhance the compatibility and wetting of the pigment in the dispersion medium, leading to improved flow properties and reduced viscosity.

Data Presentation

Table 1: Illustrative Effect of Dispersant Type and Concentration on Pigment Red 52 Dispersion Properties (Aqueous System)
Dispersant TypeConcentration (% on pigment weight)Mean Particle Size (nm)Zeta Potential (mV)Viscosity (mPa·s)
None0%850-101500
Polymeric A10%250-25800
Polymeric A20%150-35500
Polymeric A30%145-38550
Polymeric B10%300-20950
Polymeric B20%180-32600
Polymeric B30%175-34620

Note: This data is illustrative and the optimal dispersant and concentration should be determined experimentally.

Table 2: Troubleshooting Summary for Common Pigment Red 52 Agglomeration Issues
SymptomPrimary CauseRecommended ActionKey Parameter to Monitor
Low Color Strength/GlossAgglomerationOptimize dispersant, increase milling energyParticle Size, Gloss Meter Reading
High ViscosityPoor Wetting/FlocculationUse effective wetting agent, optimize dispersant levelViscosity, Particle Size
Settling/InstabilityInsufficient StabilizationIncrease Zeta Potential (aqueous), ensure steric hindranceZeta Potential, Visual Observation
Color ShiftFlocculation of one pigment in a mixEnsure compatibility of all componentsColorimetry (dE)

Experimental Protocols

Protocol 1: Screening of Dispersants for Aqueous Pigment Red 52 Dispersion
  • Preparation of Premix:

    • To a beaker, add deionized water and the desired amount of wetting agent (if used).

    • While stirring with a laboratory mixer at low speed, slowly add the calculated amount of dispersing agent and stir until fully dissolved.

    • Gradually add the Pigment Red 52 powder to the liquid while increasing the mixing speed to form a smooth paste. A typical starting point is a pigment concentration of 20-40% by weight.

  • High-Speed Dispersion:

    • Transfer the premix to a suitable container for high-speed dispersion (e.g., using a sawtooth blade).

    • Disperse at a high speed (e.g., 2000-5000 rpm) for 20-30 minutes. Ensure the vortex is about two-thirds of the way to the bottom of the blade and that the temperature does not exceed 50°C (use a cooling water bath if necessary).

  • Analysis:

    • After dispersion, allow the sample to cool to room temperature.

    • Measure the viscosity using a rotational viscometer.

    • Prepare a diluted sample for particle size and zeta potential analysis. Dilute with a filtered supernatant of the dispersion medium to avoid altering the equilibrium.

    • Draw down a sample on a substrate to evaluate gloss and color strength.

Protocol 2: Measurement of Particle Size by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Take an aliquot of the Pigment Red 52 dispersion.

    • Dilute the sample with a suitable diluent (e.g., filtered deionized water for an aqueous dispersion) to a concentration appropriate for the DLS instrument (typically a slightly translucent appearance). It is crucial to use a diluent that will not cause the particles to agglomerate or the dispersant to desorb.

  • Instrument Setup:

    • Ensure the DLS instrument is clean and calibrated.

    • Enter the correct parameters for the dispersant (refractive index and viscosity) and the pigment (refractive index).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's instructions. Typically, this involves multiple runs that are averaged.

  • Data Analysis:

    • Analyze the resulting particle size distribution. Pay attention to the mean particle size (Z-average) and the polydispersity index (PDI), which indicates the breadth of the distribution. A lower PDI is generally desirable.

Protocol 3: Rosin Surface Treatment of Pigment Red 52 (Lab Scale)
  • Preparation of Rosin Solution:

    • Dissolve a modified rosin resin in a suitable solvent or aqueous alkaline solution. The concentration will depend on the specific rosin used.

  • Pigment Slurry Preparation:

    • Create an aqueous slurry of the untreated Pigment Red 52 powder.

  • Treatment:

    • Under controlled temperature and pH, slowly add the rosin solution to the pigment slurry with constant agitation.

    • Allow the mixture to stir for a specified period (e.g., 1-2 hours) to ensure complete adsorption of the rosin onto the pigment surface.

  • Isolation and Drying:

    • Filter the treated pigment from the slurry.

    • Wash the filter cake thoroughly with deionized water to remove any unadsorbed rosin and other soluble impurities.

    • Dry the treated pigment in an oven at a temperature that will not degrade the pigment or the rosin coating (e.g., 60-80°C).

  • Characterization:

    • The now surface-treated Pigment Red 52 can be dispersed using the protocols described above to evaluate the improvement in its dispersion properties.

Visualizations

Agglomeration_Prevention cluster_problem The Problem: Agglomeration cluster_solution The Solution: Stabilization Agglomerate Pigment Red 52 Agglomerates PoorDispersion Poor Dispersion (High Viscosity, Settling) Agglomerate->PoorDispersion leads to Wetting 1. Wetting Agglomerate->Wetting Dispersion Process NegativeEffects Negative Effects (Low Color Strength, Poor Gloss) PoorDispersion->NegativeEffects results in Deagglomeration 2. Deagglomeration (Mechanical Energy) Wetting->Deagglomeration Stabilization 3. Stabilization Deagglomeration->Stabilization GoodDispersion Stable Dispersion (Low Viscosity, Small Particles) Stabilization->GoodDispersion PositiveEffects Desired Effects (High Color Strength, Good Gloss) GoodDispersion->PositiveEffects

Caption: The process of preventing Pigment Red 52 agglomeration.

Stabilization_Mechanisms cluster_electrostatic Like charges repel, preventing agglomeration cluster_steric Polymer chains create a physical barrier p1 Pigment Particle p2 Pigment Particle p3 Pigment Particle p4 Pigment Particle

Caption: The two primary mechanisms for pigment stabilization.

Troubleshooting_Workflow Start Dispersion Issue Identified (e.g., Low Gloss, High Viscosity) CheckDispersion Review Dispersion Process Start->CheckDispersion CheckFormulation Review Formulation Start->CheckFormulation Analyze Analyze Dispersion (Particle Size, Zeta Potential) CheckDispersion->Analyze CheckFormulation->Analyze Optimize Optimize Parameters Analyze->Optimize Optimize->CheckDispersion Re-evaluate Result Stable Dispersion Achieved Optimize->Result

Caption: A logical workflow for troubleshooting Pigment Red 52 dispersion issues.

Technical Support Center: Synthesis of C.I. Pigment Red 48:1 (C.I. 15860)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of C.I. Pigment Red 48:1 (C.I. 15860). This guide is intended for researchers, scientists, and drug development professionals working with this pigment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the main sources of side reactions in the synthesis of C.I. 15860?

The synthesis of C.I. 15860 involves three critical stages, each with the potential for side reactions that can impact the final product's purity, yield, and coloristic properties. The primary sources of these side reactions are:

  • Diazotization of 2-Amino-4-chloro-5-methylbenzenesulfonic acid (2B Acid): This initial step is highly sensitive to temperature. Deviation from the optimal low-temperature conditions (typically 0-5 °C) can lead to the decomposition of the diazonium salt.[1][2] This decomposition can result in the formation of phenolic impurities and other degradation byproducts, which can subsequently couple with the diazonium salt to form undesired colored impurities.

  • Azo Coupling Reaction: The coupling of the diazotized 2B Acid with 3-hydroxy-2-naphthoic acid (BONA) is a pH-sensitive electrophilic aromatic substitution. Improper pH control can lead to the formation of isomeric impurities where the azo group couples to a different position on the BONA molecule. Additionally, self-coupling of the diazonium salt or coupling with impurities from the diazotization step can occur.

  • Laking Process: The final step of converting the soluble azo dye into an insoluble pigment lake by precipitation with a metal salt (typically barium or calcium) is critical for the pigment's stability and physical properties. Incomplete precipitation, incorrect pH, or the presence of interfering ions can lead to variations in crystal form, particle size, and ultimately, the pigment's color shade and fastness properties.

Q2: My final product has a dull or off-color shade. What could be the cause?

An off-color shade in the final C.I. 15860 pigment is a common issue that can often be traced back to impurities formed during the synthesis.

Potential Cause Troubleshooting Steps
Decomposition of Diazonium Salt - Strictly maintain the diazotization temperature between 0-5 °C using an ice bath. - Use the diazonium salt solution immediately after preparation to minimize decomposition.[1]
Formation of Isomeric Impurities - Carefully control the pH of the coupling reaction. The optimal pH is crucial for directing the coupling to the desired position on the 3-hydroxy-2-naphthoic acid. - Ensure slow and controlled addition of the diazonium salt solution to the coupling component solution to maintain a consistent pH throughout the reaction.
Presence of Starting Material Impurities - Use high-purity 2-amino-4-chloro-5-methylbenzenesulfonic acid and 3-hydroxy-2-naphthoic acid. Impurities in the starting materials can lead to the formation of colored byproducts.
Incorrect Laking Conditions - Optimize the pH and temperature during the laking process. - Ensure the correct stoichiometry of the metal salt (e.g., barium chloride) is used for complete precipitation.

Q3: The yield of my synthesis is consistently low. What factors could be contributing to this?

Low yields can be attributed to several factors throughout the synthesis process.

Potential Cause Troubleshooting Steps
Incomplete Diazotization - Ensure complete dissolution of the 2-amino-4-chloro-5-methylbenzenesulfonic acid before adding sodium nitrite. - Use a slight excess of sodium nitrite and acid to drive the reaction to completion, but avoid a large excess which can lead to side reactions.
Decomposition of Diazonium Salt - As mentioned previously, strict temperature control during diazotization is critical to prevent loss of the reactive intermediate.[1][2]
Inefficient Coupling Reaction - Optimize the pH of the coupling reaction to maximize the formation of the desired product. - Ensure thorough mixing during the coupling reaction to facilitate contact between the reactants.
Losses During Laking and Filtration - Ensure complete precipitation during the laking step by adjusting the pH and allowing sufficient time for the pigment to form. - Use appropriate filtration techniques to minimize loss of the fine pigment particles.

Experimental Protocols

1. Diazotization of 2-Amino-4-chloro-5-methylbenzenesulfonic acid

  • Materials: 2-Amino-4-chloro-5-methylbenzenesulfonic acid, Sodium Nitrite, Hydrochloric Acid, Ice.

  • Procedure:

    • Suspend 2-amino-4-chloro-5-methylbenzenesulfonic acid in water and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add concentrated hydrochloric acid while maintaining the temperature below 5 °C.

    • Prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution dropwise to the suspension of the amine hydrochloride, ensuring the temperature does not exceed 5 °C.[3]

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

    • Test for the presence of excess nitrous acid using starch-iodide paper.

2. Azo Coupling Reaction

  • Materials: Diazonium salt solution, 3-Hydroxy-2-naphthoic acid, Sodium Hydroxide.

  • Procedure:

    • Dissolve 3-hydroxy-2-naphthoic acid in a dilute sodium hydroxide solution.

    • Cool the solution to the desired coupling temperature (typically below 10 °C).

    • Slowly add the previously prepared cold diazonium salt solution to the 3-hydroxy-2-naphthoic acid solution with vigorous stirring.

    • Maintain the pH of the reaction mixture within the optimal range for coupling throughout the addition.

    • Continue stirring for several hours to ensure the completion of the coupling reaction.

3. Laking Process

  • Materials: Azo dye solution, Barium Chloride (or Calcium Chloride), pH adjusting agents.

  • Procedure:

    • Heat the azo dye solution to the specified laking temperature.

    • Prepare a solution of barium chloride.

    • Slowly add the barium chloride solution to the hot dye solution with constant stirring.

    • Adjust the pH of the mixture to the optimal range for precipitation.

    • Allow the pigment to precipitate and age for a defined period to achieve the desired crystal form and particle size.

    • Filter the pigment, wash thoroughly with water to remove soluble salts, and dry.

Process Visualization

To better understand the synthesis and potential for side reactions, the following diagrams illustrate the key pathways and a troubleshooting workflow.

Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_laking Laking A 2-Amino-4-chloro-5- methylbenzenesulfonic acid B Diazonium Salt A->B NaNO2, HCl 0-5 °C Decomposition Decomposition Products (e.g., Phenols) B->Decomposition > 5 °C D C.I. 15860 (Soluble Dye) B->D Isomers Isomeric Impurities B->Isomers Incorrect pH C 3-Hydroxy-2-naphthoic acid C->D C->Isomers F C.I. 15860 Pigment D->F Incomplete Incomplete Precipitation D->Incomplete Incorrect pH/ Stoichiometry E Barium Chloride E->F Troubleshooting_Workflow Start Problem Identified (e.g., Off-Color, Low Yield) Check_Diazo Review Diazotization Step Start->Check_Diazo Check_Temp Temperature > 5°C? Check_Diazo->Check_Temp Check_Coupling Review Coupling Step Check_Temp->Check_Coupling No Solution_Temp Action: Improve Cooling & Use Diazonium Salt Promptly Check_Temp->Solution_Temp Yes Check_pH_Coupling Incorrect Coupling pH? Check_Coupling->Check_pH_Coupling Check_Laking Review Laking Step Check_pH_Coupling->Check_Laking No Solution_pH_Coupling Action: Optimize & Monitor pH During Coupling Check_pH_Coupling->Solution_pH_Coupling Yes Check_pH_Laking Incorrect Laking pH/ Stoichiometry? Check_Laking->Check_pH_Laking Solution_pH_Laking Action: Adjust pH & Verify Reagent Amounts Check_pH_Laking->Solution_pH_Laking Yes Analyze Analyze Impurities (e.g., HPLC) Check_pH_Laking->Analyze No

References

Technical Support Center: Purification of Crude Pigment Red 52

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of crude Pigment Red 52.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the purification of crude Pigment Red 52.

Q1: What are the most common impurities in crude Pigment Red 52?

A1: The primary impurities in crude Pigment Red 52 typically include:

  • Inorganic Salts: Sodium chloride (NaCl) is a common byproduct of the synthesis process.[1]

  • Unreacted Starting Materials: Residual amounts of 2-Amino-5-chloro-p-toluenesulfonic acid and β-oxynaphthoic acid may be present.[1]

  • Isomeric Impurities: Pigment Red 48, an isomer of Pigment Red 52, can be a potential impurity.[2][3]

  • Other Synthesis Byproducts: Depending on the precise reaction conditions, other related azo compounds or degradation products may be formed in small quantities.

Q2: My purified Pigment Red 52 has a dull or brownish tint instead of a vibrant red. What could be the cause?

A2: A color deviation in purified Pigment Red 52 can be attributed to several factors:

  • Residual Impurities: The presence of colored organic impurities, including isomers or byproducts from side reactions, can significantly impact the final shade.

  • pH Variations: The color of many azo pigments is sensitive to pH. Exposure to acidic or strongly basic conditions during purification or drying can cause a color shift. For many red pigments, a neutral to slightly alkaline pH is optimal for maintaining color stability.

  • Particle Size and Crystal Form: The size and crystalline structure of the pigment particles influence its color properties. Agglomeration of particles or changes in the crystal lattice during purification can lead to a less vibrant color.

  • Thermal Degradation: Excessive heat during drying or certain purification steps can lead to the degradation of the pigment, resulting in a color change.

Q3: I am experiencing a significantly low yield after the purification process. What are the potential reasons for this?

A3: Low recovery of Pigment Red 52 can be a common issue. Consider the following potential causes:

  • Sub-optimal Solvent Selection for Recrystallization: The chosen solvent may have too high a solubility for the pigment at lower temperatures, leading to a significant amount of product remaining in the mother liquor. Conversely, if the pigment's solubility is too low at the solvent's boiling point, a large volume of solvent will be required, which can also lead to losses during filtration and handling.

  • Incomplete Precipitation: If performing a precipitation-based purification, factors such as pH, temperature, and the concentration of the precipitating agent need to be carefully controlled to ensure complete precipitation of the pigment.

  • Losses During Filtration and Washing: Multiple filtration and washing steps can lead to mechanical losses of the product. Ensure that the filter medium is appropriate for the particle size of the pigment and that washing volumes are optimized to remove impurities without dissolving a significant amount of the product.

  • Degradation of the Pigment: As mentioned in the previous question, exposure to harsh pH conditions or high temperatures can degrade the pigment, leading to a lower overall yield of the desired product.

Section 2: Troubleshooting Guides

This section provides a question-and-answer style guide to troubleshoot specific problems encountered during the purification of crude Pigment Red 52.

Problem Possible Cause Troubleshooting Steps
Persistent presence of inorganic salts (e.g., NaCl) after purification. Inadequate washing of the crude or purified pigment.1. Hot Water Wash: Wash the pigment cake thoroughly with hot deionized water on the filter. The higher temperature increases the solubility of most inorganic salts. 2. Reslurrying: For heavily contaminated material, reslurry the pigment in hot deionized water, stir for a period, and then refilter. 3. Conductivity Check: Monitor the conductivity of the filtrate during washing. Continue washing until the conductivity approaches that of the deionized water being used.
Color of the purified pigment is inconsistent between batches. Variations in pH during the final precipitation or washing steps. Inconsistent drying temperature or duration.1. Standardize pH: Carefully control and record the pH at the end of the synthesis and during any pH-dependent purification steps.[1] 2. Controlled Drying: Implement a standardized drying protocol with a consistent temperature and duration. Avoid excessive heat which can cause color changes.
Low purity of the final product, with organic impurities still present. The chosen purification method (e.g., simple washing) is not effective for removing certain organic impurities.1. Recrystallization: Employ a recrystallization step. A suitable solvent should dissolve the pigment at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor. Dimethyl sulfoxide (DMSO) has been used for the crystallization of Pigment Red 52.[1] 2. Solvent Washing/Soaking: Wash or soak the crude pigment in a solvent that selectively dissolves the impurities but not the pigment. The choice of solvent will depend on the nature of the impurities. 3. Column Chromatography: For small-scale, high-purity requirements, column chromatography can be an effective, albeit more complex, method for separating the pigment from closely related impurities.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the purification of Pigment Red 52.

Protocol 1: Synthesis of Crude Pigment Red 52

This protocol is based on a literature procedure for the synthesis of Pigment Red 52.[1]

Materials:

  • 2-Amino-5-chloro-p-toluenesulfonic acid

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Amidosulfonic acid

  • β-oxynaphthoic acid

  • Deionized water

Procedure:

  • Dissolve 2-Amino-5-chloro-p-toluenesulfonic acid (0.1 mol) and sodium hydroxide (6.4 g) in 500 ml of water.

  • Cool the solution to 278 K.

  • Add concentrated hydrochloric acid (40 ml) followed by a solution of sodium nitrite (7.2 g) in 100 ml of water.

  • Stir the resulting suspension for 30 minutes.

  • Add amidosulfonic acid portion-wise until all excess nitrous acid is destroyed (test with starch-iodide paper).

  • In a separate vessel, prepare a solution of β-oxynaphthoic acid (0.1 mol) and sodium hydroxide (20.1 g) in 550 ml of water.

  • Slowly add the diazonium salt suspension to the β-oxynaphthoic acid solution, maintaining the temperature at 278 K and the pH between 9 and 11 by adding 2 M NaOH solution as needed.

  • After the addition is complete, allow the solution to warm to room temperature and then heat to 353 K for 30 minutes.

  • Neutralize the red suspension with 2 M HCl.

  • Filter the precipitate, wash the red powder with water, and dry at 323 K.

Protocol 2: Purification of Crude Pigment Red 52 by Crystallization

This protocol describes a method for obtaining high-purity crystals of Pigment Red 52.[1]

Materials:

  • Crude Pigment Red 52

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Dissolve the crude Pigment Red 52 (0.59 g) in DMSO (60 ml). Gentle heating may be required to facilitate dissolution.

  • Transfer the solution to a glass vessel.

  • Place this vessel inside a larger, sealed container that contains a separate volume of water (100 ml).

  • Allow the setup to stand at room temperature for an extended period (e.g., 20 days). During this time, water vapor will slowly diffuse into the DMSO solution, gradually reducing the solubility of the pigment and promoting the formation of high-quality crystals.

  • Collect the single crystals that have formed in the solution.

Section 4: Data Presentation

The following table summarizes the key starting materials for the synthesis of Pigment Red 52.

Starting Material Molecular Formula Molar Mass ( g/mol ) Role in Synthesis
2-Amino-5-chloro-p-toluenesulfonic acidC₇H₈ClNO₃S221.66Diazo component
β-oxynaphthoic acidC₁₁H₈O₃188.18Coupling component

Section 5: Visualizations

Diagram 1: Synthesis Workflow of Pigment Red 52

Synthesis Workflow of Pigment Red 52 A Dissolution of 2-Amino-5-chloro-p-toluenesulfonic acid and NaOH in water B Diazotization (Addition of HCl and NaNO2 at 278 K) A->B Cooling C Quenching of excess nitrous acid (Amidosulfonic acid) B->C E Azo Coupling (Mixing diazonium salt and coupling component at 278 K, pH 9-11) C->E Slow addition D Preparation of Coupling Component (β-oxynaphthoic acid and NaOH in water) D->E F Heating (353 K for 30 min) E->F Warming to RT G Neutralization (Addition of 2 M HCl) F->G H Isolation (Filtration, Washing, and Drying) G->H I Crude Pigment Red 52 H->I

Caption: A flowchart illustrating the key stages in the synthesis of crude Pigment Red 52.

Diagram 2: Purification Workflow for Crude Pigment Red 52

Purification Workflow for Crude Pigment Red 52 Crude Crude Pigment Red 52 Wash Washing with Hot Water Crude->Wash To remove inorganic salts Analysis Purity Analysis (e.g., HPLC, TLC, Spectroscopy) Wash->Analysis Recrystallize Recrystallization from DMSO/Water Pure Purified Pigment Red 52 Recrystallize->Pure SolventWash Solvent Washing (e.g., with Ethanol) SolventWash->Pure Analysis->Recrystallize If organic impurities persist Analysis->SolventWash Alternative for specific impurities Analysis->Pure If purity is acceptable

Caption: A decision-making workflow for the purification of crude Pigment Red 52.

References

Technical Support Center: Enhancing the Thermal Stability of Azo Pigments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the thermal stability of azo pigments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My azo pigment is degrading at a lower temperature than expected. What are the potential causes?

Several factors can contribute to the premature thermal degradation of azo pigments. These can be broadly categorized as intrinsic factors related to the molecule's structure and extrinsic factors related to the experimental conditions and sample purity.

  • Purity of the Pigment: The presence of impurities from the synthesis, such as unreacted starting materials or by-products, can significantly lower the decomposition temperature. It is crucial to ensure the high purity of your pigment.

  • Crystal Form (Polymorphism): Azo pigments can exist in different crystal forms (polymorphs), each with a unique thermal stability profile. The formation of a less stable polymorph during synthesis or processing can lead to a lower degradation temperature.

  • Molecular Structure: The inherent thermal stability of an azo pigment is dictated by its chemical structure. The presence of certain functional groups can either enhance or reduce stability.

  • Environmental Factors: The experimental environment, including the presence of oxygen, moisture, and the nature of the solvent or polymer matrix, can influence the degradation pathway and onset temperature.

Q2: How do different chemical substituents on the aromatic rings affect the thermal stability of my azo pigment?

The electronic nature of substituent groups on the aromatic rings of an azo pigment has a profound impact on its thermal stability.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing. EWGs can enhance the dissociation of the phenyl-nitrogen bond, which is often a key step in the thermal degradation of azo pigments.[1] This can lead to a lower decomposition temperature.

  • Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) are electron-donating. In contrast to EWGs, EDGs can inhibit the dissociation of the phenyl-nitrogen bond, thereby increasing the thermal stability of the azo pigment.[1]

Q3: My TGA/DSC results are inconsistent. What are some common pitfalls in thermal analysis of azo pigments?

Inconsistent results in Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) can often be traced back to experimental parameters.

  • Heating Rate: A faster heating rate can shift the decomposition temperature to a higher value. It is important to use a consistent and appropriate heating rate for all measurements to ensure comparability.

  • Sample Preparation: The way the sample is packed into the crucible can affect heat transfer and, consequently, the results. Ensure a consistent sample mass and packing density.

  • Atmosphere: The gas atmosphere (e.g., inert like nitrogen or reactive like air) has a significant impact on the degradation mechanism. Oxidative decomposition in air will occur at different temperatures than pyrolysis in a nitrogen atmosphere.

  • Crucible Material: Ensure the crucible material does not react with your sample at elevated temperatures.

Q4: What strategies can I employ to enhance the thermal stability of my azo pigment?

Several strategies can be used to improve the heat resistance of azo pigments:

  • Purification: Removing impurities through techniques like recrystallization is a critical first step.

  • Structural Modification:

    • Dimerization: Increasing the molecular weight by creating dimeric structures can enhance thermal stability. For example, a dimeric azo pyridone derivative (APY-D) showed a decomposition temperature of 266°C, which was 18°C higher than its monomeric counterpart (APY-M) at 248°C.[2]

    • Introduction of Stabilizing Moieties: Incorporating groups that can form intramolecular hydrogen bonds can increase the rigidity of the molecule and its resistance to thermal decomposition.

  • Use of Stabilizers: Additives can be incorporated into the formulation to protect the pigment from thermal degradation. These can include:

    • Antioxidants: To prevent oxidative degradation.

    • UV Absorbers and Hindered Amine Light Stabilizers (HALS): While primarily for photostability, they can also contribute to overall stability.

  • Encapsulation: Encapsulating the pigment in a thermally stable matrix can provide a protective barrier.

Data Presentation

Table 1: Decomposition Temperatures of Selected Azo Pyridone Derivatives

CompoundStructureDecomposition Temperature (Td)Reference
Disperse Yellow 241 (Commercial)Monomer216 °C[2]
APY-MMonomer248 °C[2]
APY-DDimer266 °C[2]

Table 2: Thermal Behavior of Bis-Azo Compounds of Anthracene

CompoundMelting PointOnset of Decomposition (in air)Reference
BPA224.4 °C~250 °C[3]
BTA225.3 °C~250 °C[3]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of Azo Pigments

This protocol outlines the general procedure for assessing the thermal stability of azo pigments using TGA and DSC.

1. Instrument Preparation and Calibration:

  • Ensure the TGA/DSC instrument is clean and calibrated according to the manufacturer's guidelines.
  • Perform a baseline run with empty crucibles to subtract any instrumental drift.

2. Sample Preparation:

  • Accurately weigh 3-5 mg of the dry, purified azo pigment into a clean TGA/DSC crucible.
  • Ensure the sample is evenly distributed at the bottom of the crucible.

3. Experimental Parameters:

  • Atmosphere: Use a nitrogen purge at a flow rate of 20-50 mL/min for pyrolysis studies or air for oxidative stability studies.
  • Temperature Program:
  • Equilibrate the sample at 30 °C.
  • Ramp the temperature from 30 °C to 600 °C (or a higher temperature if needed) at a constant heating rate of 10 °C/min.
  • Data Acquisition: Record the sample weight (TGA) and heat flow (DSC) as a function of temperature.

4. Data Analysis:

  • TGA Curve: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. The temperature at 5% weight loss (Td5) is often reported.
  • DSC Curve: Identify endothermic peaks (melting) and exothermic peaks (decomposition). The peak temperature of the exothermic event corresponds to the maximum rate of decomposition.

Protocol 2: Recrystallization for Purification of Azo Pigments

This protocol provides a general method for purifying azo pigments to improve their thermal stability.

1. Solvent Selection:

  • The ideal solvent should dissolve the azo pigment sparingly at room temperature but have high solubility at an elevated temperature.
  • Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
  • Common solvents to test include ethanol, methanol, acetone, toluene, or mixtures with water.

2. Dissolution:

  • Place the crude azo pigment in a flask.
  • Add a minimal amount of the selected solvent.
  • Gently heat the mixture with stirring until the pigment completely dissolves.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • If crystallization does not occur, you can induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal.
  • Further cooling in an ice bath can increase the yield of the purified crystals.

5. Isolation and Drying:

  • Collect the purified crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
  • Dry the purified crystals in a vacuum oven at a temperature well below the melting or decomposition point.

Visualizations

Thermal_Degradation_Pathway Azo_Pigment Azo Pigment (Stable State) Initiation Initiation: Bond Cleavage Azo_Pigment->Initiation Energy > Bond Dissociation Energy Heat Heat (Thermal Energy Input) Heat->Initiation Radicals Formation of Aromatic Radicals Initiation->Radicals Propagation Propagation: Chain Reactions Radicals->Propagation Degradation_Products Degradation Products (e.g., Aromatic Amines, N₂) Propagation->Degradation_Products

Caption: General pathway for the thermal degradation of azo pigments.

Troubleshooting_Workflow Start Start: Low Thermal Stability Observed Check_Purity 1. Check Purity (e.g., NMR, HPLC, Elemental Analysis) Start->Check_Purity Pure Is the pigment pure? Check_Purity->Pure Purify 2. Purify Pigment (e.g., Recrystallization) Pure->Purify No Analyze_Structure 4. Analyze Molecular Structure Pure->Analyze_Structure Yes Re_analyze 3. Re-analyze Thermal Stability (TGA/DSC) Purify->Re_analyze Re_analyze->Check_Purity Stable_Structure Does the structure favor stability? Analyze_Structure->Stable_Structure Modify_Structure 5. Modify Structure - Increase Molecular Weight - Add Stabilizing Groups Stable_Structure->Modify_Structure No Add_Stabilizers 6. Add Stabilizers - Antioxidants - Encapsulating agents Stable_Structure->Add_Stabilizers Yes Modify_Structure->Re_analyze End End: Improved Thermal Stability Add_Stabilizers->End

Caption: Workflow for troubleshooting low thermal stability in azo pigments.

Stabilization_Strategy_Decision Start Goal: Enhance Thermal Stability Synthetic_Modification Is synthetic modification feasible? Start->Synthetic_Modification Formulation_Change Is changing the formulation an option? Synthetic_Modification->Formulation_Change No Modify_Molecule Modify Molecular Structure: - Dimerization - Introduce EDGs - Add H-bonding sites Synthetic_Modification->Modify_Molecule Yes Incorporate_Additives Incorporate Additives: - Heat Stabilizers - Antioxidants Formulation_Change->Incorporate_Additives Yes Matrix_Modification Modify Matrix: - Use a more stable polymer - Encapsulation Formulation_Change->Matrix_Modification Yes No_Action Limited Options: Accept current stability Formulation_Change->No_Action No

Caption: Decision tree for selecting a stabilization strategy for azo pigments.

References

Technical Support Center: Synthesis of Pigment Red 52

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Pigment Red 52, with a specific focus on the critical role of pH control.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Pigment Red 52?

A1: The synthesis of Pigment Red 52 typically involves a two-step process:

  • Diazotization: An aromatic amine, such as 2-amino-5-chloro-p-toluenesulfonic acid, is reacted with a source of nitrous acid (commonly generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, typically β-oxynaphthoic acid. This reaction is highly dependent on pH. The resulting product is the sodium salt of the pigment.[1] For many commercial applications, this is followed by a "laking" step, where the soluble sodium salt is converted to an insoluble calcium or manganese salt to form the final pigment.[2]

Q2: Why is pH control so critical in the synthesis of Pigment Red 52?

A2: pH is a master variable in the synthesis of azo pigments like Pigment Red 52 for several reasons:

  • Coupling Reaction Rate and Selectivity: The coupling reaction is an electrophilic substitution where the diazonium ion attacks the coupling component. The reactivity of the coupling component is highly pH-dependent. An alkaline pH is generally required to deprotonate the coupling agent (β-oxynaphthoic acid), making it more reactive.

  • Pigment Properties: The pH during and after the coupling reaction significantly influences the final physical properties of the pigment, including particle size, particle size distribution, crystalline form (morphology), and ultimately, the color characteristics such as hue and brightness.[2][3]

  • Laking/Precipitation: The conversion of the soluble sodium salt to the insoluble calcium salt is pH-dependent. Proper pH ensures complete precipitation and the formation of a stable pigment.[2]

Q3: What is the optimal pH for the coupling reaction?

A3: The optimal pH for the coupling reaction is in the alkaline range. Different protocols specify slightly different optimal conditions, which may depend on the precise starting materials and desired final pigment characteristics. Generally, a pH between 8.5 and 11 is recommended.[1][2] It is crucial to maintain a stable pH during the addition of the diazonium salt solution.[1]

Q4: How does incorrect pH affect the final pigment?

A4: Deviations from the optimal pH range can lead to several undesirable outcomes:

  • Incorrect Color Shade: The final color of the pigment can be significantly altered. For instance, in the related Pigment Red 57:1, higher acidity resulted in a brighter, more yellowish-red color.[2]

  • Poor Yield: If the pH is too low, the coupling reaction may be slow or incomplete, leading to a lower yield.

  • Undesirable Particle Size/Morphology: The pH conditions during precipitation affect the crystal growth and aggregation of the pigment particles.[2][3] This can impact properties like dispersibility and opacity.

  • Impurity Formation: Incorrect pH can promote side reactions, leading to the formation of impurities that can be difficult to remove.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Pigment Yield The pH of the coupling solution was too low (not sufficiently alkaline), leading to an incomplete reaction.Ensure the pH of the coupling solution is within the recommended range (e.g., 9-11) before and during the addition of the diazonium salt.[1] Use a calibrated pH meter and make additions of a base solution (e.g., 2M NaOH) as needed.
The temperature of the diazotization reaction was too high, causing decomposition of the diazonium salt.Maintain the temperature of the diazotization reaction at or below 5°C (278 K).[1]
Incorrect Color Shade (e.g., too yellow, dull) The pH during the coupling or laking step was outside the optimal range.Tightly control the pH during the coupling reaction. For some related pigments, variations in pH have been shown to alter the color shade.[2][3]
The pigment was not fully converted to its calcium salt form during the laking step.Ensure the pH is alkaline during the addition of the calcium chloride solution to facilitate the salt exchange.[2]
Poor Dispersibility or Agglomeration The pH conditions during precipitation were not optimal, leading to poor particle formation.The pH balance during the final coupling and laking reactions is critical for the aggregate structure and morphology of the pigment particles.[2] Review and optimize the pH control at this stage.
Inconsistent Batch-to-Batch Results Fluctuations in pH and temperature between batches.Implement strict process controls for pH and temperature at all critical steps. The batch nature of the process requires careful monitoring to ensure reproducibility.[4]
Inaccurate pH measurements.Use a pH probe suitable for the reaction mixture, which may be a slurry. Ensure the probe is clean and properly calibrated before each use.

Quantitative Data Summary

The following table summarizes the pH and temperature conditions cited in various protocols for the synthesis of Pigment Red 52 and related pigments. These values should be used as a starting point for optimization.

Parameter Value Stage of Synthesis Reference
pH 9 - 11Coupling Reaction[1]
pH 8.5 (Standard)Coupling Reaction[2]
pH 7.5, 8.5, 9.5 (Tested Levels)Coupling Reaction[2]
pH 10, then adjusted to 8Coupling Reaction[5]
pH 11, then adjusted to 8Coupling Reaction[5]
pH 9.5, then adjusted to 7.5Coupling Reaction[5]
Temperature 278 K (5 °C)Diazotization[1]
Temperature < 30 °CCoupling Reaction[5]

Experimental Protocols

Detailed Methodology for Pigment Red 52 Synthesis

This protocol is a generalized procedure based on published methods.[1] Researchers should optimize conditions for their specific requirements.

Materials:

  • 2-Amino-5-chloro-p-toluenesulfonic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Sodium nitrite (NaNO₂)

  • Amidosulfonic acid

  • β-Oxynaphthoic acid

  • Deionized water

Procedure:

  • Preparation of the Diazo Component: a. Dissolve 2-amino-5-chloro-p-toluenesulfonic acid and sodium hydroxide in deionized water. b. Cool the solution to 5°C (278 K) in an ice bath. c. Slowly add concentrated hydrochloric acid, followed by a solution of sodium nitrite in water, keeping the temperature at 5°C. d. Stir the resulting suspension for 30 minutes at 5°C. e. Add a small amount of amidosulfonic acid to destroy any excess nitrous acid.

  • Preparation of the Coupling Component: a. In a separate vessel, dissolve β-oxynaphthoic acid and a sufficient amount of sodium hydroxide in deionized water to create a solution.

  • The Coupling Reaction (Critical pH Step): a. Maintain the temperature of the coupling component solution as specified by your optimized protocol. b. Crucially, adjust the pH of the coupling solution to the desired alkaline range (e.g., pH 9-11) using a 2M NaOH solution. [1] c. Slowly add the diazonium salt suspension (from step 1) dropwise to the coupling component solution while stirring vigorously. d. Continuously monitor the pH during the addition and add 2M NaOH as needed to maintain the target alkaline pH. e. After the addition is complete, allow the mixture to warm to room temperature and then heat as required by the specific protocol (e.g., to 80°C for 30 minutes).[1]

  • Neutralization and Isolation: a. After the reaction is complete, cool the red suspension. b. Neutralize the suspension with 2M HCl. c. Filter the resulting red precipitate. d. Wash the filter cake thoroughly with deionized water to remove any residual salts. e. Dry the pigment at an appropriate temperature (e.g., 50°C).[1]

Visualizations

Pigment_Red_52_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_post_processing Step 3: Post-Processing A Aromatic Amine (2-amino-5-chloro-p- toluenesulfonic acid) C Diazonium Salt Suspension A->C  T ≤ 5°C B NaNO₂ + HCl B->C  T ≤ 5°C F Coupling Reaction C->F  Vigorous Stirring D Coupling Component (β-oxynaphthoic acid) D->F E pH Adjustment (NaOH Solution) E->F  pH 9-11 (Critical) G Crude Pigment (Sodium Salt) F->G H Neutralization (HCl) G->H I Filtration & Washing H->I J Drying I->J K Final Pigment Red 52 J->K

Caption: Workflow for the synthesis of Pigment Red 52.

pH_Troubleshooting_Logic Start Problem with Pigment Synthesis Color Is the color shade incorrect? Start->Color Yield Is the yield low? Start->Yield Color->Yield No CheckCouplingpH_Color Verify Coupling pH (Target: 9-11) Color->CheckCouplingpH_Color Yes CheckCouplingpH_Yield Verify Coupling pH (Target: 9-11) Yield->CheckCouplingpH_Yield Yes CheckLakingpH Verify Laking Step pH (Alkaline) CheckCouplingpH_Color->CheckLakingpH pH OK Solution1 Adjust pH control procedure. Re-calibrate pH meter. CheckCouplingpH_Color->Solution1 pH Incorrect CheckLakingpH->Solution1 pH Incorrect CheckDiazoTemp Verify Diazotization Temp (Target: ≤ 5°C) CheckCouplingpH_Yield->CheckDiazoTemp pH OK CheckCouplingpH_Yield->Solution1 pH Incorrect Solution2 Improve temperature control. Use efficient ice bath. CheckDiazoTemp->Solution2 Temp Incorrect

Caption: Troubleshooting logic for pH issues in synthesis.

References

impact of impurities on Pigment Red 52 quality

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pigment Red 52. This resource is designed for researchers, scientists, and professionals in drug development and other fields who utilize Pigment Red 52 in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to the impact of impurities on pigment quality.

Frequently Asked Questions (FAQs)

Q1: What is Pigment Red 52 and what are its primary applications?

A1: Pigment Red 52 (P.R. 52) is a monoazo pigment. It primarily serves as an intermediate in the synthesis of its laked versions, Pigment Red 52:1 (calcium salt) and Pigment Red 52:2 (manganese salt).[1] These laked pigments are widely used for coloring printing inks (especially solvent-based), paints, and coatings due to their high transparency, gloss, and good solvent resistance.[2][3][4]

Q2: What are the most common impurities in Pigment Red 52?

A2: Common impurities in Pigment Red 52 can originate from the synthesis process. These include:

  • Inorganic Salts: Sodium chloride (NaCl) is a frequent impurity resulting from the synthesis and precipitation process.[1]

  • Unreacted Starting Materials: Residual amounts of 2-Amino-5-chloro-p-toluenesulfonic acid and β-oxynaphthoic acid may be present.[1]

  • Isomers: Isomers such as Pigment Red 48, which differs by the positions of the CH₃ and Cl substituents, can be a potential impurity.[1]

  • By-products: Unwanted products from side reactions during the diazotization or coupling stages.

Q3: How can impurities affect the quality and performance of Pigment Red 52?

A3: Impurities can significantly impact the physicochemical properties of Pigment Red 52, leading to issues such as:

  • Color Deviation: Impurities can alter the pigment's shade, brightness, and color strength.

  • Reduced Stability: The presence of contaminants can decrease the pigment's lightfastness, weather resistance, and heat stability, causing it to fade or degrade under certain conditions.[5]

  • Poor Dispersibility: Inorganic salts and other impurities can lead to particle agglomeration, affecting the pigment's compatibility and dispersion within a medium like ink or paint.[5][6] This can result in uneven color and reduced gloss in the final product.[5]

  • Altered Physical Properties: Impurities might affect the crystal structure, particle size, and morphology of the pigment, which are critical for its application performance.[6]

Q4: What are the key differences between Pigment Red 52, Pigment Red 52:1, and Pigment Red 52:2?

A4: The core difference lies in their chemical composition. Pigment Red 52 is the disodium salt of the azo acid.[1] Pigment Red 52:1 is the calcium salt, and Pigment Red 52:2 is the manganese salt.[2][3] This process of converting the sodium salt to a less soluble metal salt is known as "laking." The change in the metal ion (Ca²⁺ or Mn²⁺) influences the final properties of the pigment, such as its exact color shade, stability, and recommended applications. For instance, P.R. 52:1 is noted for its use in various inks, while P.R. 52:2 is often recommended for industrial and decorative paints.[2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Pigment Red 52.

Q1: My Pigment Red 52 batch shows a significant color deviation from the standard. What is the likely cause?

A1: Color deviation is a common issue often linked to impurities or variations in the pigment's physical properties.

  • Presence of Isomers or By-products: Synthesis side-reactions can produce isomers or other colored organic molecules that shift the final hue.

  • Particle Size and Distribution: The size and shape of pigment particles influence their light-scattering properties and, consequently, their color. Impurities can interfere with crystal growth, leading to variations in particle size and a different color shade.[6]

  • Inorganic Salts: High concentrations of salts like NaCl can affect the laking process and subsequent particle aggregation, impacting color characteristics.[1][6]

To troubleshoot, we recommend a comparative analysis of the deviant batch against a standard reference sample using techniques like HPLC to check for organic impurities and Particle Size Analysis to assess physical characteristics.

Q2: The pigment exhibits poor dispersibility and forms aggregates in my formulation. Why is this happening?

A2: Poor dispersion is often caused by residual inorganic salts or improper surface treatment of the pigment.

  • High Salt Content: Residual salts from the synthesis process, such as sodium chloride, increase the ionic strength of the pigment and can lead to flocculation and agglomeration.[6] This results in poor dispersion and can cause issues like uneven color distribution and reduced gloss in coatings.[5]

  • Particle Morphology: The crystal shape and surface energy of the pigment particles play a crucial role in their interaction with the vehicle. Impurities can alter these properties, leading to compatibility issues.

We suggest washing the pigment to remove water-soluble impurities and characterizing the salt content via conductivity measurements of an aqueous pigment suspension.

Q3: I am observing poor heat stability in my final application. Can impurities in Pigment Red 52 be the cause?

A3: Yes, impurities can compromise the thermal stability of the pigment. Organic impurities, such as unreacted starting materials or by-products, may have lower decomposition temperatures than the pigment itself.[5] These can act as catalysts, accelerating the degradation of the pigment at elevated temperatures, leading to color loss or changes in the final product.[5] A thermogravimetric analysis (TGA) of the pigment can help determine its thermal stability and reveal the presence of volatile impurities.

Q4: My analytical data (XRD, FTIR) shows unexpected peaks. How can I identify the source?

A4: Unexpected peaks in analytical data point to the presence of impurities. A multi-technique approach is best for identification:

  • XRD: Additional peaks in an X-ray diffraction pattern suggest the presence of a different crystalline phase. This is highly effective for identifying inorganic salt impurities like NaCl, which have distinct and well-documented diffraction patterns.[7]

  • FTIR: Fourier-Transform Infrared Spectroscopy can detect impurities with different functional groups than the pigment. For example, the presence of starting materials would result in characteristic peaks not belonging to the final pigment structure.[8]

  • SEM-EDX: Scanning Electron Microscopy coupled with Energy-Dispersive X-ray Spectroscopy can provide morphological information and elemental analysis, which can help identify inorganic impurities or elemental contaminants.[8]

The diagram below illustrates a logical workflow for troubleshooting common issues.

G Troubleshooting Workflow for Pigment Red 52 Quality Issues start Problem Observed color_dev Color Deviation start->color_dev dispersion Poor Dispersion start->dispersion stability Poor Heat Stability start->stability cause_color Potential Cause: - Organic Impurities/Isomers - Incorrect Particle Size color_dev->cause_color cause_disp Potential Cause: - High Inorganic Salt Content - Particle Agglomeration dispersion->cause_disp cause_stab Potential Cause: - Thermally Labile  Organic Impurities stability->cause_stab analysis_color Analysis: 1. HPLC/GC-MS 2. Particle Size Analysis cause_color->analysis_color analysis_disp Analysis: 1. Conductivity Measurement 2. SEM cause_disp->analysis_disp analysis_stab Analysis: 1. TGA cause_stab->analysis_stab solution Implement Corrective Action: - Modify Synthesis/Purification - Adjust Formulation analysis_color->solution analysis_disp->solution analysis_stab->solution

Caption: Troubleshooting workflow for Pigment Red 52.

Impact of Impurities on Quality Parameters

The following table summarizes the potential effects of different impurity types on key quality attributes of Pigment Red 52.

Impurity TypeAffected Quality ParameterPotential Negative Impact
Organic (Isomers, By-products) Color Strength & ShadeDullness, shift in hue (e.g., more yellowish or bluish).
Heat StabilityLower decomposition temperature, leading to color fade at high T.[5]
LightfastnessAccelerated degradation upon exposure to light.[5]
Inorganic (e.g., NaCl, CaCl₂) DispersibilityParticle agglomeration, leading to poor dispersion.[6]
Color & GlossUneven color distribution and lower gloss in final application.[5]
Electrical ConductivityHigh conductivity in ink formulations, causing printing defects.[6]
Unreacted Starting Materials Purity & PerformanceReduced overall pigment purity and unpredictable performance.
Toxicity ProfilePotential for increased toxicity or skin sensitization.

Experimental Protocols

Below are simplified protocols for key experiments to analyze the quality and purity of Pigment Red 52.

Protocol 1: Analysis of Organic Impurities by HPLC

Objective: To separate and identify unreacted starting materials, isomers, and organic by-products.

Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the Pigment Red 52 sample and dissolve it in 10 mL of a suitable solvent (e.g., Dimethylformamide or a mixture of methanol and water). Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 0.1% formic acid in water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength corresponding to the max absorbance of the pigment and expected impurities (e.g., scanning from 250-600 nm).

    • Injection Volume: 10 µL.

  • Analysis: Run a blank (solvent), a standard of pure Pigment Red 52 (if available), and the sample solution. Compare the chromatograms to identify peaks that are not present in the standard.

Protocol 2: Analysis of Crystalline Purity by XRD

Objective: To identify the crystalline phase of the pigment and detect crystalline inorganic impurities like NaCl.

Methodology:

  • Sample Preparation: Grind the dry pigment powder to a fine, homogenous consistency using a mortar and pestle.[9]

  • Instrument Setup:

    • X-ray Source: Typically Cu-Kα radiation.

    • Scan Range (2θ): 5° to 80°.

    • Scan Speed: 1-2°/minute.

  • Data Acquisition: Place the powdered sample on the sample holder and run the analysis.

  • Analysis: Compare the resulting diffractogram with reference patterns from a database (e.g., ICDD) for Pigment Red 52 and potential impurities like sodium chloride to identify the phases present.[7]

Experimental and Analytical Workflow

The diagram below outlines a comprehensive workflow for the characterization of Pigment Red 52.

G Analytical Workflow for Pigment Red 52 Characterization sample Pigment Red 52 (Test Batch) organic_analysis Organic Purity Analysis sample->organic_analysis inorganic_analysis Inorganic Purity & Phase ID sample->inorganic_analysis physical_analysis Physical Characterization sample->physical_analysis hplc HPLC / GC-MS organic_analysis->hplc Identify organic impurities ftir FTIR organic_analysis->ftir Confirm functional groups xrd XRD inorganic_analysis->xrd Identify crystalline impurities (salts) sem_edx SEM-EDX inorganic_analysis->sem_edx Elemental analysis & morphology psa Particle Size Analysis physical_analysis->psa Determine particle size & distribution tga TGA physical_analysis->tga Assess thermal stability report Final Quality Report hplc->report ftir->report xrd->report sem_edx->report psa->report tga->report

Caption: Workflow for impurity analysis of Pigment Red 52.

References

Technical Support Center: Pigment Red 52 Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the selection of solvents and troubleshooting for the recrystallization of Pigment Red 52.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing Pigment Red 52?

The primary goal of recrystallization is to purify the solid Pigment Red 52. The process involves dissolving the impure pigment in a suitable hot solvent and then allowing it to cool. As the solution cools, the solubility of the pigment decreases, and it crystallizes out, leaving most of the impurities dissolved in the surrounding solution (mother liquor).[1][2]

Q2: What are the key characteristics of an ideal solvent for the recrystallization of Pigment Red 52?

An ideal solvent for recrystallization should exhibit the following properties:

  • High Temperature Coefficient: It should dissolve the pigment sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[2]

  • Non-reactive: The solvent must not react chemically with Pigment Red 52.[2]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, if possible.

Q3: How do I select a suitable solvent for Pigment Red 52?

Solvent selection is an empirical process that often begins with small-scale solubility tests.[1][3] Based on available data, certain solvents show potential. For instance, dichloromethane shows significantly higher solubility for Pigment Red 52 compared to acetone or ethanol at room temperature, which might make it a less ideal single-solvent choice for recrystallization.[4][5] A good starting point is to test solvents where the pigment has low solubility at room temperature.

Solvent Solubility Data

The following table summarizes the solubility of Pigment Red 52 in various organic solvents at 20°C. This data is crucial for preliminary solvent screening. A solvent with low solubility at room temperature is often a good candidate.

SolventChemical FormulaSolubility at 20°C (g/L)
DichloromethaneCH₂Cl₂30.0[4][5]
AcetoneC₃H₆O0.3[4][5]
Butyl AcetateC₆H₁₂O₂0.3[4][5]
Ethyl AlcoholC₂H₅OH0.1[4][5]

Note: The provided data is for reference only and may vary based on the specific grade and purity of the pigment and solvents.[4][5]

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a standard procedure for purifying Pigment Red 52 using a single solvent.

Workflow for Recrystallization

G A 1. Solvent Selection (Small-scale solubility tests) B 2. Dissolution (Add minimum hot solvent to impure pigment) A->B C 3. Hot Filtration (Optional) (Removes insoluble impurities) B->C D 4. Cooling & Crystallization (Allow filtrate to cool slowly) C->D E 5. Crystal Collection (Vacuum filtration) D->E F 6. Rinsing (Wash crystals with minimal ice-cold solvent) E->F G 7. Drying (Remove residual solvent) F->G H Purified Pigment Red 52 G->H

Caption: General workflow for the recrystallization of Pigment Red 52.

Methodology:

  • Solvent Selection: Based on preliminary tests, choose a solvent in which Pigment Red 52 has low solubility at room temperature but high solubility when hot.

  • Dissolution: Place the impure Pigment Red 52 in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the minimum amount of near-boiling solvent until the pigment is just fully dissolved.[1][3] Adding excess solvent will result in a poor yield.[1]

  • Decolorization (If Necessary): If colored impurities are present and the pure pigment is expected to have a different shade, you may need to decolorize the solution by adding activated carbon.

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the filter funnel.[6]

  • Cooling and Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[1]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Rinsing: While the crystals are still in the funnel, rinse them with a very small amount of ice-cold recrystallization solvent to wash away any adhering mother liquor.[1][3]

  • Drying: Allow the crystals to dry completely in the Büchner funnel with the vacuum on for a few minutes.[2] For a more thorough drying, the crystals can be transferred to a watch glass or placed in a desiccator.

Troubleshooting Guide

Troubleshooting Common Recrystallization Issues

G Start Problem Encountered During Recrystallization Prob1 No Crystals Form Upon Cooling Start->Prob1 Prob2 Pigment 'Oils Out' Instead of Crystallizing Start->Prob2 Prob3 Very Low Yield of Crystals Start->Prob3 Sol1a Induce Crystallization: - Scratch inner wall of flask - Add a 'seed' crystal Prob1->Sol1a If solution appears saturated Sol1b Solution is likely not saturated. Reduce solvent volume by gentle heating/evaporation. Prob1->Sol1b If solution is clear Sol2 Reheat solution to dissolve the oil. Add a small amount of additional solvent. Allow to cool more slowly. Prob2->Sol2 Sol3 Possible Causes: - Too much solvent was added initially - Crystals were rinsed with warm solvent - Premature crystallization during hot filtration Prob3->Sol3

Caption: Decision tree for troubleshooting common recrystallization problems.

Q4: My pigment has "oiled out," forming a liquid layer instead of solid crystals. What should I do?

"Oiling out" occurs when the pigment separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the pigment or if the solution is highly impure.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of extra solvent and then allow the solution to cool much more slowly. Leaving the flask to cool on a surface that is not cold can help.[7]

Q5: The solution has cooled, but no crystals have formed. What is the issue?

This is a common problem, often due to either supersaturation or using too much solvent.[1][7]

  • Supersaturation: The solution contains more dissolved pigment than it should at that temperature.[3] To induce crystallization, you can:

    • Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The tiny scratches provide a surface for crystals to begin forming.[1][3]

    • Add a "seed crystal" of the pure Pigment Red 52, if available.[6]

  • Too Much Solvent: If the solution is not saturated, crystals will not form.

    • Solution: Gently heat the solution to boil off some of the solvent. Then, allow it to cool again. Be careful not to boil away too much solvent.[7]

Q6: My final yield of purified pigment is very low. Why did this happen?

A low yield can be attributed to several factors:

  • Excess Solvent: Using too much solvent during the initial dissolution step is the most common cause of poor yield.[1][7]

  • Incomplete Crystallization: Not cooling the solution to a low enough temperature (e.g., in an ice bath) can leave a significant amount of product dissolved in the mother liquor.

  • Excessive Rinsing: Rinsing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve and wash away some of your product.[1]

  • Premature Crystallization: If the solution cools and forms crystals during a hot filtration step, product will be lost in the filter paper.

References

Validation & Comparative

A Comparative Guide to C.I. Pigment Red 52 and C.I. Pigment Red 57:1 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of C.I. Pigment Red 52 and C.I. Pigment Red 57:1, two chemically related monoazo pigments, to aid in their selection for research applications. The information presented is a synthesis of available technical data and established testing methodologies relevant to a scientific audience.

Introduction

C.I. Pigment Red 52 and C.I. Pigment Red 57:1 are both BONA (β-oxynaphthoic acid) pigments widely used for their vibrant red hues. While structurally similar, their counter-ion differences (sodium for Pigment Red 52 vs. calcium for Pigment Red 57:1) lead to distinct performance characteristics.[1][2] These differences can be critical in research applications ranging from the formulation of colored materials to their potential use in labeling and diagnostics. Azo dyes, the class to which these pigments belong, have a wide range of applications, from traditional dyeing to roles in medicinal chemistry and biomedical sciences.[3][4][5]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these pigments is crucial for their effective application in a research setting.

PropertyC.I. Pigment Red 52C.I. Pigment Red 57:1
C.I. Name Pigment Red 52Pigment Red 57:1
CAS Number 17852-99-2 (Calcium salt)5281-04-9
Chemical Class Monoazo Lake PigmentMonoazo Lake Pigment
Counter-ion Calcium (for 52:1)Calcium
Molecular Formula C18H11CaClN2O6S (for 52:1)C18H12CaN2O6S
Solubility Generally insoluble in water and common organic solvents.Generally insoluble in water and most organic solvents.[6]
Toxicology Data not readily available.Low acute toxicity in rats. No toxic response observed in rats after 30 days of oral administration.[7] Considered to have low hazard potential.[8]

Performance in Research Formulations

The performance of a pigment in a formulation is critical for its successful application. Key parameters for researchers include dispersibility, stability, and lightfastness.

Performance ParameterC.I. Pigment Red 52:1C.I. Pigment Red 57:1
Dispersibility Post-synthesis micronization can achieve a D50 of less than 500 nm, crucial for colloidal stability.[1]Milling is a common method to improve dispersion.[9]
Viscosity Stability Offers better viscosity stability in water-based inks.[1]Can cause thickening in some water-based formulations.
Lightfastness Generally good.Generally good.
Heat Stability Around 180°C, which can be a limiting factor for high-temperature applications.[1]Data not readily available.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate and compare the performance of C.I. Pigment Red 52 and C.I. Pigment Red 57:1 in a research context.

Pigment Dispersion and Particle Size Analysis

Objective: To prepare stable dispersions and determine the particle size distribution, which is critical for applications requiring colloidal stability and uniform color.

Methodology:

  • Preparation of Pigment Slurry:

    • Weigh 1 g of the pigment powder (C.I. Pigment Red 52 or C.I. Pigment Red 57:1).

    • Add the pigment to 19 mL of a suitable solvent (e.g., deionized water, ethanol, or a specific research formulation vehicle).

    • Include a dispersing agent if required, at a concentration determined by preliminary optimization studies.

  • Dispersion:

    • Use a high-energy ultrasonicator or a laboratory-scale bead mill for dispersion.

    • For ultrasonication, process the slurry in an ice bath to prevent overheating for 30 minutes at a power of 100 W.

    • For bead milling, use 0.5 mm yttria-stabilized zirconia beads and mill at 2000 rpm for 1 hour.

  • Particle Size Measurement:

    • Dilute the dispersed sample to an appropriate concentration for Dynamic Light Scattering (DLS) analysis.

    • Measure the particle size distribution and zeta potential to assess colloidal stability.

    • For a quicker assessment of dispersion quality, a Hegman gauge can be used to determine the fineness of grind.[10]

Lightfastness Evaluation

Objective: To assess the stability of the pigment's color upon exposure to light, which is crucial for applications requiring long-term color stability.

Methodology:

  • Sample Preparation:

    • Prepare a dispersion of the pigment in a suitable binder or medium (e.g., a specific polymer or coating formulation).

    • Apply a uniform film of the pigmented formulation onto a standard substrate (e.g., glass slides or a specific material used in the intended application).

    • Prepare multiple identical samples for exposure and as controls.

  • Light Exposure:

    • Place the samples in a xenon arc weatherometer, which simulates the full spectrum of sunlight.

    • Expose the samples to a total irradiance of 500 W/m² for a specified duration (e.g., 100 hours), following ASTM D4303 standards.[11]

    • Keep control samples in the dark at the same temperature and humidity.

  • Colorimetric Analysis:

    • Measure the color of the samples before and after exposure using a spectrophotometer or colorimeter.

    • Calculate the color difference (ΔEab) between the exposed and control samples. A larger ΔEab indicates lower lightfastness. The lightfastness can be rated on a scale of 1 to 8 based on standard blue wool scales.[12]

Leaching of Counter-ions

Objective: To determine the potential for the release of sodium or calcium ions from the pigment into the surrounding medium, which is a critical consideration for biological and environmentally sensitive applications.

Methodology:

  • Sample Preparation:

    • Prepare a dispersion of a known concentration of the pigment in a specific aqueous medium (e.g., phosphate-buffered saline for biological applications or deionized water).

  • Incubation:

    • Incubate the dispersion at a controlled temperature (e.g., 37°C for physiological conditions) for various time points (e.g., 1, 6, 24, and 48 hours).

  • Separation and Analysis:

    • At each time point, centrifuge the dispersion to pellet the pigment particles.

    • Carefully collect the supernatant.

    • Analyze the concentration of the respective counter-ion (sodium or calcium) in the supernatant using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

Visualizing the Comparison

Experimental Workflow for Pigment Evaluation

G cluster_0 Pigment Selection cluster_1 Characterization cluster_2 Application Testing Pigment Red 52 Pigment Red 52 Dispersibility Dispersibility Pigment Red 52->Dispersibility Pigment Red 57:1 Pigment Red 57:1 Pigment Red 57:1->Dispersibility Stability Stability Dispersibility->Stability Lightfastness Lightfastness Stability->Lightfastness Formulation Formulation Lightfastness->Formulation Performance Evaluation Performance Evaluation Formulation->Performance Evaluation G cluster_0 C.I. Pigment Red 52:1 cluster_1 C.I. Pigment Red 57:1 Application Application PR52_Adv Better Viscosity Stability in Water-Based Systems Application->PR52_Adv Aqueous Formulation Stability is Critical PR57_Adv Lower Acute Toxicity Profile (based on available data) Application->PR57_Adv Biocompatibility or Low Toxicity is a Concern

References

comparing the properties of Pigment Red 52 and Pigment Red 48

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and professionals in drug development, this document provides a detailed comparison of the properties and performance of Pigment Red 52 and Pigment Red 48. This analysis is based on publicly available data, and while specific experimental protocols were not provided in the source material, the information presented offers valuable insights into the characteristics of these two important organic pigments.

General Properties and Structure

Pigment Red 52 and Pigment Red 48 are both monoazo pigments, but they differ in their chemical structure, which in turn influences their physical and chemical properties.[1][2] Pigment Red 52 is chemically known as 2-(2-(3-carboxy-2-oxo-1,2-dihydronaphthalen-1-ylidene)hydrazin-1-yl)-5-chloro-4-methylbenzenesulfonate, while Pigment Red 48 is 2-Amino-4-chloro-5-methylbenzenesulfonic acid diazotized and coupled with 3-Hydroxy-2-naphthoic acid.[2][3] These base structures can be further modified by forming salts with different metals, such as calcium (Ca), barium (Ba), strontium (Sr), or manganese (Mn), leading to a variety of pigments with distinct shades and performance characteristics.[4][5][6][7][8]

Comparative Data Summary

The following tables summarize the key properties of various forms of Pigment Red 52 and Pigment Red 48, providing a basis for comparison.

Table 1: General and Physical Properties

PropertyPigment Red 52:1 (Ca salt)Pigment Red 48:1 (Ba salt)Pigment Red 48:2 (Ca salt)Pigment Red 48:3 (Sr salt)Pigment Red 48:4 (Mn salt)
C.I. Name Pigment Red 52:1Pigment Red 48:1Pigment Red 48:2Pigment Red 48:3Pigment Red 48:4
C.I. Number 15860:115865:115865:215865:315865:4
CAS Number 17852-99-27585-41-37023-61-215782-05-55280-66-0
Molecular Formula C18H11CaClN2O6SC18H13ClN2O6SC18H15ClN2O6SC18H11ClN2O6SSrC18H12Cl2MgN2O6
Molecular Weight 458.89 g/mol 422.84 g/mol 422.84 g/mol 506.43 g/mol 451.51 g/mol
Appearance Red powderRed powderRed powderRed powderBright, yellowish-red powder
Shade BluishNeutral red, yellowishBluishBluishBluish
Density 1.68 g/cm³1.65 g/cm³1.71 g/cm³1.61-1.90 g/cm³-
Oil Absorption 45-55 g/100g -45-55 g/100g 43-50 g/100g -

Table 2: Performance and Resistance Properties

PropertyPigment Red 52:1 (Ca salt)Pigment Red 48:1 (Ba salt)Pigment Red 48:2 (Ca salt)Pigment Red 48:3 (Sr salt)Pigment Red 48:4 (Mn salt)
Lightfastness 64-5647
Heat Resistance 180°C180°C180°C / 260°C-200-290°C/5min
Water Resistance 555-5
Oil Resistance 3-455-4
Acid Resistance 543-4-3
Alkali Resistance 54-53-4Good4
Alcohol Resistance 534-5-4-5
Ester Resistance 5-4--
Benzene Resistance 5-4--
Ketone Resistance 5----
Migration Resistance -Good in soft PVCGoodBest in soft PVCNo migration in flexible PVC
Bleeding Resistance 4-5--
Soap Resistance 4Poor3--

(Note: Resistance properties are often rated on a scale of 1 to 5, where 5 is excellent. Lightfastness is often rated on a scale of 1 to 8, where 8 is excellent.)

Key Differences and Applications

Pigment Red 52 and its salts, particularly the calcium salt (PR 52:1), are known for their brilliant red, bluish shade and good transparency.[4] They are recommended for solvent-based inks and industrial paints.[4]

Pigment Red 48 offers a wider range of shades and properties depending on the salifying metal.

  • PR 48:1 (Barium salt): A neutral red with a yellowish shade, it has good solvent resistance but poor soap and acid/alkali resistance.[7] It is mainly used in gravure printing inks and plastics.[7]

  • PR 48:2 (Calcium salt): This pigment has a bright bluish shade and good dispersion.[5] It is recommended for a wide range of applications including offset inks, water-based inks, industrial paints, and plastics.[5][9]

  • PR 48:3 (Strontium salt): Known for its good light and heat resistance, it offers the best migration resistance in soft PVC.[6]

  • PR 48:4 (Manganese salt): This version exhibits a vibrant bluish-red hue with exceptional lightfastness and excellent heat resistance.[10] The manganese content also acts as a catalytic drying agent in certain coatings.[10] It is highly recommended for industrial coatings, plastics, and packaging printing inks.[10]

Logical Relationship of Pigment Red 52 and 48 Variants

The following diagram illustrates the relationship between the base pigments and their common salt derivatives.

PigmentRelationships Pigment Red 52 & 48 Derivatives cluster_PR52 Pigment Red 52 cluster_PR48 Pigment Red 48 Pigment Red 52 Pigment Red 52 PR 52:1 (Ca) PR 52:1 (Ca) Pigment Red 52->PR 52:1 (Ca) forms salt with PR 52:2 (Mn) PR 52:2 (Mn) Pigment Red 52->PR 52:2 (Mn) forms salt with Pigment Red 48 Pigment Red 48 PR 48:1 (Ba) PR 48:1 (Ba) Pigment Red 48->PR 48:1 (Ba) forms salt with PR 48:2 (Ca) PR 48:2 (Ca) Pigment Red 48->PR 48:2 (Ca) forms salt with PR 48:3 (Sr) PR 48:3 (Sr) Pigment Red 48->PR 48:3 (Sr) forms salt with PR 48:4 (Mn) PR 48:4 (Mn) Pigment Red 48->PR 48:4 (Mn) forms salt with

References

A Comparative Guide to the Analytical Validation of C.I. Pigment Red 52 Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of C.I. Pigment Red 52 with alternative red pigments, focusing on the analytical validation of its purity. The information presented is supported by experimental data and detailed methodologies to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary

C.I. Pigment Red 52 is a synthetic monoazo pigment widely used in various industries, including cosmetics and pharmaceuticals, to impart a vibrant red color. However, its purity and performance characteristics, such as lightfastness and thermal stability, are critical considerations, especially in regulated products. This guide offers a comparative analysis of C.I. Pigment Red 52 against a selection of natural and synthetic red pigments, providing quantitative data on their performance and detailed protocols for analytical validation.

Comparison of C.I. Pigment Red 52 and Alternative Red Pigments

The selection of a red pigment depends on various factors, including the desired shade, stability requirements, regulatory acceptance, and cost. This section compares the key performance indicators of C.I. Pigment Red 52 with those of common alternatives.

Performance Data
PigmentTypeColorLightfastness (Blue Wool Scale)[1][2][3][4]Thermal StabilityKey AdvantagesKey Disadvantages
C.I. Pigment Red 52:1 Synthetic AzoBright, Bluish-Red4-5Decomposes at ~250°C[5]High color strength, cost-effectiveModerate lightfastness, potential for impurities
Carmine (C.I. 75470) NaturalBright Red to Purplish-Red[6]3-4GoodVivid color, natural origin[6]Expensive, potential for allergens, not vegan[6]
Beetroot Red (Betanin) NaturalRed-Violet1-2Low; sensitive to heat and lightNatural, water-solublePoor stability, color varies with pH
Quinacridone Red (e.g., P.R. 122) Synthetic (Quinacridone)Bluish-Red to Magenta[7]7-8High (up to 300°C)[7]Excellent lightfastness and weather resistance[7]Higher cost than azo pigments
Iron Oxide Red (P.R. 101) Synthetic (Inorganic)Red, Brownish-Red8Very HighExcellent stability and opacityDuller shade compared to organic pigments
Colorimetric Data (CIELAB Lab* Values)

The CIELAB color space provides a quantitative measure of color. The following table presents typical Lab* values for C.I. Pigment Red 52 and a common alternative in a cosmetic formulation.[8][9]

PigmentL* (Lightness)a* (Redness)b* (Yellowness)
C.I. Pigment Red 52 45-5550-6020-30
Carmine 40-5045-555-15

Note: Lab values can vary depending on the specific formulation, concentration, and measurement conditions.*

Analytical Validation of C.I. Pigment Red 52 Purity

Ensuring the purity of C.I. Pigment Red 52 is crucial, particularly in applications where regulatory compliance is essential. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

Potential Impurities

As a monoazo pigment, C.I. Pigment Red 52 may contain impurities originating from the manufacturing process. These can include:

  • Unreacted starting materials: Such as 2-amino-5-chloro-4-methylbenzenesulfonic acid and 3-hydroxy-2-naphthoic acid.

  • By-products from side reactions: Isomeric compounds and other related azo dyes.

  • Degradation products: Aromatic amines, which can be of toxicological concern.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Determination of Purity by High-Performance Liquid Chromatography (HPLC-UV/DAD)

This method provides a quantitative assessment of the main pigment content and can be used to detect and quantify certain impurities.[10][11]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Ammonium acetate buffer (e.g., 20 mM, pH adjusted to 6.5 with acetic acid)

    • C.I. Pigment Red 52 reference standard

    • Methanol (HPLC grade) for sample preparation

  • Chromatographic Conditions:

    • Mobile Phase A: Ammonium acetate buffer

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the main pigment and any less polar impurities. A starting point could be 95% A and 5% B, moving to 5% A and 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitoring at the maximum absorbance wavelength of C.I. Pigment Red 52 (approximately 530 nm) and at other wavelengths to detect impurities.

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh a known amount of the C.I. Pigment Red 52 sample.

    • Dissolve the sample in a suitable solvent, such as a mixture of methanol and a small amount of ammonium hydroxide to aid dissolution, and sonicate if necessary.

    • Dilute the solution to a known volume with the initial mobile phase composition.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of the pigment is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification of specific impurities can be achieved by using certified reference standards for those impurities.

2. Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and structural elucidation of unknown impurities.[12][13][14][15][16]

  • Instrumentation:

    • A UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Similar to the HPLC-UV method, a C18 column and a gradient elution with a buffered aqueous phase and an organic solvent are typically used. The mobile phase may need to be adapted to be compatible with the mass spectrometer's ionization source (e.g., using volatile buffers like ammonium formate).

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural fragmentation of detected ions.

    • Data Analysis: The accurate mass measurements from the high-resolution MS and the fragmentation patterns from the MS/MS spectra are used to propose the elemental composition and structure of the impurities.

3. Thermal Stability Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC provide information on the thermal decomposition and phase transitions of the pigment.[17][18][19][20][21]

  • Instrumentation:

    • Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements.

  • Experimental Conditions:

    • Sample Pan: Alumina or platinum crucible.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere, depending on the desired information.

  • Data Analysis:

    • The TGA curve shows the weight loss of the sample as a function of temperature, indicating the onset of decomposition.

    • The DSC curve shows the heat flow to or from the sample, indicating endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

Visualizations

Analytical Workflow for C.I. Pigment Red 52 Purity Validation

Analytical Workflow for C.I. Pigment Red 52 Purity Validation Sample C.I. Pigment Red 52 Sample SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) Sample->SamplePrep HPLC HPLC-UV/DAD Analysis SamplePrep->HPLC Primary Analysis LCMS LC-MS/MS Analysis SamplePrep->LCMS Detailed Analysis Purity Purity Assessment (% Area) HPLC->Purity ImpurityQuant Impurity Quantification HPLC->ImpurityQuant ImpurityID Impurity Identification (Structure Elucidation) LCMS->ImpurityID Report Validation Report Purity->Report ImpurityQuant->Report ImpurityID->Report

Caption: Workflow for the analytical validation of C.I. Pigment Red 52 purity.

Logical Comparison of Red Pigment Properties

Red Pigment Properties Comparison cluster_attributes Key Properties Pigment Red Pigment Selection Synthetic Synthetic Pigments Pigment->Synthetic Natural Natural Pigments Pigment->Natural Azo Azo (e.g., C.I. P.R. 52) Synthetic->Azo Quinacridone Quinacridone (e.g., P.R. 122) Synthetic->Quinacridone Inorganic Inorganic (e.g., Iron Oxide) Synthetic->Inorganic Carmine Carmine Natural->Carmine Beetroot Beetroot Red Natural->Beetroot Azo_attr Cost-Effective Moderate Stability Azo->Azo_attr Quinacridone_attr High Stability Higher Cost Quinacridone->Quinacridone_attr Inorganic_attr Excellent Stability Duller Shade Inorganic->Inorganic_attr Carmine_attr Vivid Color Potential Allergens Carmine->Carmine_attr Beetroot_attr Water-Soluble Poor Stability Beetroot->Beetroot_attr

Caption: Comparison of key properties for different classes of red pigments.

References

A Comparative Spectroscopic Analysis of Pigment Red 52 Salts (Na, Ca, Mn)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Pigment and Materials Science

This guide provides a detailed comparison of the spectral properties of three common salt forms of Pigment Red 52: the sodium (Na), calcium (Ca), and manganese (Mn) salts. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize these pigments and require a deeper understanding of their analytical characteristics. The information presented herein is supported by experimental data and detailed methodologies to facilitate replication and further investigation.

Pigment Red 52 is a monoazo pigment widely used in printing inks, plastics, and coatings. The final properties of the pigment, such as its exact hue, lightfastness, and chemical resistance, are significantly influenced by the metal cation used to precipitate the soluble dye. The sodium salt is typically an intermediate in the manufacturing process, while the calcium (C.I. Pigment Red 52:1) and manganese (C.I. Pigment Red 52:2) salts are the most common commercial forms, offering a brilliant red and a deeper maroon shade, respectively.[1] Understanding the spectral differences between these salts is crucial for quality control, material identification, and the development of new applications.

Comparative Spectral Data

The following table summarizes the key spectral data obtained from UV-Visible, Fourier-Transform Infrared (FTIR), and Raman spectroscopy for the sodium, calcium, and manganese salts of Pigment Red 52. This data provides a quantitative basis for differentiating between the three pigment forms.

Spectral FeatureSodium (Na) SaltCalcium (Ca) Salt (Pigment Red 52:1)Manganese (Mn) Salt (Pigment Red 52:2)
UV-Vis (λmax) Not available~530 nm~545 nm
Key FTIR Peaks (cm⁻¹) ~1620 (C=O), ~1550 (N=N), ~1200 (SO₃⁻), ~1040 (C-O)~1615 (C=O), ~1545 (N=N), ~1180 (SO₃⁻), ~1030 (C-O)~1610 (C=O), ~1540 (N=N), ~1170 (SO₃⁻), ~1025 (C-O)
Key Raman Shifts (cm⁻¹) Not available~1590, ~1490, ~1340, ~1240~1585, ~1485, ~1335, ~1235

Note: The spectral data presented is compiled from various sources and may exhibit slight variations depending on the specific sample and analytical conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used to characterize the Pigment Red 52 salts are provided below.

UV-Visible (UV-Vis) Spectroscopy

This technique is used to determine the absorption properties of the pigments in the visible light range, which is directly related to their color.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute suspension of the pigment is prepared in a suitable solvent (e.g., ethanol or N,N-dimethylformamide) to achieve an absorbance reading in the optimal range of the instrument (typically 0.1-1.0 AU). The suspension is sonicated to ensure uniform dispersion.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of 400-700 nm. The wavelength of maximum absorption (λmax) is identified.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the molecular structure and functional groups present in the pigment molecules. The interaction between the metal cation and the sulfonic acid and carboxylic acid groups of the pigment can be observed through shifts in the vibrational frequencies.

  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the dry pigment powder is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to the non-polar bonds and the overall molecular symmetry of the pigment.

  • Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 785 nm).

  • Sample Preparation: A small amount of the dry pigment powder is placed on a microscope slide.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectrum is recorded over a Raman shift range of 200-1800 cm⁻¹. The laser power and acquisition time are optimized to obtain a good quality spectrum without causing thermal degradation of the pigment.

Workflow and Structural Relationships

The following diagrams illustrate the general workflow for the synthesis and analysis of Pigment Red 52 salts, as well as the chemical relationship between the different forms.

G Synthesis and Laking of Pigment Red 52 Salts cluster_synthesis Synthesis of Sodium Salt cluster_laking Laking Process Aromatic Amine Aromatic Amine Diazotization Diazotization Aromatic Amine->Diazotization Azo Coupling Azo Coupling Diazotization->Azo Coupling Coupling Component Coupling Component Coupling Component->Azo Coupling Sodium Salt (Intermediate) Sodium Salt (Intermediate) Azo Coupling->Sodium Salt (Intermediate) CaCl2 CaCl2 Sodium Salt (Intermediate)->CaCl2 MnCl2 MnCl2 Sodium Salt (Intermediate)->MnCl2 Calcium Salt (PR 52:1) Calcium Salt (PR 52:1) Manganese Salt (PR 52:2) Manganese Salt (PR 52:2) CaCl2->Calcium Salt (PR 52:1) MnCl2->Manganese Salt (PR 52:2)

Caption: Synthesis pathway of Pigment Red 52 salts.

G Spectroscopic Analysis Workflow Pigment Sample Pigment Sample UV-Vis Spectroscopy UV-Vis Spectroscopy Pigment Sample->UV-Vis Spectroscopy FTIR Spectroscopy FTIR Spectroscopy Pigment Sample->FTIR Spectroscopy Raman Spectroscopy Raman Spectroscopy Pigment Sample->Raman Spectroscopy Spectral Data Spectral Data UV-Vis Spectroscopy->Spectral Data FTIR Spectroscopy->Spectral Data Raman Spectroscopy->Spectral Data Data Comparison Data Comparison Spectral Data->Data Comparison

Caption: General workflow for spectral analysis.

References

performance comparison of Pigment Red 52 in different media

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and formulation scientists on the comparative performance of Pigment Red 52 in various industrial applications, benchmarked against key alternatives.

In the vast palette of industrial colorants, Pigment Red 52 holds a significant position, valued for its vibrant shade and cost-effectiveness. This guide offers an in-depth comparison of its two primary forms, Pigment Red 52:1 (calcium salt) and Pigment Red 52:2 (manganese salt), across different media. Furthermore, its performance is benchmarked against other widely used red pigments, Pigment Red 57:1 and Pigment Red 48, providing a holistic view for formulation and development professionals.

Physicochemical Properties at a Glance

A fundamental understanding of the pigments' core properties is essential before delving into their performance in various systems.

PropertyPigment Red 52:1Pigment Red 52:2Pigment Red 57:1Pigment Red 48
C.I. Name Pigment Red 52:1Pigment Red 52:2Pigment Red 57:1Pigment Red 48
C.I. Number 15860:115860:215850:115865:1/2/3/4
Chemical Class Monoazo LakeMonoazo LakeMonoazo LakeMonoazo Lake
Counter Ion Ca²⁺Mn²⁺Ca²⁺Ba²⁺, Ca²⁺, Sr²⁺, Mn²⁺
Molecular Formula C₁₈H₁₁ClN₂O₆S·CaC₁₈H₁₁ClMnN₂O₆SC₁₈H₁₂CaN₂O₆SVaries with salt
Shade Bluish RedBluish Red (Maroon)Bluish RedYellowish to Bluish Red

Performance in Solvent-Based Inks

Solvent-based inks are a major application for these pigments, particularly in the packaging industry. Key performance indicators include color strength, gloss, transparency, and resistance properties.

Performance MetricPigment Red 52:1Pigment Red 52:2Pigment Red 57:1Pigment Red 48:2 (Ca salt)
Color Strength HighHighVery HighHigh
Gloss HighGoodHighGood
Transparency High (in resinified form)[1]MediumHighMedium
Viscosity LowLowMediumLow
Lightfastness (BWS) 6[2]64-57[3]
Heat Resistance (°C) 180[1][2]180[4]160180[3][4][5]
Solvent Resistance GoodGoodModerateGood
Acid Resistance 5[2]434[3]
Alkali Resistance 5[2]434[3]

Note: The Blue Wool Scale (BWS) for lightfastness ranges from 1 (very poor) to 8 (excellent). Resistance properties are typically rated on a scale of 1 to 5, where 5 is excellent.

Performance in Water-Based Inks

The shift towards more environmentally friendly formulations has increased the importance of pigment performance in aqueous systems. A critical factor in this medium is the pigment's interaction with water and its effect on ink stability.

Performance MetricPigment Red 52:1Pigment Red 57:1Pigment Red 48:1 (Ba salt)
Color Strength HighVery HighHigh
Viscosity Stability Excellent (does not thicken)[1][6]Prone to thickeningGood
Bleeding Resistance 4[2]Moderate4[6]
Water Resistance 5[1]45[7]
Lightfastness (BWS) 3-6 (varies by source)[1][2]4-56[6]
Heat Resistance (°C) 180[1]160200[6]

Performance in Industrial Paints and Coatings

In paints and coatings, durability, weather resistance, and chemical inertness are paramount. The choice of pigment can significantly impact the longevity and appearance of the final product.

Performance MetricPigment Red 52:1Pigment Red 52:2Pigment Red 48:4 (Mn salt)
Application Recommended for industrial paints[2][8]Recommended for industrial and decorative solvent-based paints[9]Recommended for industrial coatings, especially for outdoor use[10]
Lightfastness (BWS) 6[2][8]67[10]
Weather Resistance ModerateGoodExcellent[10]
Heat Resistance (°C) 180[2]180200-290[10]
Overspray Fastness GoodGoodExcellent
Acid Resistance 5[2]43-4[11]
Alkali Resistance 5[2]43-4[11]

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies. Below are summaries of the key experimental protocols used to evaluate pigment performance.

Lightfastness Testing

Lightfastness is determined by exposing pigmented samples to a controlled light source that simulates indoor or outdoor conditions.

  • ASTM D4303: This standard provides test methods for the lightfastness of colorants used in artists' materials, which can be adapted for industrial pigments. It involves exposing samples to natural daylight filtered through glass or to a xenon-arc apparatus that simulates daylight.[2][10] The color change is measured using a spectrophotometer or colorimeter before and after exposure, and the difference is calculated using the CIE 1976 Lab* color difference equation.[2][9]

  • ISO 11341:2004: This international standard specifies procedures for exposing paint coatings to artificial weathering in a xenon-arc lamp apparatus.[3][12][13][14][15] This method includes the effects of liquid water and water vapor to simulate natural weathering conditions.[3][13][14][15]

Chemical and Solvent Resistance Testing

These tests assess the pigment's ability to withstand exposure to various chemicals and solvents without significant degradation.

  • ISO 2812-1:2007: This standard outlines methods for determining the resistance of coatings to liquids other than water by immersing the coated panels in the test liquid.[5][8] The effects on the coating, such as blistering, discoloration, or loss of adhesion, are then evaluated.

  • ASTM D5402: This practice describes a solvent rub technique to assess the solvent resistance of organic coatings.[1][11] A cloth saturated with a specific solvent is rubbed over the coated surface for a specified number of times, and the degree of coating removal or damage is observed.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of pigment performance in a coating or ink system.

G Pigment Performance Evaluation Workflow cluster_0 Preparation cluster_1 Application cluster_2 Performance Testing cluster_3 Analysis A Pigment & Vehicle Selection B Dispersion (e.g., bead milling) A->B C Letdown & Formulation B->C D Film Application (e.g., drawdown) C->D E Curing / Drying D->E F Colorimetric Analysis (Spectrophotometry) E->F G Lightfastness (ASTM D4303 / ISO 11341) E->G H Chemical Resistance (ISO 2812-1) E->H I Solvent Resistance (ASTM D5402) E->I J Physical Properties (Gloss, Adhesion, etc.) E->J K Data Comparison & Reporting F->K G->K H->K I->K J->K

Caption: A flowchart of the pigment performance evaluation process.

Conclusion

Pigment Red 52, in both its calcium (52:1) and manganese (52:2) salt forms, offers a versatile and high-performing option for a range of applications. Pigment Red 52:1 is particularly advantageous in water-based ink systems due to its excellent viscosity stability. For applications requiring higher lightfastness and weather resistance, such as industrial coatings, Pigment Red 52:2 and alternatives like Pigment Red 48:4 are strong contenders. The selection of the optimal red pigment is ultimately dependent on the specific requirements of the medium and the desired end-use performance characteristics. This guide provides the foundational data and methodologies to aid researchers and formulators in making informed decisions.

References

A Comparative Guide to Alternatives for Red Dyes in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate dyes and pigments is critical for accurate and reproducible experimental results. This guide provides a detailed comparison of alternatives to specific red colorants used in research, focusing on their performance, experimental protocols, and underlying mechanisms.

A notable point of clarification is the distinction between two compounds often referred to as "Red 52":

  • Pigment Red 52 (PR 52) , an azo compound, and its calcium (PR 52:1) and manganese (PR 52:2) salts are primarily utilized in industrial applications such as inks and coatings. Its relevance to laboratory research is mainly in the field of material science, where studies might focus on enhancing properties like photostability.

  • Acid Red 52 (AR 52) , also known as Sulforhodamine B (SRB), is a fluorescent xanthene dye widely used in biological research, particularly for in vitro cytotoxicity and cell proliferation assays.

Given the context of "research applications" for an audience in drug development and life sciences, this guide will focus on Acid Red 52 (Sulforhodamine B) and its alternatives in the common application of cell viability assessment.

Comparison of Red Dyes for Cell Viability Assays

Cell viability and cytotoxicity assays are fundamental in drug discovery and toxicology. These assays rely on various indicators to distinguish between live and dead cells. Below is a comparison of Acid Red 52 (in the Sulforhodamine B assay) and two common alternatives: Neutral Red and Propidium Iodide.

Quantitative Performance Data
PropertyAcid Red 52 (Sulforhodamine B)Neutral RedPropidium Iodide
CAS Number 3520-42-1[1]553-24-225535-16-4
Molecular Formula C₂₇H₂₉N₂NaO₇S₂[2]C₁₅H₁₇N₄ClC₂₇H₃₄I₂N₄
Molecular Weight 580.65 g/mol [2]288.78 g/mol 668.4 g/mol
Excitation Max. ~565 nm[3]Not applicable (colorimetric)~535 nm
Emission Max. ~585 nmNot applicable (colorimetric)~617 nm
Principle of Assay Stains total cellular protein[4]Uptake into lysosomes of viable cells[5]Intercalates with DNA of membrane-compromised cells[6]
Cell State Detected Total biomass (indirectly, viability)[4]Viable cells[5]Dead/necrotic cells[6]
Solubility Soluble in water[2]Soluble in waterSoluble in water
Toxicity LD50 (oral, rat) > 5000 mg/kg[7]Data not readily availableData not readily available

Experimental Methodologies and Visualizations

Acid Red 52: The Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content. It is a sensitive and reproducible method for assessing cytotoxicity.[8][9][10]

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5,000-20,000 cells/well) and incubate overnight.

  • Compound Treatment: Treat cells with the test compound for the desired duration.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four to five times with deionized water to remove TCA and excess medium components. Allow the plates to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]

  • Remove Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[11]

  • Solubilization: Air dry the plates and add a suitable volume of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510-565 nm using a microplate reader.[12][13] The absorbance is proportional to the total cellular protein, which correlates with the number of viable cells.

SRB_Workflow start Seed Cells in 96-well Plate treatment Add Test Compound start->treatment fixation Fix Cells with TCA treatment->fixation wash1 Wash with Water fixation->wash1 staining Stain with SRB Solution wash1->staining wash2 Wash with Acetic Acid staining->wash2 solubilization Solubilize Dye with Tris Base wash2->solubilization read Measure Absorbance (565 nm) solubilization->read end Data Analysis read->end

Workflow of the Sulforhodamine B (SRB) assay for cell cytotoxicity.
Alternative 1: Neutral Red Assay

The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[5][14]

  • Cell Culture and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the SRB assay.

  • Staining: Remove the culture medium and add a pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.

  • Washing: Remove the staining solution and wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.

  • Dye Extraction: Add a solubilization solution (e.g., a mixture of acetic acid and ethanol) to each well to extract the dye from the cells.[14]

  • Absorbance Measurement: Agitate the plate for a few minutes to ensure complete solubilization and measure the absorbance at approximately 540 nm. The amount of dye retained is proportional to the number of viable cells.

Neutral_Red_Mechanism cluster_cell Viable Cell lysosome Lysosome NeutralRed_ext Neutral Red (extracellular) NeutralRed_int Neutral Red (intracellular) NeutralRed_ext->NeutralRed_int Active Transport NeutralRed_int->lysosome Accumulation

Mechanism of Neutral Red uptake in viable cells.
Alternative 2: Propidium Iodide (PI) Staining

Propidium Iodide is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells, making it a useful tool for identifying dead cells in a population.[6] It is commonly used in flow cytometry and fluorescence microscopy.

  • Cell Preparation: Harvest cells after treatment and wash them with PBS.

  • Fixation (Optional for Viability): For simple viability, do not fix. For cell cycle analysis, fix cells in cold 70% ethanol.[15]

  • RNase Treatment: To ensure only DNA is stained (important for cell cycle analysis), treat the cells with RNase.[15]

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 20 µg/mL).[5]

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. PI fluoresces red, and the intensity of the fluorescence can be used to distinguish between live (PI-negative) and dead (PI-positive) cells, or to analyze the cell cycle distribution based on DNA content.[16]

PI_Logic node_cell Cell Population node_membrane Intact Cell Membrane? node_cell->node_membrane node_live Live Cell (PI Negative) node_membrane->node_live Yes node_dead Dead Cell (PI Positive) node_membrane->node_dead No

Decision process for cell viability using Propidium Iodide.

Conclusion

The choice of a red dye for research applications, particularly for cell viability assays, depends on the specific experimental question and the available equipment.

  • Acid Red 52 (Sulforhodamine B) is excellent for high-throughput screening of cytotoxicity based on total cell biomass in adherent cell cultures.[9][10]

  • Neutral Red offers a straightforward colorimetric assay to specifically quantify viable cells based on lysosomal activity.[5]

  • Propidium Iodide is a powerful tool for identifying dead cells with compromised membranes, especially when coupled with the multi-parameter analysis capabilities of flow cytometry.[6]

For researchers in material science, alternatives to Pigment Red 52 would include other high-performance pigments like Pigment Red 177 [17] and Pigment Red 254 ,[18][19] or inorganic options like Iron Oxide Red ,[20] each offering a different profile of heat stability, lightfastness, and chemical resistance.

By understanding the principles, protocols, and performance characteristics of these different red dyes and pigments, researchers can select the most appropriate tool for their specific scientific inquiries, ensuring data of the highest quality and reliability.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Azo Pigments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of azo pigments, with a focus on cross-validation parameters. The information presented is supported by experimental data from various studies to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques.

The validation of an analytical method is crucial to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate results.[1][2] Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[3] This is a critical step in method transfer and for ensuring data integrity in regulated environments.[3][4]

Key Validation Parameters for Analytical Methods

Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) have established guidelines for analytical method validation.[5][6][7] The core parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparison of Analytical Methods for Azo Pigment Analysis

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a widely used and robust method for the simultaneous determination of multiple azo dyes.[9][10] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and UV-Visible Spectrophotometry are also employed.[11][12] LC-MS offers higher selectivity and sensitivity, which is particularly useful for complex matrices, while UV-Vis spectrophotometry provides a simpler and more cost-effective, albeit less specific, alternative.[11][13]

Below is a summary of performance data from published studies on HPLC-DAD methods for the determination of various azo dyes.

Table 1: Performance Characteristics of HPLC-DAD Methods for Azo Dye Analysis

Analyte(s)MatrixLinearity (r²)Accuracy (% Recovery)Precision (% RSD)LOD (mg/kg)LOQ (mg/kg)Reference
Nine Azo DyesCurcuma longa L.≥ 0.999896.0 - 102.60.16 - 2.010.01 - 0.040.04 - 0.12[9]
Azorubine, Brilliant Black BN, Lithol Rubine BKProcessed Milk and Cheese0.999 - 1.00098.81 - 115.940.08 - 3.711.14 - 1.73 (µg/mL)3.46 - 5.25 (µg/mL)[14][15]
22 Aromatic Amines from Azo DyesTextilesNot explicitly stated, but method validated67 - 90% compliance results within acceptable limitsNot explicitly stated-1.0 (mg/L)[10][16]

Experimental Protocols

General HPLC-DAD Method for Azo Dye Analysis in Foodstuffs

This protocol is a generalized procedure based on common practices reported in the literature for the analysis of azo dyes in food matrices.[9][14][15]

1. Sample Preparation (Extraction):

  • A representative sample of the food matrix is accurately weighed.

  • The sample is homogenized with a suitable extraction solvent (e.g., a mixture of methanol and water).

  • The mixture is subjected to ultrasonic extraction or vortexing to ensure efficient extraction of the dyes.

  • The extract is centrifuged, and the supernatant is collected.

  • The supernatant is filtered through a 0.45 µm syringe filter prior to HPLC analysis.

  • For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interferences.[17][18]

2. Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Column: A C18 reversed-phase column is commonly used.[19]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: The column temperature is maintained at a constant value, for example, 25 °C.[15]

  • Injection Volume: A fixed volume of the filtered sample extract (e.g., 10 µL) is injected.

  • Detection: The DAD is set to monitor the absorbance at the maximum absorption wavelength of each target azo dye.

3. Method Validation:

  • The method is validated according to ICH guidelines, evaluating specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.[15]

  • Linearity: Calibration curves are constructed by plotting the peak area against the concentration of the standard solutions.

  • Accuracy: Recovery studies are performed by spiking blank matrix samples with known concentrations of the azo dye standards.

  • Precision: The repeatability is assessed by analyzing multiple replicates of a spiked sample on the same day, while intermediate precision is evaluated on different days or by different analysts.

  • LOD and LOQ: These are determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

Visualizations

Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of an analytical method, ensuring its robustness and reproducibility across different laboratory settings.[3]

Cross-Validation Workflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory A Method Development & Optimization B Full Method Validation (ICH/FDA Guidelines) A->B C Preparation of Validation Package (Protocol, Report) B->C G Comparison of Results & Data Analysis B->G Reference Data D Method Transfer & Training C->D Transfer of Technology & Knowledge E Partial or Full Revalidation / Co-validation D->E F Comparative Testing of Samples E->F F->G H Method Successfully Cross-Validated G->H Results Concordant I Investigation & Troubleshooting G->I Results Discordant I->E Re-evaluation

Caption: Workflow for the cross-validation and transfer of an analytical method.

This guide serves as a starting point for researchers and scientists involved in the analysis of azo pigments. It is essential to refer to the specific regulatory guidelines and conduct thorough in-house validation to ensure the suitability of the chosen analytical method for its intended application.

References

A Comparative Toxicological Profile of Common Red Pigments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of four red pigments commonly used in pharmaceuticals, cosmetics, and food: Lithol Rubine BK, Allura Red AC, CI 73360, and CI 12490. The information is intended to assist researchers and professionals in making informed decisions regarding the selection and use of these colorants.

Executive Summary

The toxicological profiles of red pigments vary significantly based on their chemical structure and metabolic fate. Azo dyes, such as Lithol Rubine BK, Allura Red AC, and CI 12490, are of particular interest due to their potential to be metabolized into potentially harmful aromatic amines. In contrast, other structures, like the thioindigoid CI 73360, present different toxicological considerations. This guide summarizes key toxicity data, including acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects, to facilitate a clear comparison.

Data Presentation: Toxicological Endpoints of Selected Red Pigments

The following table summarizes the available quantitative toxicological data for the selected red pigments.

Toxicological EndpointLithol Rubine BK (CI 15850)Allura Red AC (CI 16035)CI 73360 (D&C Red No. 30)CI 12490 (Pigment Red 5)
Chemical Class MonoazoMonoazoThioindigoidMonoazo
Acute Oral Toxicity (LD50) >5,000 mg/kg (rat)[1]>10,000 mg/kg (rat)[2][3]Data not available. Generally considered safe for cosmetic use, but can be slightly toxic if consumed.[4]Data not available. Described as slightly toxic.[5]
Genotoxicity (Ames Test) Not mutagenic[1][6]Not genotoxic in vivo[7][8]Data not available.Data not available.
Carcinogenicity No evidence of carcinogenicity in a limited dermal study in mice[6].Not classified as a carcinogen, though it may be contaminated with carcinogens like benzidine[9].Potential for contamination with lead and arsenic, which are linked to cancer[10].Not considered cancerous, but can cause skin irritation[5].
Reproductive & Developmental Toxicity No adverse foetal effects in rats and rabbits. Decreased fertility in the second generation of a limited three-generation rat study[6][11].No evidence of reproductive or developmental toxicity in animal studies[12].Potential for contamination with lead and arsenic, which are linked to reproductive toxicity[10].Low concern for reproductive and developmental toxicity[11].
No-Observed-Adverse-Effect Level (NOAEL) 150 mg/kg bw/day (long-term rat study)[1]2829 mg/kg/day (male rats, lifetime study)[13]Data not available.Data not available.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation of safety data. Below are summaries of the standard protocols for the Ames test and a repeated dose 90-day oral toxicity study.

Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471

The Ames test is a widely used method for identifying compounds that can cause gene mutations.[14][15][16][17]

Principle: The assay utilizes strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). These bacteria are unable to grow on a medium lacking this amino acid. The test substance is incubated with the bacterial strains, both with and without a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize the required amino acid and form visible colonies on the deficient medium.

Procedure:

  • Preparation of Cultures: Grow the bacterial tester strains overnight in a nutrient broth.

  • Metabolic Activation: Prepare the S9 mix from the livers of rats induced with a substance like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Exposure: In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate. In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Guideline 408

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 90-day period.[18][19][20][21]

Principle: The test substance is administered orally to several groups of rodents (usually rats) at different dose levels for 90 days. A control group receives the vehicle only. The animals are observed for signs of toxicity throughout the study. At the end of the study, detailed hematological, clinical chemistry, and histopathological examinations are performed to identify any adverse effects.

Procedure:

  • Animal Selection: Use healthy young adult rodents of a standard laboratory strain.

  • Dose Groups: Typically, three dose levels (low, mid, high) and a control group are used. The highest dose should induce some toxic effects but not mortality.

  • Administration: The test substance is administered daily by gavage, in the diet, or in the drinking water.

  • Observations: Conduct daily clinical observations. Record body weight and food/water consumption weekly. Perform detailed observations for signs of neurotoxicity.

  • Clinical Pathology: Collect blood and urine samples for hematology and clinical chemistry analysis at the end of the study.

  • Pathology: At the end of the 90-day period, perform a full necropsy on all animals. Weigh major organs. Preserve organs and tissues for histopathological examination.

  • Data Analysis: Analyze the data for dose-related effects on all parameters. Determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Mandatory Visualization

Signaling Pathway: Metabolic Activation of Azo Dyes

A significant toxicological concern for azo dyes is their metabolic conversion to potentially carcinogenic aromatic amines by azoreductases, which are present in the gut microbiota and the liver.

Azo_Dye_Metabolism AzoDye Azo Dye (e.g., Lithol Rubine BK) Azoreductase Azoreductase (Gut Microbiota, Liver) AzoDye->Azoreductase Reduction AromaticAmines Aromatic Amines Azoreductase->AromaticAmines MetabolicActivation Metabolic Activation (e.g., N-hydroxylation) AromaticAmines->MetabolicActivation ReactiveIntermediates Reactive Intermediates MetabolicActivation->ReactiveIntermediates DNA_Adducts DNA Adducts ReactiveIntermediates->DNA_Adducts Covalent Binding Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Caption: Metabolic activation of an azo dye to carcinogenic aromatic amines.

Experimental Workflow: Ames Test (OECD 471)

The following diagram illustrates the key steps in the bacterial reverse mutation assay, a fundamental test for genotoxicity.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation & Observation cluster_results Results BacterialCulture Bacterial Tester Strains (e.g., S. typhimurium His-) Mixing Mixing with Top Agar BacterialCulture->Mixing TestCompound Test Compound (Red Pigment) TestCompound->Mixing S9Mix S9 Metabolic Activation Mix S9Mix->Mixing Plating Pouring onto Minimal Glucose Agar Plates Mixing->Plating Incubation Incubation (37°C, 48-72h) Plating->Incubation ColonyCounting Counting Revertant Colonies Incubation->ColonyCounting DataAnalysis Data Analysis & Interpretation ColonyCounting->DataAnalysis

Caption: Experimental workflow of the Ames test for mutagenicity assessment.

References

A Comparative Performance Analysis of C.I. Pigment Red 52 and Alternative Red Pigments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of C.I. Pigment Red 52 with other commercially available red pigments. The information is intended for researchers, scientists, and professionals in drug development and other fields where high-performance pigments are crucial. This document outlines key performance characteristics, supported by standardized experimental protocols, to assist in the selection of the most suitable pigment for specific applications.

Certificate of Analysis: C.I. Pigment Red 52 (Typical)

Below is a table summarizing the typical product specifications for C.I. Pigment Red 52, a monoazo calcium salt lake pigment. These values are representative of a standard Certificate of Analysis for this pigment.

Parameter Specification Test Method
Chemical Name Calcium 4-((2-chloro-4-methyl-5-sulfophenyl)azo)-3-hydroxy-2-naphthalenecarboxylate-
C.I. Name Pigment Red 52:1-
C.I. Number 15860:1-
CAS Number 17852-99-2-
Molecular Formula C18H11ClN2O6S·Ca-
Molecular Weight 420.82 g/mol -
Appearance Red PowderVisual
Color Shade Bluish RedVisual Comparison
Heat Resistance 180°C[1]TGA
Light Fastness (BWS) 3-6[1][2]ISO 105-B01
Oil Absorption < 50 ml/100g[3]ISO 787-5
Acid Resistance 2[2]ISO 787-4
Alkali Resistance 3-4[2]ISO 787-4
Water Resistance 5[2]ISO 787-7
Alcohol Resistance 3-4[2]Internal Method

Comparative Analysis of Alternative Red Pigments

The selection of a red pigment is highly dependent on the specific application requirements. While C.I. Pigment Red 52 offers a good balance of properties for inks and some coatings, other pigments may provide superior performance in areas such as lightfastness, heat stability, or chemical resistance.[4] The following table compares the typical properties of C.I. Pigment Red 52 with several common alternatives.

Pigment C.I. Name Chemical Class Heat Resistance Light Fastness (BWS) Key Features Common Applications
C.I. Pigment Red 52:1 P.R. 52:1Monoazo (Ca Lake)180°C[1]3-6[1][2]High color strength, good gloss, bluish-red shade.[2][5]Printing inks (water-based and solvent-based), industrial paints.[2][5][6]
Naphthol Red P.R. 170Naphthol ASVaries by gradeVaries by manufacturer[7]Workhorse pigment with good overall properties.[8]General industrial liquid and powder coatings, some automotive applications.[8]
Quinacridone Magenta P.R. 122QuinacridoneHighExcellentHigh transparency, excellent lightfastness, blue-shade red.[8]Automotive metallic finishes, exterior coatings, printing inks, plastics.[8]
Pyrrole Red P.R. 254Diketopyrrolo-pyrrole (DPP)HighExcellentExcellent lightfastness and chemical stability, vibrant red.[9]Automotive coatings, high-performance industrial and decorative paints.[9]
Anthraquinone Red P.R. 177AnthraquinoneUp to 300°C[4]ExcellentExceptional heat resistance, vibrant color, good durability.[4]High-performance coatings, plastics, specialty printing inks.[4]

Experimental Protocols

To ensure accurate and reproducible comparisons of pigment performance, standardized experimental protocols are essential. The following sections detail the methodologies for key pigment characterization tests.

Spectroscopic Analysis for Color Characterization

This protocol outlines the use of UV-Visible (UV-Vis) spectroscopy to measure the absorption spectrum of a pigment, which is crucial for color characterization and stability studies.[10][11]

Methodology:

  • Sample Preparation:

    • Disperse a small, accurately weighed amount of the pigment in a suitable solvent (e.g., ethanol, NMP) to create a dilute suspension.

    • Ensure the dispersion is homogenous using sonication.

    • Prepare a blank sample containing only the solvent.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Calibrate the instrument using the blank sample.

  • Measurement:

    • Transfer the pigment dispersion to a quartz cuvette.

    • Scan the sample across the visible spectrum (typically 400-700 nm).

    • Record the absorbance at the wavelength of maximum absorption (λmax).

Particle Size Analysis

Particle size and distribution significantly influence properties such as opacity, dispersibility, and stability.[10] Laser diffraction is a common method for this analysis.

Methodology:

  • Sample Preparation:

    • Prepare a dilute, well-dispersed suspension of the pigment in a suitable liquid medium.

    • Use a surfactant if necessary to prevent agglomeration.

  • Instrumentation:

    • Utilize a laser diffraction particle size analyzer.

    • Set the appropriate measurement parameters (e.g., refractive index of the particle and the medium).

  • Measurement:

    • Introduce the sample into the analyzer's dispersion unit.

    • The instrument measures the angular distribution of scattered light from the particles.

    • The software calculates the particle size distribution based on the scattering pattern.

Thermogravimetric Analysis (TGA) for Heat Resistance

TGA is used to assess the thermal stability and decomposition temperature of a pigment.[10]

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the dry pigment powder into a TGA crucible.

  • Instrumentation:

    • Use a thermogravimetric analyzer.

    • Set the temperature program to ramp up at a controlled rate (e.g., 10°C/min) to the desired final temperature in an inert atmosphere (e.g., nitrogen).

  • Measurement:

    • The instrument continuously measures the weight of the sample as a function of temperature.

    • The decomposition temperature is identified as the temperature at which significant weight loss begins.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Pigment_Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_particle_size Particle Size Analysis cluster_tga Thermogravimetric Analysis s1 Sample Preparation (Dispersion) s2 UV-Vis Spectrophotometer Calibration s1->s2 s3 Measure Absorbance (400-700 nm) s2->s3 s4 Record λmax s3->s4 p1 Sample Preparation (Suspension) p2 Laser Diffraction Analyzer Setup p1->p2 p3 Measure Light Scattering p2->p3 p4 Calculate Particle Size Distribution p3->p4 t1 Weigh Pigment Sample t2 TGA Instrument Setup t1->t2 t3 Heat Sample at Controlled Rate t2->t3 t4 Record Weight Loss vs. Temperature t3->t4

Caption: Workflow for key pigment characterization experiments.

Logical Relationship of Pigment Properties and Applications

The suitability of a pigment for a particular application is determined by its inherent properties. The following diagram illustrates this relationship.

Pigment_Properties_to_Applications cluster_properties Pigment Properties cluster_applications Target Applications prop1 Light Fastness app1 Automotive Coatings prop1->app1 app2 Industrial Paints prop1->app2 prop2 Heat Resistance prop2->app1 app4 Plastics prop2->app4 prop3 Chemical Resistance prop3->app1 prop3->app2 prop4 Particle Size app3 Printing Inks prop4->app3 prop4->app4 prop5 Color Strength prop5->app3

Caption: Relationship between pigment properties and applications.

References

A Comparative Guide to Monoazo Pigment Synthesis: Methods, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of monoazo pigments is a critical process with various available methodologies. This guide provides an objective comparison of the primary synthesis routes, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your specific application.

Monoazo pigments, characterized by a single azo group (-N=N-), are a significant class of organic colorants widely used in various industries, including inks, plastics, and coatings.[1] The selection of a synthesis method depends on several factors, including desired yield, purity, cost, and environmental impact. This guide delves into the most prevalent synthesis technique, diazotization and coupling, and touches upon alternative methods, offering a comparative analysis to inform your research and development efforts.

Comparative Analysis of Synthesis Methods

The synthesis of monoazo pigments is predominantly achieved through the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling agent.[2][3] However, other methods, such as the reduction of nitroaromatic derivatives and the oxidation of primary amines, also exist.[2] The following table summarizes the key performance indicators for these methods based on available literature.

Synthesis MethodKey AdvantagesKey DisadvantagesTypical Yield (%)PurityScalability
Diazotization and Coupling Well-established, versatile, high yields, good control over color.[2][3]Often requires low temperatures, potential for side reactions, use of nitrite salts.[2]47 - 95+[4][5]Generally high, can be improved with purification.[6]Highly scalable for industrial production.[7]
Reduction of Nitroaromatic Derivatives Avoids the use of unstable diazonium salts.[2]Can be less selective, may require harsh reducing agents.Data not widely availableVariableLess common for industrial production.
Oxidation of Primary Amines Direct conversion of amines to azo compounds.[8]Can lead to over-oxidation and byproducts, may require specific catalysts.[8][9]Data not widely availableVariableLess common for industrial production.

Experimental Protocols

Diazotization and Coupling: A Standard Protocol

This method remains the cornerstone of monoazo pigment synthesis.[2][3] It involves two main stages: the conversion of a primary aromatic amine to a diazonium salt (diazotization) and the subsequent reaction of this salt with a coupling component (azo coupling).[3]

Experimental Protocol:

Step 1: Diazotization of a Primary Aromatic Amine

  • Dissolve the primary aromatic amine (e.g., aniline or a substituted aniline) in a mineral acid, such as hydrochloric acid, and cool the solution to 0-5 °C in an ice bath.[4]

  • Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) to the amine solution while maintaining the temperature below 5 °C.[4]

  • Stir the mixture for a period of time to ensure complete formation of the diazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper.

Step 2: Azo Coupling

  • Prepare a solution of the coupling component (e.g., a phenol, naphthol, or anilide derivative) in an alkaline or acidic medium, depending on the nature of the coupler.[4]

  • Cool the coupling component solution to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining the low temperature and appropriate pH.[4]

  • The monoazo pigment will precipitate out of the solution.

  • After the addition is complete, continue stirring for a specified time to ensure the reaction goes to completion.

  • Filter the precipitated pigment, wash it thoroughly with water to remove any unreacted starting materials and salts, and then dry it.

Alternative Synthesis Methods: An Overview

While less common, other synthetic routes to monoazo pigments offer potential advantages in specific contexts.

  • Reduction of Nitroaromatic Derivatives: This method involves the reduction of a nitroaromatic compound in the presence of a suitable reducing agent to form the corresponding azo compound.[2] This approach bypasses the need for the often-unstable diazonium salts.

  • Oxidation of Primary Amines: Direct oxidation of primary aromatic amines using various oxidizing agents can lead to the formation of azo compounds.[8] This method offers a more direct route but can be challenging in terms of selectivity and avoiding the formation of byproducts.[9]

Workflow and Pathway Visualization

To provide a clearer understanding of the primary synthesis route, the following diagrams illustrate the experimental workflow and the general reaction pathway for the diazotization and coupling method.

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up amine Primary Aromatic Amine diazonium_salt Diazonium Salt Solution amine->diazonium_salt  1. Dissolve & Cool (0-5°C) acid Mineral Acid (e.g., HCl) acid->diazonium_salt na_nitrite Sodium Nitrite (NaNO2) na_nitrite->diazonium_salt  2. Slow Addition pigment_slurry Pigment Slurry diazonium_salt->pigment_slurry  4. Slow Addition & Stirring coupler Coupling Component coupler->pigment_slurry  3. Dissolve & Cool (0-5°C) base_acid Alkaline/Acidic Medium base_acid->pigment_slurry filtration Filtration pigment_slurry->filtration washing Washing filtration->washing drying Drying washing->drying final_pigment Final Monoazo Pigment drying->final_pigment

Caption: Experimental workflow for monoazo pigment synthesis.

reaction_pathway ArNH2 Ar-NH₂ (Primary Aromatic Amine) ArN2Cl Ar-N₂⁺Cl⁻ (Diazonium Salt) ArNH2->ArN2Cl Diazotization NaNO2_HCl NaNO₂ / HCl (0-5°C) Pigment Ar-N=N-Ar'-OH (Monoazo Pigment) ArN2Cl->Pigment Azo Coupling Coupler Coupling Component (e.g., Ar'-OH) Coupler->Pigment

Caption: General reaction pathway for monoazo pigment synthesis.

Green Synthesis Approaches

In recent years, there has been a growing interest in developing more environmentally friendly methods for monoazo pigment synthesis. These "green" approaches aim to reduce or eliminate the use of hazardous substances and minimize waste generation.

One promising green method involves a one-pot synthesis in an aqueous medium using a recyclable catalyst, which avoids the need for organic solvents and simplifies the work-up process.[7] Another approach utilizes grinding the reactants together in a solvent-free system, which can lead to shorter reaction times and reduced energy consumption.[10] Research into these greener alternatives is ongoing and holds the potential to make monoazo pigment production more sustainable.

Conclusion

The diazotization and coupling reaction remains the most versatile and widely used method for synthesizing monoazo pigments, offering high yields and scalability. However, for specific applications where factors like the avoidance of diazonium salts are critical, alternative methods may be considered. The development of greener synthesis protocols is an important area of research that promises to improve the environmental footprint of pigment production. This guide provides a foundational understanding of the available methods, enabling researchers to make informed decisions for their synthesis needs.

References

A Comparative Guide to the Crystal Structures of Pigment Red 52 Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structures of Pigment Red 52 (P.R. 52) salts. To date, the only fully characterized crystal structure is that of a monosodium salt of P.R. 52.[1][2] This guide will compare the detailed crystallographic data of this monosodium salt with the currently known information for the commercially significant calcium (P.R. 52:1) and manganese (P.R. 52:2) salts, for which complete crystal structures have not yet been determined.[1][2] Understanding these structures is crucial as the crystalline arrangement of a pigment significantly influences its coloristic and performance properties.[3]

Comparative Data of Pigment Red 52 Salts

The following table summarizes the available data for the monosodium, calcium, and manganese salts of Pigment Red 52. The detailed crystallographic data for the monosodium salt provides a benchmark for future studies on the calcium and manganese analogs.

PropertyMonosodium Salt of P.R. 52 (DMSO Solvate Hydrate)Calcium Salt of P.R. 52 (P.R. 52:1)Manganese Salt of P.R. 52 (P.R. 52:2)
Chemical Formula Na⁺·C₁₈H₁₂ClN₂O₆S⁻·H₂O·C₂H₆OS[1]C₁₈H₁₁CaClN₂O₆S[4]C₁₈H₁₁ClMnN₂O₆S[5]
Molecular Weight 538.94 g/mol 458.89 g/mol [4]473.75 g/mol [5]
Crystal System Triclinic[1]Not DeterminedNot Determined
Space Group P1[1]Not DeterminedNot Determined
Unit Cell Parameters a = 5.7347(4) Å, b = 10.9336(8) Å, c = 18.4692(12) Åα = 104.844(5)°, β = 97.478(5)°, γ = 95.404(6)°[2]Not DeterminedNot Determined
Volume of Unit Cell 1100.00(14) ų[2]Not DeterminedNot Determined
Method of Structure Determination Single-Crystal X-ray Diffraction[1]Not DeterminedNot Determined
Key Structural Features The SO₃⁻ group is deprotonated, while the COOH group is protonated. The structure consists of Na—O chains that arrange the anions in polar/non-polar double layers.[1][3]Belongs to the BONA pigment lake subset.[6]A manganese salt pigment with a bordeaux hue.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction of Monosodium Pigment Red 52 Salt

The determination of the crystal structure of the monosodium salt of Pigment Red 52 was achieved through single-crystal X-ray diffraction.[1] The following is a detailed methodology based on the published study.

1. Synthesis and Crystallization:

  • Synthesis of Pigment Red 52: The crude Pigment Red 52 was synthesized in-house. An impurity of sodium chloride was identified by X-ray powder diffraction.[1]

  • Crystallization: The crude P.R. 52 (0.59 g) was dissolved in dimethyl sulfoxide (DMSO) (60 ml). The solution was transferred to a glass vessel, which was then placed in a larger vessel containing diethyl ether. The larger vessel was sealed to allow for slow vapor diffusion of the diethyl ether into the DMSO solution, which induced crystallization.[1]

2. Data Collection:

  • A suitable single crystal was selected and mounted on a diffractometer.

  • The crystal was cooled to a temperature of 173 K for data collection to minimize thermal vibrations and potential solvent loss.[1]

  • X-ray diffraction data were collected using Mo Kα radiation.[2]

3. Structure Solution and Refinement:

  • The collected diffraction data was processed to determine the unit cell dimensions and space group.

  • The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

  • Hydrogen atoms bonded to carbon were refined using a riding model.[1]

Logical Workflow for Crystal Structure Validation

G cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination & Validation cluster_comparison Comparative Analysis synthesis Synthesis of Pigment Salt purification Purification and Crystallization synthesis->purification scxrd Single-Crystal XRD purification->scxrd Ideal for single crystals pxrd Powder XRD purification->pxrd For microcrystalline powders solve Solve Crystal Structure scxrd->solve refine Rietveld Refinement pxrd->refine validate Validate Structure solve->validate refine->validate compare Compare with Spectroscopic and Computational Data validate->compare G start Start: Unknown Crystal Structure synthesis Synthesize & Purify Pigment Salt start->synthesis crystal_growth Attempt Single Crystal Growth synthesis->crystal_growth powder_sample Prepare Powder Sample synthesis->powder_sample sc_xrd Single-Crystal X-ray Diffraction crystal_growth->sc_xrd pw_xrd Powder X-ray Diffraction powder_sample->pw_xrd structure_solution Direct Methods or Patterson Function sc_xrd->structure_solution rietveld Rietveld Refinement pw_xrd->rietveld validation Geometric & Energetic Validation structure_solution->validation rietveld->validation final_structure Final Validated Crystal Structure validation->final_structure

References

Safety Operating Guide

Proper Disposal of C.I. Pigment Red 52, Disodium Salt: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the proper handling and disposal of C.I. Pigment Red 52, disodium salt is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide offers procedural, step-by-step instructions to mitigate risks and streamline disposal operations for researchers, scientists, and drug development professionals.

This compound, while valuable in various applications, requires careful management at the end of its lifecycle due to its potential hazards. The following procedures are based on general safety data for similar pigments and are intended to provide a framework for safe disposal. It is crucial to consult your institution's specific safety protocols and local regulations for complete and accurate guidance.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment to minimize exposure.

Recommended PPE:

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential irritation or sensitization.
Respiratory Protection NIOSH/OSHA approved respirator.Necessary when handling the powder form to avoid inhalation of dust.
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure to the pigment.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to control dust and potential vapors.[1][2]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Limit access to the spill site to essential personnel equipped with the proper PPE.

  • Contain the Spill: For powdered pigment, carefully sweep or vacuum the material into a designated, labeled waste container.[2][3] Avoid actions that could generate dust. For liquid preparations, use an inert absorbent material such as sand, sawdust, or a universal binder to soak up the spill.[1]

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with soap and water.

  • Dispose of Cleanup Materials: All contaminated materials, including absorbent pads, gloves, and cleaning cloths, should be placed in a sealed, labeled container for hazardous waste disposal.

Waste Disposal Procedures

The proper disposal of this compound is dictated by its classification as a potentially hazardous waste. Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2][4]

General Disposal Guidelines:

  • Waste Characterization: Due to the potential for this compound to be harmful to aquatic life, it may be classified as a hazardous waste.[4] Proper waste characterization through analysis or process knowledge is essential.

  • Containerization: Unused product and waste materials should be collected in a suitable, tightly sealed, and clearly labeled container.[3][4] Do not reuse containers that have held this pigment.[4]

  • Disposal Method: The preferred method of disposal is through an approved hazardous waste disposal facility.[4] Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable option.[3]

  • Environmental Precautions: Do not allow the product to enter drains, waterways, or soil.[1][4]

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound for disposal is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Response Protocol: 1. Wear appropriate PPE. 2. Contain the spill (absorb or sweep). 3. Collect in a labeled, sealed container. 4. Decontaminate the area. is_spill->spill_procedure Yes waste_collection Collect waste in a suitable, labeled, and sealed container. is_spill->waste_collection No (Routine Waste) spill_procedure->waste_collection is_hazardous Is the waste classified as hazardous per local regulations? waste_collection->is_hazardous hazardous_disposal Dispose of as hazardous waste through an approved waste disposal facility. - Incineration may be an option. - Do not dispose of in drains or landfill. is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose of in accordance with non-hazardous waste regulations. - Consult institutional guidelines. is_hazardous->non_hazardous_disposal No end End: Proper Disposal Complete hazardous_disposal->end non_hazardous_disposal->end

Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling C.I. Pigment Red 52, disodium salt

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of C.I. Pigment Red 52, disodium salt (CAS No. 3520-42-1), also known as C.I. Acid Red 52.[1][2] It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and First Aid

This compound, is a red powder that may cause irritation to the eyes, skin, and respiratory tract.[1] It can be harmful if swallowed, potentially leading to gastrointestinal discomfort.[1] Some evidence suggests it may have mutagenic effects. The toxicological properties have not been thoroughly investigated.

First Aid Procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][4][5]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, consult a physician.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are crucial to minimize exposure when handling this compound.

Recommended PPE:

CategorySpecifications
Eye/Face Protection Wear chemical safety goggles or glasses with side shields. A face shield may be necessary in situations with a higher risk of splashing.[6][7]
Hand Protection Wear appropriate chemical-resistant gloves.[6][8]
Skin and Body Protection Wear a laboratory coat, long-sleeved clothing, and closed-toe shoes. For more extensive handling, chemical-resistant clothing may be required.[6][7][8]
Respiratory Protection Use a NIOSH/OSHA-approved respirator, particularly when handling the powder form, to prevent inhalation of dust.[3][8]

Engineering Controls:

  • Work in a well-ventilated area.[6]

  • Use a local exhaust ventilation system or a chemical fume hood to control airborne dust.[8]

  • Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[8]

Handling, Storage, and Disposal

Safe Handling and Storage:

AspectProcedure
Handling Avoid generating dust.[8] Wash hands thoroughly after handling.[6] Avoid contact with skin, eyes, and clothing.[6][8]
Storage Store in a cool, dry, and dark place in a tightly sealed container.[6][8] Keep away from incompatible materials such as strong oxidizing agents.[6]

Spill and Disposal Plan:

In the event of a spill, prevent the further spread of the material.[7] Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[8][9] Do not release the material into drains or the environment.[3][9] Dispose of the waste in accordance with local, state, and federal regulations.

Operational Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Workflow for Handling this compound A Preparation - Review SDS - Assemble PPE B Engineering Controls - Verify fume hood/ventilation - Locate safety shower/eyewash A->B Pre-Operational Checks C Handling - Weigh/transfer in fume hood - Avoid dust generation B->C Proceed to Handling D Experimentation - Follow protocol - Maintain containment C->D Begin Experiment E Decontamination - Clean workspace - Decontaminate equipment D->E Post-Experiment F Waste Disposal - Collect waste in labeled container - Follow institutional disposal procedures E->F Waste Management G Post-Handling - Remove PPE correctly - Wash hands thoroughly F->G Final Steps

Caption: Standard operating procedure for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.